3-(4-Methylpiperazin-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362761 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55480-45-0 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55480-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Methylpiperazin-1-yl)propanoic acid CAS number
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The primary CAS Number for the free acid is 55480-45-0 [1][2], while its dihydrochloride salt is identified by CAS Number 59695-29-3 [3]. This document details the compound's physicochemical properties, provides a robust and field-proven synthetic protocol, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The insights herein are curated for professionals requiring a deep technical understanding of this versatile chemical entity, moving beyond simple data provision to explain the causality behind its synthesis and application.
Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical data for this compound.
Nomenclature and Key Identifiers
The compound is systematically named and cataloged under various identifiers across chemical databases, ensuring its unambiguous identification.
-
Systematic Name: this compound
-
CAS Number (Dihydrochloride Salt): 59695-29-3[3]
-
MDL Number: MFCD00513444[4]
Physicochemical Properties
The compound's physical and chemical characteristics, summarized in Table 1, dictate its behavior in experimental settings, including solubility, reactivity, and storage conditions. The data presented are a combination of experimentally derived values and validated computational predictions.
| Property | Value | Source(s) |
| Molecular Weight | 172.22 g/mol | [4][5] |
| Physical Form | Solid | [1][4] |
| Boiling Point | 305.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.55 ± 0.10 (Predicted) | [1] |
| SMILES String | CN1CCN(CC1)CCC(O)=O | [4][5] |
| Storage Conditions | Store in freezer (-20°C), sealed in dry atmosphere | [1] |
Synthesis and Manufacturing
The synthesis of this compound is most efficiently achieved via a conjugate addition reaction, a cornerstone of C-N bond formation in organic chemistry. This approach is favored for its high atom economy, operational simplicity, and scalability.
Retrosynthetic Analysis and Strategy
The logical disconnection for this target molecule points to two primary synthons: 1-methylpiperazine and an acrylic acid equivalent. The most direct and reliable forward synthesis involves a Michael addition of 1-methylpiperazine to an acrylate ester, followed by saponification (ester hydrolysis) to yield the desired carboxylic acid. Using an ester derivative of acrylic acid, such as ethyl acrylate, is strategically advantageous as it prevents undesirable polymerization of acrylic acid and avoids acid-base side reactions with the basic piperazine nitrogen.
Detailed Experimental Protocol: Synthesis via Michael Addition
This protocol describes a robust, two-step procedure for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the 1-methylpiperazine in ethanol (100 mL). To this solution, add ethyl acrylate (11.0 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes at room temperature. The slight excess of acrylate ensures complete consumption of the starting piperazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude oil, which is the ethyl ester intermediate[6], can be carried forward to the next step without extensive purification.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of water (50 mL) and ethanol (50 mL). Add sodium hydroxide (6.0 g, 0.15 mol, 1.5 eq) and heat the mixture to 60 °C for 2-3 hours.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 6-7 with concentrated hydrochloric acid. This step protonates the carboxylate to form the zwitterionic product, which will precipitate out of the solution.
-
Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to yield this compound as a white crystalline solid.
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthetic pathway.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and linker in the design of complex bioactive molecules. Its value lies in the unique combination of the piperazine ring and the propanoic acid tail.
The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable properties:
-
Physicochemical Properties: The two nitrogen atoms allow for modulation of pKa and hydrogen bonding potential, which can improve aqueous solubility and oral bioavailability.
-
Receptor Interaction: The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.[7]
-
Synthetic Versatility: The secondary amine of a monosubstituted piperazine (like the one in our title compound) provides a reactive handle for further chemical modification.
Role as a Linker and Pharmacophore Component
The molecule combines the piperazine scaffold with a three-carbon carboxylic acid linker. This bifunctional nature allows it to:
-
Connect Fragments: The carboxylic acid can be converted to an amide, ester, or other functional groups to link the piperazine core to another pharmacophore.
-
Modulate Solubility: The ionizable carboxylic acid group can be used to impart water solubility to a larger, more hydrophobic molecule.
-
Target Specific Interactions: The terminal methyl group on the piperazine provides a defined, non-polar interaction point, while the propanoic acid tail offers flexibility and hydrogen bonding capabilities.
This structure is particularly relevant in the development of kinase inhibitors, such as those targeting mTOR, where piperazine-containing side chains are frequently employed to occupy specific pockets in the enzyme's active site.[8] Similarly, propanoic acid derivatives are being explored as scaffolds for novel anticancer agents.[9]
Conceptual Role in Drug Discovery
The diagram below illustrates the logical flow of how a simple building block like this compound is integrated into a drug discovery program.
Caption: Role of the title compound as a building block in drug discovery.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound is classified as a hazardous substance requiring careful management.
GHS Hazard Classification
The compound's hazard profile is dominated by its potential to cause severe eye damage.[4][10][11]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Irritation, Category 1 | (GHS05) | Danger | H318: Causes serious eye damage. |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[12]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
First Aid Measures
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
If Ingested: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]
Storage and Stability
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][13] For long-term stability, storage in a freezer at -20°C is recommended.[1] The substance is a combustible solid but is not highly flammable.[4]
Conclusion
This compound (CAS: 55480-45-0) is a synthetically accessible and highly versatile heterocyclic building block. Its value in modern drug discovery is rooted in the privileged nature of the piperazine scaffold combined with a functional propanoic acid linker. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its unique structural attributes in the creation of novel, high-value molecules.
References
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American Chemical Society. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Link][14]
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PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link][15]
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National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed Central. [Link][8]
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MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link][9]
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National Center for Biotechnology Information. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. PubMed Central. [Link][7]
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3-(4-Methylpiperazin-1-yl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a propanoic acid tail, providing a handle for amide bond formation and other conjugations, with a 4-methylpiperazine headpiece. The piperazine motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility, modulate lipophilicity, and engage in crucial hydrogen bonding interactions with biological targets. The N-methyl substitution on the piperazine ring often enhances metabolic stability and can fine-tune the basicity of the distal nitrogen.
This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical considerations for this compound, designed for researchers and scientists engaged in its application.
Chemical Identity and Core Properties
A precise understanding of the molecule's fundamental identifiers and physicochemical properties is the foundation for its effective use in any research or development workflow. These properties dictate its behavior in both chemical reactions and biological systems.
Nomenclature and Structural Identifiers
The compound is systematically named based on IUPAC conventions, but is also known by various synonyms in commercial and chemical databases.[1] The key identifiers are crucial for unambiguous sourcing and literature review.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 55480-45-0 | [2][3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [2][4][5] |
| Molecular Weight | 172.22 g/mol | [2][4][5] |
| SMILES | CN1CCN(CC1)CCC(O)=O | [4][5] |
| InChI | 1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | [4][5] |
| InChIKey | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [4][5] |
| PubChem Substance ID | 329772863 | [4] |
Physicochemical Characteristics
The predicted physicochemical properties provide initial guidance for experimental design, including solvent selection, pH adjustment, and reaction conditions. The presence of both an acidic carboxylic acid group and a basic tertiary amine makes this molecule zwitterionic, with its net charge being highly dependent on pH.
| Property | Predicted Value | Significance for Researchers |
| Physical Form | Solid | [2][4] |
| pKa (acidic) | 4.55 ± 0.10 | [2] |
| Boiling Point | 305.5 ± 27.0 °C | [2] |
| Density | 1.095 ± 0.06 g/cm³ | [2] |
The predicted acidic pKa of ~4.55 corresponds to the carboxylic acid group.[2] Below this pH, the carboxyl group is predominantly protonated (-COOH). The basicity of the tertiary amines in the piperazine ring is also a critical factor; the pKa of the conjugate acid of N-methylpiperazine is approximately 7.6. This duality means the molecule's solubility and reactivity are highly tunable with pH. For instance, in typical physiological conditions (pH ~7.4), the carboxylic acid will be deprotonated (-COO⁻) and one of the piperazine nitrogens will be protonated, forming a zwitterion.
Synthesis and Manufacturing Insights
While multiple synthetic routes exist for compounds of this class, a particularly insightful approach for producing structurally related chiral amino acids involves an enantioselective route, which is highly relevant for drug development where stereochemistry is critical.[6] A representative large-scale synthesis for a similar chiral amino acid provides a robust template for understanding the production of such molecules.[6]
The process begins with a readily available and inexpensive chiral starting material, such as D-serine, and proceeds through several steps to create a key intermediate: a chiral triflate.[6] The core of the synthesis is a stereospecific SN2 displacement of this chiral triflate with N-methylpiperazine. This reaction proceeds with a high degree of stereocontrol, ensuring the desired enantiomer is formed.[6] The final step involves a simple deprotection, such as hydrogenolysis to remove a benzyl ester protecting group, to yield the final amino acid product.[6] This method has been successfully scaled for manufacturing, demonstrating its efficiency and high optical purity output (>99.5% e.p.).[6]
Caption: Enantioselective synthesis workflow for piperazine-substituted amino acids.
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of this compound is critical. A multi-step analytical approach is required. While specific analytical data for this exact compound is not always published by suppliers, a standard workflow can be established based on its structure and related molecules.[5][7][8]
-
Identity Confirmation : The primary structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). NMR provides detailed information about the proton and carbon environments, confirming the connectivity of the propanoic acid chain to the methylpiperazine ring. MS confirms the molecular weight and provides fragmentation patterns consistent with the structure.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity. For related propanoic acid impurities in active pharmaceutical ingredients (APIs), reversed-phase HPLC methods have been developed.[9] A typical method would utilize a C18 or similar column with a mobile phase consisting of an acetonitrile and buffer solution, allowing for the separation of the main compound from starting materials, by-products, or degradation products.[9]
-
Physicochemical Testing : Techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify polymorphic forms. Karl Fischer titration is used to quantify water content.
Caption: Standard analytical workflow for quality control and characterization.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage Conditions : The material should be stored in a dry, sealed container, often in a freezer at temperatures under -20°C to minimize degradation over long periods.[2][3]
-
Safety Profile : The compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[4] The specific hazard statement is H318 (Causes serious eye damage).[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory when handling this substance.[4]
Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry. The propanoic acid group is an ideal anchor for creating amide libraries by coupling it with various amines. This allows for the rapid exploration of chemical space around a core structure. The 4-methylpiperazine moiety is incorporated to:
-
Enhance Solubility : The basic nitrogen atoms can be protonated to form salts, significantly improving aqueous solubility, which is a common challenge in drug development. The dihydrochloride salt is a common form for this purpose.[10]
-
Modulate Pharmacokinetics : The piperazine ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement : The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating interactions with protein targets like kinases, GPCRs, and proteases.
Its utility as a building block for more complex, high-value molecules, such as non-standard amino acids, underscores its importance for creating novel chemical entities with potential therapeutic applications.[6]
References
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ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. American Chemical Society. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Methylpiperazin-1-yl)propanoic acid, a valuable building block in contemporary drug discovery and development. The document elucidates the chemical principles, reaction mechanisms, and practical execution of the most efficient synthetic route. Detailed experimental protocols, data analysis, and visual representations of the chemical transformations are included to support researchers, chemists, and professionals in the pharmaceutical sciences in the reliable and scalable production of this compound. This guide is structured to offer not just a procedural outline, but also a deep understanding of the causality behind the methodological choices, ensuring both scientific integrity and practical applicability.
Introduction and Significance
This compound, with a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol , is a bifunctional molecule incorporating a tertiary amine within a piperazine ring and a terminal carboxylic acid.[1][2][3] This structural arrangement makes it a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates. The propanoic acid tail provides a handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest.
The synthesis of derivatives of this compound is crucial for the development of novel therapeutics, and a robust and scalable synthetic pathway to the core molecule is therefore of high importance.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic disconnections. However, the most direct and industrially scalable approach is a two-step sequence involving an initial Aza-Michael addition followed by ester hydrolysis. This pathway is favored due to the ready availability and relatively low cost of the starting materials, as well as the generally high yields and clean conversions of the reactions.
Alternative routes, such as the alkylation of 1-methylpiperazine with a 3-halopropanoic acid derivative, are often plagued by side reactions, including quaternization of the piperazine nitrogens and the need for harsher reaction conditions. Therefore, the Aza-Michael addition pathway stands out as the most efficient and reliable method.
The Aza-Michael Addition Pathway: A Detailed Exploration
The recommended synthetic route is a two-step process:
-
Step 1: Aza-Michael Addition of 1-methylpiperazine to an acrylic acid ester (e.g., ethyl acrylate) to form ethyl 3-(4-methylpiperazin-1-yl)propanoate.
-
Step 2: Ester Hydrolysis of the resulting ester to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Step 1: Aza-Michael Addition of 1-Methylpiperazine to Ethyl Acrylate
The core of this synthesis is the nucleophilic 1,4-conjugate addition of the secondary amine of 1-methylpiperazine to the electron-deficient alkene of ethyl acrylate. This reaction, a classic example of an Aza-Michael addition, is a highly efficient method for forming carbon-nitrogen bonds.[4]
Mechanism: The reaction proceeds via the nucleophilic attack of the secondary nitrogen of 1-methylpiperazine on the β-carbon of the ethyl acrylate. The resulting enolate intermediate is then protonated, typically by the solvent or another molecule of the amine, to yield the final adduct.
Caption: Mechanism of the Aza-Michael Addition.
Experimental Considerations:
-
Solvent: While the reaction can be run neat (solvent-free), the use of a protic solvent such as methanol or ethanol is often beneficial to facilitate proton transfer and control the reaction temperature. Aprotic polar solvents can also be used.[5]
-
Temperature: The reaction is typically exothermic. For smaller scale reactions, it can often be run at room temperature. For larger scale syntheses, initial cooling may be necessary, followed by heating to drive the reaction to completion. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, reducing reaction times from hours to minutes.[2][6][7]
-
Catalysis: This reaction often proceeds efficiently without a catalyst. However, in cases of less reactive substrates or to improve reaction rates, various catalysts such as Lewis acids (e.g., LiClO₄) or bases can be employed.[4] For this specific transformation, the inherent basicity of 1-methylpiperazine is usually sufficient to promote the reaction.
-
Stoichiometry: A slight excess of either the amine or the acrylate can be used to ensure complete conversion of the limiting reagent. A 1:1 molar ratio is a common starting point.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate
Materials:
-
1-Methylpiperazine (Reagent Grade, ≥99%)
-
Ethyl acrylate (Reagent Grade, contains inhibitor)
-
Methanol (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol).
-
Add 100 mL of methanol to the flask and stir to dissolve the 1-methylpiperazine.
-
Slowly add ethyl acrylate (10.0 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil.
-
The crude ethyl 3-(4-methylpiperazin-1-yl)propanoate can be purified by vacuum distillation, though for the subsequent hydrolysis step, the crude product is often of sufficient purity.
Step 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
Heating the ester with a dilute mineral acid, such as hydrochloric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products.
Base-Mediated Hydrolysis (Saponification):
This is often the preferred method as it is an irreversible process. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, in an aqueous or aqueous-alcoholic solution. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.[8]
Experimental Considerations:
-
Choice of Conditions: Basic hydrolysis is generally faster and irreversible, making it a more common choice for preparative scale synthesis.
-
Work-up: For basic hydrolysis, careful acidification is required to precipitate the product. The isoelectric point of the amino acid should be considered to maximize recovery. The product can be isolated by filtration or extraction.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Crude ethyl 3-(4-methylpiperazin-1-yl)propanoate (from Step 1)
-
Sodium hydroxide (pellets)
-
Deionized water
-
Concentrated hydrochloric acid
-
pH paper or pH meter
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Dissolve sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water in an Erlenmeyer flask.
-
Add the crude ethyl 3-(4-methylpiperazin-1-yl)propanoate (~0.1 mol) to the sodium hydroxide solution.
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours.
-
Monitor the disappearance of the ester by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 6-7 (the isoelectric point). The product may precipitate as a white solid.
-
If precipitation is slow, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary and Characterization
The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Key Analytical Data |
| Ethyl 3-(4-methylpiperazin-1-yl)propanoate | C₁₀H₂₀N₂O₂ | 200.28 | >90% | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, GC-MS |
| This compound | C₈H₁₆N₂O₂ | 172.22 | >85% (from ester) | White crystalline solid | ¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis |
Characterization Notes:
-
¹H NMR: The proton NMR spectrum of the final product will show characteristic peaks for the N-methyl group (singlet), the piperazine ring protons (multiplets), and the two methylene groups of the propanoic acid chain (triplets).
-
¹³C NMR: The carbon NMR will confirm the presence of all eight unique carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will show a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Purity: The purity of the final product can be assessed by HPLC and elemental analysis.
Conclusion and Future Perspectives
The Aza-Michael addition of 1-methylpiperazine to ethyl acrylate followed by basic hydrolysis represents a highly efficient, scalable, and reliable pathway for the synthesis of this compound. The reaction conditions are mild, the starting materials are readily available, and the work-up procedures are straightforward, making this an ideal method for both academic research and industrial production.
Further optimization of this process could involve the exploration of continuous flow reactors for the Aza-Michael addition step, which could offer enhanced control over reaction parameters and improved safety for large-scale manufacturing. Additionally, the development of enzymatic hydrolysis methods for the final step could provide a greener alternative to the use of strong acids or bases. This foundational synthesis opens the door to the creation of a diverse library of derivatives for continued innovation in drug discovery.
References
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Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347.[2][6][7]
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Dau Duc. (2018). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate.[4]
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Van Lommel, R., et al. (2019). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 84(15), 9343-9352.[5]
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AstraZeneca. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications.[10]
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An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-yl)propanoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's formal nomenclature, key physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By grounding the discussion in established chemical principles and citing authoritative methodologies, this guide serves as a practical resource for scientists utilizing this versatile building block. We will explore a large-scale enantioselective manufacturing route, outline a robust workflow for structural and purity verification, and discuss the compound's broader applications, stemming from the well-established pharmacological importance of the piperazine scaffold.
Nomenclature and Physicochemical Properties
A precise understanding of a molecule's identity begins with its formal name and fundamental properties. These data points are critical for literature searches, regulatory submissions, and experimental design.
IUPAC Name and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name This compound is derived as follows:
-
Propanoic acid : The parent structure is a three-carbon carboxylic acid.[1][2] The carbon of the carboxyl group (-COOH) is designated as position 1.
-
3-(...) : This indicates that a substituent is attached to the third carbon of the propanoic acid chain.
-
piperazin-1-yl : The substituent is a piperazine ring, attached via one of its nitrogen atoms (position 1).[3][4]
-
4-Methyl : A methyl group is attached to the second nitrogen atom at the opposite side of the six-membered ring (position 4).[5]
This systematic nomenclature provides an unambiguous description of the compound's molecular structure.
Physicochemical Data
The compound is typically a solid at room temperature and is often utilized in its free base form or as a more stable salt, such as the dihydrochloride.[6][7][8] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂O₂ | [6][9] |
| Molecular Weight | 172.22 g/mol | [6][9] |
| CAS Number | 55480-45-0 | [7][10][11] |
| Appearance | Solid | [6][7] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [6][9] |
| SMILES | CN1CCN(CC1)CCC(=O)O | [6][9] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [7] |
| Common Salt Form | Dihydrochloride (CAS: 59695-29-3) | [8] |
Synthesis and Manufacturing
The synthesis of this compound is a critical step for its application in further research and development. While several routes are conceivable, recent literature highlights a scalable, enantioselective process, underscoring its importance as a chiral building block.[12]
Core Synthetic Strategy: Nucleophilic Substitution
The fundamental transformation involves the formation of a C-N bond between the N-methylpiperazine nucleophile and a three-carbon electrophile bearing a carboxylic acid or a precursor group. A highly effective and scalable approach utilizes the SN2 displacement of a chiral triflate, which proceeds with excellent stereocontrol.[12] This method is superior to older routes that relied on the resolution of racemic mixtures, which are inherently less efficient.[12]
Protocol: Large-Scale Asymmetric Synthesis
The following protocol is adapted from a validated, large-scale manufacturing process and provides a robust pathway to the chiral molecule.[12] The causality behind this multi-step process is rooted in achieving high optical purity, which is often a prerequisite for modern pharmaceutical candidates.
Step 1: Preparation of the Chiral Triflate Precursor
-
This key intermediate is prepared in five steps starting from the inexpensive and readily available D-serine, achieving >99% enantiomeric purity.[12] The use of a chiral pool starting material like D-serine is a common and cost-effective strategy for asymmetric synthesis.
Step 2: Nucleophilic Displacement with N-Methylpiperazine
-
Dissolve the chiral triflate precursor in a suitable aprotic solvent (e.g., acetonitrile).
-
Add N-methylpiperazine to the reaction mixture. This reaction is the core SN2 displacement step.[12]
-
The process can be run in batch or, for improved control and purity, in a continuous-flow manufacturing setup, which has been shown to yield the product in >99% enantiomeric purity on an 80 kg scale.[12]
Step 3: Deprotection and Isolation
-
The product from the previous step is typically a protected ester (e.g., a benzyl ester).[12] This protecting group strategy is employed to prevent the acidic proton of the carboxylic acid from interfering with the nucleophilic substitution.
-
Perform deprotection via hydrogenolysis. This involves reacting the benzyl-protected ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. This is a clean and efficient method for removing benzyl protecting groups.
-
Following deprotection, isolate the final amino acid product as its dihydrochloride salt.[8][12] Salt formation aids in purification and improves the stability and handling of the final compound.
Visualization: Asymmetric Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of the target compound.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach ensures trustworthiness by providing orthogonal data points that, together, create a complete analytical picture.
Protocol: Structural Elucidation and Purity Assessment
This protocol describes a self-validating system for confirming the synthesis of this compound.
Step 1: Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Infuse the sample into the ESI source.
-
Expected Result: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to 173.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₁₆N₂O₂.[13]
Step 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Technique: ¹H and ¹³C NMR Spectroscopy.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Expected ¹H NMR Signals: Protons corresponding to the N-methyl group, the inequivalent protons on the piperazine ring, and the two methylene groups of the propanoic acid chain.
-
Expected ¹³C NMR Signals: Carbons corresponding to the carboxyl group, the N-methyl group, and the distinct carbons of the piperazine and propanoic acid backbone. The unique chemical shifts and coupling patterns provide a definitive fingerprint of the molecular structure.
Step 3: Infrared (IR) Spectroscopy for Functional Group Identification
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Procedure: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Result: A broad absorption band characteristic of the O-H stretch of the carboxylic acid. A strong absorption for the C=O (carbonyl) stretch.[13] C-H and C-N stretching and bending vibrations will also be present.
Step 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection.
-
Rationale: This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities.[14]
-
Procedure: Develop a method using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer (e.g., phosphate buffer or formic acid).
-
Expected Result: A single major peak corresponding to the product. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.
Visualization: Analytical Characterization Workflow
Caption: Logical workflow for the analytical validation of the synthesized compound.
Applications in Research and Drug Development
The value of this compound lies in its structural components, which are highly relevant in modern pharmacology.
-
The Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse pharmacological activities.[15][16] It is a versatile building block known to improve the pharmacokinetic properties of drug candidates.[17]
-
Substituted Amino Acid: As a non-natural, substituted amino acid, this compound can be incorporated into peptides or used as a chiral starting material for more complex targets.[12]
-
Linker Technology: The bifunctional nature of the molecule—containing a nucleophilic secondary amine (within the ring, post-protonation) and a carboxylic acid—makes it an ideal candidate for use as a linker in applications such as PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs).
Safety and Handling
For research purposes, it is crucial to handle all chemicals with appropriate care.
-
Hazards: Commercial suppliers classify this compound with the GHS05 pictogram, indicating it can cause severe eye damage.[6] The hazard statement H318 (Causes serious eye damage) is assigned.[6]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Recommended precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Storage: The compound should be stored in a dry, well-sealed container in a freezer at -20°C to ensure long-term stability.[7]
References
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3-(4-Methylpiperazin-1-yl)propanoic acid SMILES notation
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction
This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in modern pharmacology, this compound serves as a versatile starting material for the synthesis of complex molecular architectures. Its structure features a nucleophilic N-methylpiperazine ring, a flexible three-carbon linker, and a terminal carboxylic acid group. This unique combination of functional groups allows for diverse chemical modifications, making it an invaluable tool for creating libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and its applications as a foundational element in the discovery of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the cornerstone of its effective application in research. This compound is a solid at room temperature with a molecular weight of 172.22 g/mol .[1][2] Its key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| SMILES Notation | CN1CCN(CC1)CCC(O)=O | [1][2] |
| IUPAC Name | This compound | N/A |
| CAS Number | 55480-45-0 | [3][4][5] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Physical Form | Solid | [1][3] |
| Predicted pKa | 4.55 ± 0.10 | [3] |
| Predicted Boiling Point | 305.5 ± 27.0 °C | [3] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a Michael addition reaction, a robust and high-yielding method ideal for this class of compounds. This approach involves the conjugate addition of 1-methylpiperazine to an acrylate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This two-step process is favored for its operational simplicity and the ready availability of the starting materials.
Diagram of the Synthetic Pathway
Caption: General synthetic route via Michael addition and subsequent hydrolysis.
Detailed Experimental Protocol: Synthesis
-
Rationale: The choice of an acrylate ester (e.g., ethyl acrylate) in Step 1 allows for a controlled reaction. The subsequent base-catalyzed hydrolysis (saponification) in Step 2 is a classic and efficient method for converting esters to carboxylic acids. Acidification is crucial to protonate the carboxylate salt and precipitate the final product.
-
Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq) and absolute ethanol.
-
Stir the solution at room temperature and add ethyl acrylate (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-(4-methylpiperazin-1-yl)propanoate, can be used in the next step without further purification.[6]
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of water and ethanol (1:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 2M) to the flask.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the ester by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. The zwitterionic product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol or acetone to remove impurities.
-
Dry the white solid under vacuum to yield the final product.
-
Purification Insights
For most applications, the precipitated product exhibits sufficient purity. However, for applications requiring higher purity, such as in drug candidate synthesis, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. The zwitterionic nature of the molecule—possessing both a basic tertiary amine and an acidic carboxylic acid—makes it amenable to purification by ion-exchange chromatography if necessary.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard spectroscopic methods are employed for this purpose.
Diagram of the Characterization Workflow
Caption: Logical workflow for the structural confirmation of the final product.
Expected Spectroscopic Data
The structural features of the molecule give rise to a predictable spectroscopic signature. While experimental conditions can cause minor shifts, the following table outlines the expected Nuclear Magnetic Resonance (NMR) data, based on the analysis of similar propanoic acid derivatives.[7]
| Analysis | Expected Chemical Shift (δ ppm) | Attribution |
| ¹H NMR | ~ 2.2-2.4 | Singlet, 3H (-CH₃ on piperazine) |
| ~ 2.4-2.8 | Multiplets, 10H (piperazine ring -CH₂- and propanoic acid -CH₂-CH₂-) | |
| ~ 11-12 | Broad singlet, 1H (carboxylic acid -COOH) | |
| ¹³C NMR | ~ 30-35 | Propanoic acid -CH₂- attached to the carboxyl group |
| ~ 45-47 | N-methyl carbon (-CH₃) | |
| ~ 52-54 | Propanoic acid -CH₂- attached to the piperazine nitrogen | |
| ~ 54-56 | Piperazine ring carbons (-CH₂-N-CH₂-) | |
| ~ 175-178 | Carboxylic acid carbonyl carbon (-COOH) |
-
Mass Spectrometry (MS): In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion peak corresponding to its protonated molecular weight [M+H]⁺ at m/z ≈ 173.13.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a molecular scaffold. The piperazine motif is a cornerstone in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and cell permeability.[8]
-
Scaffold for Bioactive Molecules: The terminal carboxylic acid provides a convenient handle for amide bond formation, allowing it to be coupled to various amines. The N-methylpiperazine ring, a tertiary amine, can act as a basic center, which is often crucial for receptor binding or for forming salts to improve a drug's formulation.
-
Linker Technology: The propanoic acid chain acts as a flexible linker, enabling chemists to connect the piperazine headgroup to another pharmacophore at an optimal distance and orientation for interaction with a biological target.
-
Examples in Drug Discovery:
-
Oncology: Piperazine derivatives are integral to numerous kinase inhibitors. For instance, complex molecules containing piperazine moieties have been developed as potent inhibitors of the Mammalian Target of Rapamycin (mTOR), a key regulator of cell growth implicated in cancer.[9]
-
Neuroscience: The piperazine ring is a common feature in agents targeting the central nervous system. Similar structures have been incorporated into antagonists for the neuropeptide Y (NPY) Y2 receptor, which is explored for its potential role in anxiety and mood disorders.[10]
-
General Applications: The propanoic acid scaffold itself is widely explored for developing novel therapeutic agents, including those with anticancer and antioxidant properties.[11]
-
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. This compound requires careful handling due to its potential to cause serious eye damage.
| Safety Aspect | Information | Source |
| GHS Pictogram | GHS05 (Corrosion) | [1][12] |
| Signal Word | Danger | [1][12] |
| Hazard Statement | H318: Causes serious eye damage. | [1][12] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |
| Storage | Store in a freezer under -20°C. Keep sealed in a dry environment. | [3] |
| Storage Class | 11: Combustible Solids | [1][12] |
-
Handling Protocol: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
This compound is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its straightforward synthesis, combined with the strategic placement of its functional groups, makes it a highly valuable building block for drug discovery and materials science. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively leverage this scaffold to construct novel molecules with tailored functions, accelerating the pace of discovery in their respective fields.
References
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An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)propanoic acid, a key building block in modern medicinal chemistry. While a singular "discovery" manuscript for this compound is not readily identifiable, its history is intrinsically linked to its utility as a versatile intermediate in the synthesis of complex pharmacologically active molecules. This guide details its chemical properties, established synthetic protocols, spectral characterization, and significant applications, with a particular focus on its role in the development of targeted cancer therapies such as Imatinib.
Introduction: A Molecule Defined by its Utility
This compound, also known by various synonyms including 4-Methylpiperazine-1-propanoic acid, has emerged as a compound of significant interest in the field of drug discovery and development. Its structure, which combines a propanoic acid moiety with a 1-methylpiperazine group, imparts a unique set of physicochemical properties that are highly desirable in medicinal chemistry. The propanoic acid offers a versatile handle for amide bond formation, while the methylpiperazine group can enhance aqueous solubility and provides a basic nitrogen center that can be crucial for target engagement and pharmacokinetic profiles.
The historical significance of this compound is less about a celebrated moment of discovery and more about its enabling role in the synthesis of high-impact pharmaceuticals. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), highlighting its value as a reliable and versatile synthetic intermediate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 55480-45-0 (for free acid)[1] |
| 59695-29-3 (for dihydrochloride salt)[2] | |
| Molecular Formula | C₈H₁₆N₂O₂[3] |
| Molecular Weight | 172.22 g/mol [3] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CN1CCN(CC1)CCC(=O)O[3] |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of this compound is the aza-Michael addition . This reaction involves the conjugate addition of a nucleophilic amine, in this case, 1-methylpiperazine, to an α,β-unsaturated carbonyl compound, typically acrylic acid or one of its esters.
The Aza-Michael Addition: A Robust Synthetic Strategy
The underlying principle of the aza-Michael addition is the reaction of a soft nucleophile (the secondary amine of 1-methylpiperazine) with the electrophilic β-carbon of an acrylic acid derivative. The reaction is typically carried out under mild conditions and is known for its high efficiency and atom economy.
The choice of the acrylic acid derivative (e.g., acrylic acid, methyl acrylate, or ethyl acrylate) can influence the reaction conditions and the subsequent workup procedure. When acrylic acid itself is used, the product is directly obtained. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of this compound via the aza-Michael addition of 1-methylpiperazine to ethyl acrylate, followed by hydrolysis.
Step 1: Aza-Michael Addition
-
To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, ethyl acrylate (1.0-1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-(4-methylpiperazin-1-yl)propanoate.
Step 2: Saponification (Hydrolysis)
-
The crude ester from Step 1 is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq), is added to the solution.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point (typically around pH 7) with an aqueous acid solution (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.
Self-Validating System: The progress of each step can be rigorously monitored by chromatographic and spectroscopic techniques to ensure complete conversion and identify any potential side products. The final product's identity and purity are confirmed by melting point, NMR, and mass spectrometry, ensuring the protocol's trustworthiness.
Spectral Characterization
Accurate characterization is paramount for confirming the structure and purity of this compound. Below are the expected spectral data.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~3.0-2.4 (m, 8H, piperazine ring protons), ~2.7 (t, 2H, -CH₂-COOH), ~2.5 (t, 2H, -N-CH₂-), 2.2 (s, 3H, -N-CH₃). The carboxylic acid proton is often broad or not observed. |
| ¹³C NMR | δ (ppm): ~175 (-COOH), ~55 (piperazine -CH₂-), ~53 (piperazine -CH₂-), ~46 (-N-CH₃), ~32 (-CH₂-COOH). |
| Mass Spec (ESI+) | m/z: 173.13 [M+H]⁺ |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Applications in Drug Development
The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the synthesis of APIs. The 1-methylpiperazine moiety is a common feature in many drugs due to its ability to improve pharmacokinetic properties.
Key Intermediate in the Synthesis of Imatinib Precursors
While not a direct precursor in the most common industrial synthesis of the groundbreaking anti-cancer drug Imatinib (Gleevec®), this compound is a close structural analog to a key side-chain intermediate. The synthesis of Imatinib involves the coupling of a pyrimidine-aniline core with a side chain containing the 4-methylpiperazin-1-ylmethylbenzoyl moiety.[3] The synthesis of this side chain, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, often starts from p-toluic acid or a related derivative.[4][5] this compound represents an alternative or related building block for constructing similar side chains in other kinase inhibitors or drug candidates.
The development of large-scale, asymmetric syntheses for chiral analogs, such as (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid by AstraZeneca, further underscores the importance of this chemical scaffold in the pharmaceutical industry.[6] These advanced synthetic routes often start from readily available chiral precursors like amino acids and employ sophisticated chemical transformations to install the methylpiperazine moiety with high stereocontrol.
Conclusion
This compound is a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. While its own "discovery" may be humble and rooted in the fundamental principles of organic synthesis, its impact is amplified through its incorporation into life-saving medicines. This guide has provided a detailed overview of its synthesis, characterization, and application, offering researchers and drug development professionals a solid foundation for utilizing this valuable intermediate in their own work. The continued exploration of new synthetic routes and applications for this and related compounds will undoubtedly contribute to the development of the next generation of therapeutics.
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A Strategic Guide to Elucidating the Mechanism of Action for 3-(4-Methylpiperazin-1-yl)propanoic acid
Preamble: Charting a Course into the Unknown
In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but undefined biological roles. 3-(4-Methylpiperazin-1-yl)propanoic acid is one such molecule. While commercially available, its mechanism of action (MoA) remains uncharacterized in peer-reviewed literature. This guide, therefore, serves not as a summary of known facts, but as a strategic and technical roadmap for researchers, scientists, and drug development professionals. It outlines a comprehensive, multi-disciplinary approach to systematically uncover the biological targets and pathways modulated by this novel chemical entity.
The core philosophy of this guide is to build a self-validating cascade of experiments, where each stage informs the next, from broad, unbiased screening to precise, hypothesis-driven validation. We will leverage a combination of computational prediction, phenotypic screening, and state-of-the-art target deconvolution techniques to transform this compound from a mere structure into a tool for biological inquiry and a potential therapeutic lead.
Part 1: Foundational Analysis: In Silico Prediction and Physicochemical Profiling
Before embarking on wet-lab experiments, a thorough in silico and physicochemical analysis is paramount. This foundational step allows us to form initial, testable hypotheses based on the compound's intrinsic properties, saving considerable time and resources.
Physicochemical Characterization
Understanding the compound's basic properties is critical for designing meaningful biological assays. Key parameters dictate its behavior in aqueous solutions, membrane permeability, and potential for off-target effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N |[1] |
Further experimental characterization (pKa, LogP, aqueous solubility) is a required first step to inform formulation for subsequent in vitro and in vivo studies.
Structural Clues and Target Prediction
The structure of this compound contains a piperazine ring, a common scaffold in medicinal chemistry. Piperazine derivatives are known to interact with a wide range of biological targets, often due to the two nitrogen atoms that can engage in various intermolecular interactions.[2][3] Known activities include antimicrobial, antifungal, and various receptor antagonist/agonist functions.[4][5][6]
In silico methods are instrumental in narrowing the vast landscape of potential protein targets.[7][8] These computational approaches use the compound's 2D and 3D structure to predict interactions with known protein binding sites.[9][10][11]
Recommended In Silico Workflow:
-
Similarity Searching: Utilize platforms like PubChem or ChEMBL to find compounds with similar structures and known biological activities.
-
Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and screen these against databases of protein structures.
-
Molecular Docking: Perform docking simulations against libraries of high-value target classes (e.g., GPCRs, kinases, ion channels) to predict binding modes and estimate binding affinities.[9]
Caption: In Silico Target Prediction Workflow.
Part 2: Target-Agnostic Discovery: Phenotypic Screening
While in silico methods provide hypotheses, phenotypic screening offers an unbiased view of the compound's effect in a complex biological system.[12][13] This approach measures changes in a cell's or organism's observable traits, or "phenotype," without a preconceived notion of the molecular target.[14][15]
Rationale for a Phenotypic Approach
For a novel compound, a phenotypic screen is the most direct way to ask a simple question: "What does this molecule do to a biological system?"[13] This strategy excels at identifying compounds with novel mechanisms of action and is responsible for a disproportionate number of first-in-class drugs.[13]
Experimental Protocol: Multi-Panel Cell Viability Screen
A foundational phenotypic screen involves assessing the compound's effect on the viability and proliferation of a diverse panel of human cancer cell lines. This can rapidly identify cytostatic or cytotoxic effects and reveal potential cancer-specific sensitivities.
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of 20-50 cell lines representing diverse tissue origins (e.g., lung, breast, colon, leukemia).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).
-
Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the dose-response curve of the compound. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Table 2: Hypothetical GI₅₀ Data from Phenotypic Screen
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
|---|---|---|
| A549 | Lung | > 100 |
| MCF7 | Breast | > 100 |
| HCT116 | Colon | 5.2 |
| SW620 | Colon | 8.1 |
| K562 | Leukemia | > 100 |
| Jurkat | Leukemia | > 100 |
This hypothetical result would generate the hypothesis that this compound has a selective effect on colon cancer cell lines, guiding the next phase of investigation.
Caption: Phenotypic Screening and Hypothesis Generation.
Part 3: Target Deconvolution and Validation
Once a robust and reproducible phenotype is established, the critical and often challenging process of target deconvolution begins.[16][17] The goal is to identify the specific molecular target(s) responsible for the observed biological effect.[16] Modern chemical proteomics and genetic approaches have revolutionized this process.[18]
Identifying Direct Binding Partners: Chemical Proteomics
Chemical proteomics uses the small molecule itself as bait to isolate its binding partners from the entire proteome.[19][20][21] Affinity-based pulldown is a powerful and widely used technique.[16][22]
Experimental Workflow: Affinity-Based Proteomic Profiling
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) for immobilization onto beads. It is crucial to validate that this modification does not abrogate the compound's biological activity.
-
Lysate Preparation: Prepare native protein lysates from both sensitive (e.g., HCT116) and resistant (e.g., A549) cell lines.
-
Affinity Pulldown: Incubate the lysates with the immobilized compound. To identify specific binders, perform a competition experiment by co-incubating one sample with an excess of the free, unmodified compound.
-
Washing & Elution: Rigorously wash the beads to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins into peptides and identify them using high-resolution LC-MS/MS.
-
Data Analysis: Proteins that are significantly depleted in the competition sample are considered high-confidence binding partners.
Confirming Target Engagement in Live Cells: CETSA
The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying that a compound directly engages its putative target within the complex environment of a living cell.[23][24][25] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[26][27]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells (e.g., HCT116) with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the putative target protein identified by proteomics.[28][29]
-
Analysis: A positive result is a "shift" in the melting curve to the right (higher temperatures) in the compound-treated samples, confirming direct target engagement.[26]
Validating Pathway Modulation: Downstream Signaling Analysis
Confirming target engagement is necessary but not sufficient. The final step in validation is to demonstrate that this engagement leads to the expected modulation of the target's downstream signaling pathway.
Experimental Protocol: Western Blot for Pathway Analysis [28][30][31]
-
Cell Treatment: Treat sensitive cells with a dose-response of the compound for various time points (e.g., 30 min, 2h, 6h, 24h).
-
Lysate Preparation: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[29]
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream effectors (e.g., phosphorylated forms of signaling nodes like p-AKT, p-ERK). Use a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Detection & Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities to measure changes in protein levels or phosphorylation status.
Caption: Integrated Workflow for Target Deconvolution and Validation.
Conclusion: From Molecule to Mechanism
Elucidating the mechanism of action for a novel compound like this compound is a journey of systematic discovery. It requires a logical, iterative process that begins with broad, unbiased exploration and progressively focuses on specific, testable hypotheses. By integrating computational predictions, phenotypic screening, advanced chemical proteomics, and rigorous biophysical and biochemical validation, we can confidently identify the molecular targets and pathways through which a compound exerts its biological effects. This knowledge is fundamental to advancing a compound in the drug discovery pipeline, understanding potential toxicities, and ultimately, translating a chemical structure into a potential therapeutic.[32][33]
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A Strategic Guide to Unveiling the Biological Potential of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Molecular Entity
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses 3-(4-Methylpiperazin-1-yl)propanoic acid, a compound whose biological activities remain largely uncharted. Its molecular architecture, featuring both a propanoic acid moiety and a methylpiperazine group, suggests a compelling rationale for investigation. The propanoic acid scaffold is famously present in the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, found in a diverse array of approved drugs with activities spanning from anticancer to antipsychotic and antibacterial.[2]
The absence of specific biological data for this compound necessitates a structured and hypothesis-driven approach to its characterization. This document serves not as a summary of known facts, but as a strategic technical guide for its comprehensive biological evaluation. We will delineate a logical, multi-tiered experimental plan designed to systematically probe its potential therapeutic activities, elucidate its mechanisms of action, and establish a foundation for its potential development.
Foundational Strategy: Hypothesis-Driven Exploration
The chemical structure of this compound provides the basis for several primary hypotheses regarding its potential biological activities.
-
Anticancer Potential: The piperazine moiety is integral to numerous anticancer agents, including inhibitors of critical cell signaling pathways like mTOR.[3][4] Its presence suggests that the title compound could interfere with cancer cell proliferation.
-
Antimicrobial Activity: Piperazine derivatives have been extensively explored for their antibacterial and antifungal properties.[2][5] Therefore, it is plausible that this compound may exhibit antimicrobial effects.
-
Anti-inflammatory Effects: The propanoic acid group is a classic pharmacophore associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
These hypotheses form the basis of the proposed multi-tiered investigational workflow.
A Multi-Tiered Workflow for Biological Characterization
A systematic approach is essential to efficiently and comprehensively evaluate a novel compound. The following tiered workflow is proposed, beginning with broad screening and progressively focusing on more detailed mechanistic studies.
Caption: A proposed multi-tiered workflow for biological characterization.
Tier 1: Broad Phenotypic Screening Protocols
The initial phase is designed to rapidly assess the compound's activity across the hypothesized biological areas.
In Vitro Anticancer Screening
The objective is to determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cells from a diverse panel (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Compound IC50 (µM) |
| MCF-7 | Experimental Value |
| PC-3 | Experimental Value |
| A549 | Experimental Value |
In Vitro Antimicrobial Screening
This aims to identify any antibacterial or antifungal activity of the compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add the prepared inoculum to each well. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Microorganism | Compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Experimental Value |
| E. coli ATCC 25922 | Experimental Value |
| C. albicans ATCC 10231 | Experimental Value |
Tier 2: Mechanism of Action (MoA) Elucidation
Should Tier 1 screening yield a positive "hit" in any area, the next logical step is to investigate the underlying mechanism.
Investigating Anticancer MoA
If the compound shows significant cytotoxicity, follow-up assays are crucial to determine how it is affecting the cancer cells.
Caption: Workflow for elucidating the mechanism of anticancer activity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, revealing if the compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M). It can determine if the compound causes cell cycle arrest at a specific checkpoint.
Trustworthiness and Self-Validation
Every protocol described herein incorporates essential controls to ensure the validity of the results.
-
Positive Controls: A known active compound (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial assays) should be run in parallel to confirm that the assay is performing as expected.
-
Negative/Vehicle Controls: This control (e.g., cells treated with DMSO alone) is crucial for normalizing the data and ensuring that the observed effects are due to the compound and not the solvent.
-
Dose-Response Curves: Evaluating the compound over a range of concentrations is critical for determining potency (e.g., IC50) and observing a clear biological effect that is dependent on the dose.
By adhering to these principles, the experimental system becomes self-validating, providing confidence in the generated data.
Concluding Remarks and Future Directions
This guide provides a comprehensive and technically grounded framework for the initial biological characterization of this compound. The proposed workflow is designed to be both efficient and rigorous, allowing researchers to systematically uncover the potential therapeutic value of this novel molecule. Positive findings in the in vitro assays detailed here would warrant progression to more advanced studies, including target deconvolution, lead optimization, and eventual validation in preclinical in vivo models. The true potential of this compound awaits discovery, and this guide provides the roadmap for that journey.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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The Versatile Scaffold: A Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid and Its Derivatives
Abstract
This technical guide provides an in-depth exploration of 3-(4-methylpiperazin-1-yl)propanoic acid, a versatile bifunctional molecule that is gaining traction as a valuable building block in contemporary drug discovery and development. Possessing both a nucleophilic tertiary amine within a piperazine ring and a terminal carboxylic acid, this scaffold offers a synthetically tractable handle for the creation of diverse chemical entities. We will dissect the primary synthetic routes to the core molecule, detail robust protocols for its derivatization into amides and esters, and explore its burgeoning role as a flexible linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the efficiency of a synthetic campaign and the properties of the final drug candidate are often dictated by the strategic choice of foundational chemical scaffolds. This compound emerges as a scaffold of significant interest due to its inherent duality.
-
The Piperazine Moiety: The 1-methylpiperazine group is a common feature in numerous approved drugs. Its basic nitrogen atom (pKa of the second nitrogen is typically around 7.5-8.0) can be protonated at physiological pH, often enhancing the aqueous solubility of the parent molecule.[1] This feature is critical for improving the pharmacokinetic properties of a drug candidate. Furthermore, the piperazine ring is a rigid structure that can appropriately orient substituents in three-dimensional space to optimize interactions with a biological target.[2]
-
The Propanoic Acid Tail: The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably the formation of amides and esters. This allows for the covalent attachment of the scaffold to other molecules of interest, be it a pharmacophore, a solid support, or a complex biological macromolecule.
This combination of a solubilizing, structurally defined basic head group and a reactive acidic tail makes this compound a prime candidate for use as a linker in bifunctional molecules like PROTACs and antibody-drug conjugates (ADCs), where precise control over spacing and solubility is paramount.[2][3][4]
Synthesis of the Core Scaffold: this compound
Two principal and highly effective methods are employed for the synthesis of the title compound. The choice between them often depends on the availability of starting materials, desired scale, and laboratory safety considerations.
Method A: Aza-Michael Addition
The aza-Michael addition represents a highly atom-economical approach, involving the conjugate addition of 1-methylpiperazine to an acrylic acid derivative. The reaction proceeds readily, often without the need for a catalyst, although mild basic or acidic conditions can be used to promote the reaction.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq). Dilute with a suitable solvent such as methanol or water.
-
Reagent Addition: Slowly add acrylic acid (1.05 eq) to the stirred solution. The reaction is exothermic, and cooling in an ice bath may be necessary for large-scale reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux (for methanol, approx. 65°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, a viscous oil or a waxy solid, can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography to yield the pure zwitterionic product.
Causality Behind Experimental Choices: The use of a slight excess of acrylic acid ensures the complete consumption of the more valuable 1-methylpiperazine. Methanol or water are chosen as solvents due to their ability to dissolve the starting materials and the zwitterionic product. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Method B: Nucleophilic Alkylation
This classic approach involves the alkylation of 1-methylpiperazine with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid. This SN2 reaction requires a base to neutralize the hydrohalic acid byproduct.
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The use of an excess of 1-methylpiperazine serves both as a reactant and as a base to scavenge the acid byproduct. Alternatively, one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine can be used with one equivalent of 1-methylpiperazine.
-
Reagent Addition: Add 3-bromopropanoic acid (1.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter off any precipitated salts (e.g., triethylammonium bromide). Remove the solvent in vacuo. The residue can be purified as described for the Michael addition protocol.
Causality Behind Experimental Choices: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. The elevated temperature is necessary to achieve a practical reaction rate.
Caption: Synthetic routes to this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 55480-45-0 |
| Dihydrochloride Salt CAS | 59695-29-3 |
Table 1: Physicochemical Properties of this compound.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The zwitterionic nature of the compound in neutral solvents can lead to broad peaks, so analysis is often performed on the hydrochloride salt or in deuterated acidic/basic solutions.
-
¹H NMR (D₂O): Expected signals include a singlet for the N-methyl group (~2.9 ppm), multiplets for the piperazine ring protons (~3.2-3.6 ppm), and two triplets for the propylene chain protons (~2.8 and ~3.3 ppm).
-
¹³C NMR (D₂O): Characteristic peaks will be observed for the N-methyl carbon (~45 ppm), the piperazine ring carbons (~52-55 ppm), the propylene chain carbons (~32 and ~55 ppm), and the carboxyl carbon (~175 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is well-suited for this polar molecule. In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 173.13.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be used to assess purity. Due to the basic nature of the piperazine moiety, an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended to ensure sharp, symmetrical peaks.
Derivatization Strategies: Expanding Chemical Space
The true utility of this compound lies in its capacity for straightforward derivatization at the carboxylic acid terminus.
Amide Bond Formation
The conversion of the carboxylic acid to an amide is one of the most common and important reactions in medicinal chemistry. This is typically achieved using a coupling agent to activate the carboxylic acid.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF.
-
Reagent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a sterically hindered base that activates the coupling reagent and neutralizes the acid formed during the reaction without competing as a nucleophile.
Caption: Workflow for the synthesis of amide derivatives.
Ester Formation
Esterification can be achieved through several methods, with the classic Fischer esterification being a straightforward option for simple alcohols.
-
Reaction Setup: Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-5 mol%) or hydrogen chloride gas.
-
Reaction Conditions: Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, and the large excess of alcohol is used to drive it towards the product side.
-
Work-up and Purification: Cool the reaction and neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Remove the excess alcohol under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the crude ester purified by chromatography.
Applications in Drug Development
The unique structural features of this compound and its derivatives make them highly valuable in several areas of drug discovery.
The Pivotal Role as a Linker Molecule
In the design of bifunctional molecules such as PROTACs, the linker is not merely a spacer but a critical component that influences the molecule's overall properties, including solubility, cell permeability, and the ability to induce a productive ternary complex between the target protein and an E3 ligase.[3] The this compound scaffold is an excellent candidate for a PROTAC linker due to:
-
Modulable Length and Flexibility: The propanoic acid chain provides a defined length that can be extended or modified.
-
Enhanced Solubility: The basic piperazine moiety can be protonated, increasing the hydrophilicity of the linker and, by extension, the entire PROTAC molecule. This can mitigate the aggregation and poor solubility issues often encountered with these large molecules.[2]
-
Structural Rigidity: The piperazine ring introduces a degree of rigidity which can be beneficial for pre-organizing the two ends of the PROTAC for optimal binding to their respective proteins.[1]
Caption: Conceptual diagram of the scaffold as a PROTAC linker.
Pharmacological Activity of Derivatives
While specific pharmacological data for derivatives of this compound is not extensively published in peer-reviewed literature, the broader class of arylpiperazine derivatives has shown a wide range of biological activities. Numerous studies have demonstrated that attaching various aromatic and heterocyclic moieties to a piperazine core can yield compounds with potent effects on the central nervous system (CNS) and cardiovascular system.[9][10] For instance, arylpiperazines are known to interact with dopamine and serotonin receptors, leading to antipsychotic properties.[9] Others have shown efficacy as antiarrhythmic and antihypertensive agents through their interaction with alpha-adrenoceptors.[10]
The this compound scaffold provides a direct and efficient means to synthesize libraries of such derivatives for pharmacological screening. By creating amides with a diverse set of aromatic and heterocyclic amines, researchers can rapidly explore the structure-activity relationships (SAR) of this chemical space.
Safety and Handling
As with all chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives. It is classified as causing serious eye damage (H318).[6] Therefore, personal protective equipment, including safety glasses or goggles and gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than just a simple chemical. It is a strategically designed building block that offers a blend of desirable physicochemical properties and synthetic versatility. Its straightforward synthesis and the ease with which it can be derivatized make it an accessible and powerful tool for medicinal chemists. As the demand for more sophisticated therapeutic modalities like PROTACs continues to grow, the importance of well-characterized, functional linkers will become even more pronounced. We anticipate that this compound and its derivatives will play an increasingly significant role in the development of the next generation of therapeutics.
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
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Pusch, S., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. MDPI. [Link]
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Unlocking the Potential of 3-(4-Methylpiperazin-1-yl)propanoic Acid: A Technical Guide for Innovative Research Applications
Abstract
This technical guide provides a comprehensive exploration of the potential research applications of 3-(4-Methylpiperazin-1-yl)propanoic acid. While direct biological data on this specific molecule is nascent, its structure combines two pharmacologically significant scaffolds: the N-methylpiperazine moiety and a propanoic acid backbone. The piperazine ring is a well-established "privileged scaffold" in modern medicinal chemistry, integral to numerous FDA-approved drugs targeting the central nervous system (CNS), oncology, and infectious diseases.[1][2] Similarly, propanoic acid derivatives are known for a wide spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] This guide synthesizes the known attributes of these core components to logically deduce high-probability research applications for the parent molecule. We present a series of robust, field-proven experimental protocols to enable researchers to systematically investigate these hypotheses, covering synthetic methods, in vitro screening for anticancer and antimicrobial efficacy, and assays for key CNS targets. Our objective is to provide a scientifically rigorous framework for unlocking the therapeutic potential of this promising, yet underexplored, chemical entity.
Introduction: The Scientific Rationale
The strategic design of novel therapeutic agents often involves the hybridization of known pharmacophores to create molecules with enhanced potency, selectivity, or favorable pharmacokinetic properties. This compound is a prime example of such a construct, marrying the structural features of a cyclic amine with a short-chain carboxylic acid.
-
The N-Methylpiperazine Moiety: This functional group is a cornerstone of drug design, prized for its ability to improve aqueous solubility and oral bioavailability.[1] Its basic nitrogen atoms can be protonated at physiological pH, allowing for critical interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases.[1] The N-methyl substitution often fine-tunes potency and selectivity.[1] This moiety is a key component in drugs ranging from the antipsychotic clozapine to the anticancer agent imatinib, highlighting its versatility.[4][5]
-
The Propanoic Acid Moiety: Best known for its role in the non-steroidal anti-inflammatory drug (NSAID) class (e.g., ibuprofen), the arylpropanoic acid scaffold also confers a range of other biological activities.[3] The carboxylic acid group can act as a hydrogen bond donor or acceptor and can be crucial for anchoring a molecule to a target's active site. Derivatives have demonstrated potential as anticancer and antimicrobial agents.[6][7]
The combination of these two moieties in this compound creates a small, polar molecule with multiple points for potential biological interaction, making it a compelling candidate for screening across several therapeutic areas. This guide will focus on three primary areas of investigation where this structure is most likely to yield significant findings: Oncology, Neuropharmacology, and Infectious Diseases.
Synthesis and Characterization
A reliable synthetic route is the foundation of any research campaign. This compound can be synthesized via a Michael addition reaction, a robust and well-documented method for forming carbon-nitrogen bonds.[8]
Synthetic Protocol: Michael Addition
This protocol describes the conjugate addition of N-methylpiperazine to acrylic acid.
Materials:
-
N-Methylpiperazine
-
Acrylic acid
-
Ethanol (or another suitable polar solvent)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-methylpiperazine (1.0 eq.) in ethanol.
-
Slowly add acrylic acid (1.1 eq.) to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
For conversion to the dihydrochloride salt for improved stability and solubility, dissolve the purified product in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Application I: Oncology
The piperazine moiety is a frequent component of kinase inhibitors, where it often serves as a linker that orients other pharmacophoric elements into the ATP-binding pocket of the target enzyme.[1] Furthermore, some propanoic acid derivatives have shown direct antiproliferative activity.[9] This suggests that this compound should be evaluated as both a potential kinase inhibitor and a general cytotoxic agent.
Foundational Screening: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is a first-line screening tool for anticancer drug discovery.[10][11] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]
Protocol for MTT Assay:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile PBS or DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only (DMSO/PBS) and medium-only controls.
-
Incubate the plate for 48-72 hours.[10]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mechanistic Investigation: In Vitro Kinase Inhibition Assay
Should the compound show significant cytotoxicity, a follow-up investigation into its potential as a kinase inhibitor is warranted. Luminescence-based assays that quantify ADP production are a common and robust method.[14]
Protocol for Luminescence-Based Kinase Assay (Generic):
-
Reagents:
-
Kinase of interest (e.g., EGFR, CDK2, FLT3)
-
Specific kinase substrate peptide
-
ATP, MgCl₂
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
In a 96-well or 384-well plate, add 2.5 µL of serially diluted this compound. Include a known inhibitor as a positive control (e.g., Staurosporine) and a DMSO-only control.[14]
-
Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature.[14]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.[14]
-
Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[14]
-
Measure luminescence using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
-
| Parameter | MTT Assay | Kinase Inhibition Assay |
| Endpoint | Cell Viability (IC₅₀) | Enzyme Activity (IC₅₀) |
| Principle | Mitochondrial Dehydrogenase Activity | ADP Production (Luminescence) |
| Throughput | High | High |
| Application | Primary screening for cytotoxicity | Target-specific mechanistic study |
Potential Application II: Neuropharmacology
The N-methylpiperazine scaffold is a classic feature of many CNS-active drugs, modulating neurotransmitter systems like dopamine, serotonin, and GABA.[4][5] The propanoic acid moiety is structurally reminiscent of the neurotransmitter GABA (gamma-aminobutyric acid), suggesting a potential for interaction with GABA receptors. Therefore, screening against a panel of key CNS receptors is a logical step.
CNS Target Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15] The protocol involves competing the test compound against a known radiolabeled ligand for binding to a receptor preparation.
General Protocol for Receptor Binding:
-
Membrane Preparation:
-
Homogenize specific brain regions (e.g., rat cortex for 5-HT₂A, striatum for D₂) or cultured cells expressing the receptor of interest in a suitable buffer.[16][17]
-
Perform a series of centrifugation steps to isolate the cell membrane fraction containing the receptors.[16]
-
Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂, [³H]muscimol for GABA-A), and varying concentrations of this compound.[16][17]
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., 10 µM GABA for GABA-A assay).[16]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 45 minutes at 4°C for GABA-A).[16]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Functional Investigation: Acetylcholinesterase (AChE) Inhibition
Given the prevalence of piperazine derivatives as AChE inhibitors, evaluating the compound's effect on this enzyme is a valuable secondary screen for neuropharmacological activity.[18] The Ellman method is a simple and reliable colorimetric assay for this purpose.[2]
Protocol for AChE Inhibition Assay (Ellman's Method):
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATChI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
-
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various dilutions of the test compound to the sample wells. Add buffer/solvent for the control wells.
-
Add 25 µL of AChE enzyme solution to all wells except the blank. Pre-incubate for 10-15 minutes.[2]
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATChI substrate solution. The total volume is 150 µL.[2]
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[2]
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[2]
-
Plot % inhibition versus compound concentration to determine the IC₅₀ value.
-
Caption: Proposed workflow for neuropharmacological evaluation.
Potential Application III: Infectious Diseases
Piperazine derivatives have a long history of use as antimicrobial and anthelmintic agents.[16][19][20] The core scaffold can be found in various antibacterial and antifungal compounds. Therefore, a broad-spectrum screen against clinically relevant pathogens is a critical step in evaluating the potential of this compound.
Foundational Screening: Antibacterial Susceptibility (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22]
Protocol for Broth Microdilution MIC Assay:
-
Inoculum Preparation:
-
Culture bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) on appropriate agar plates overnight.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.[21]
-
-
Plate Preparation and Assay:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).[5]
-
Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation and Reading:
Caption: Schematic of the broth microdilution assay setup.
Conclusion and Future Directions
This compound represents a molecule of significant, yet unrealized, research potential. Its composite structure, built from two pharmacologically validated scaffolds, provides a strong rationale for its investigation across multiple therapeutic domains. The experimental workflows detailed in this guide—from synthesis to in vitro screening in oncology, neuropharmacology, and infectious diseases—offer a clear, logical, and technically sound pathway for its evaluation. By employing these standardized and robust protocols, researchers can generate high-quality, reproducible data to elucidate the biological activity of this compound. Positive results in any of these primary screens would warrant progression to more complex secondary assays, mechanism of action studies, and eventually, in vivo models. This systematic approach provides the scientific community with the necessary tools to thoroughly explore the potential of this compound and determine its value as a lead compound for future drug development efforts.
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An In-Depth Technical Guide to the Solubility of 3-(4-Methylpiperazin-1-yl)propanoic acid
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the fate of a potential therapeutic agent. It is not merely a measure of dissolution but a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its bioavailability and therapeutic efficacy.[1][2] For a drug administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][4] Consequently, poor aqueous solubility remains a primary hurdle, contributing significantly to the attrition of promising new chemical entities (NCEs).[2]
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Methylpiperazin-1-yl)propanoic acid . While specific experimental data for this compound is not extensively published, this document serves as a predictive and methodological framework. As a Senior Application Scientist, my objective is to not only present theoretical knowledge but to provide actionable, field-proven protocols and the causal logic behind experimental design. We will dissect the molecular structure to anticipate its solubility behavior and detail the authoritative methods required to generate the precise, reliable data essential for formulation development and regulatory submission.
Molecular Profile and Predicted Solubility Behavior
Physicochemical Characteristics
This compound is a derivative of piperazine, a common scaffold in medicinal chemistry.[5] Its structure integrates both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group, making it an amphoteric molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| Structure | A propanoic acid tail attached to a methylpiperazine head. | N/A |
The Amphoteric Nature and Zwitterionic Potential
The presence of both acidic (carboxylic acid, pKa₁ ~3-5) and basic (tertiary amine, pKa₂ ~7-9) functional groups is the most critical determinant of the compound's aqueous solubility. This amphoteric nature means its net charge, and therefore its solubility, is highly dependent on the pH of the surrounding medium.[6][7]
At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amine and the negative charge on the deprotonated carboxylate will balance, resulting in a neutral net charge. This species is known as a zwitterion.[8] For many amphoteric compounds, the zwitterionic form exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the solid state, which outweigh the favorable interactions with water.[8][9]
The anticipated ionization states of this compound across a physiological pH range are illustrated below. Understanding this behavior is fundamental to designing relevant solubility experiments and developing effective formulations.
Caption: Predicted Ionization States vs. pH.
This U-shaped solubility-pH profile is characteristic of amphoteric drugs and is a critical consideration for oral drug delivery, as the compound will traverse the acidic environment of the stomach to the more neutral environment of the small intestine.[10]
Methodologies for Solubility Determination
The term "solubility" can refer to two distinct measurements: kinetic and thermodynamic. Both provide valuable, yet different, insights during the drug development process.[11][12]
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound when it first precipitates from a solution that is rapidly prepared, typically by adding a concentrated DMSO stock to an aqueous buffer.[11][13] This method often results in a supersaturated solution, and the measured solubility can be higher than the true equilibrium solubility.[14] Its primary advantage is speed, making it ideal for screening large numbers of compounds in early discovery to flag potential issues.[12][15]
Protocol: Turbidimetric Kinetic Solubility Assay
This protocol is based on the widely accepted turbidimetric method, where the onset of precipitation is detected by an increase in light scattering.[13][15]
2.1.1. Principle A compound dissolved in DMSO is serially diluted and then added to an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate, causing the solution to become turbid. This turbidity is quantified by measuring the absorbance (or scattering) of light at a specific wavelength (e.g., 620 nm).[13][15]
2.1.2. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate (DMSO-compatible), perform a serial dilution of the stock solution to create a range of concentrations (e.g., 7-point, 3-fold dilution). Include DMSO-only wells as a negative control.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2-5 µL) from the DMSO dilution plate to a clear-bottomed 96-well analysis plate.
-
Buffer Dispensing: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically 1-2%).[13] This step initiates the potential for precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[15]
-
Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity above a defined threshold (e.g., 1.5-fold the absorbance of the DMSO-only controls).[13]
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Spectroscopic Data for 3-(4-Methylpiperazin-1-yl)propanoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methylpiperazin-1-yl)propanoic acid, a molecule of interest in pharmaceutical research and development. The document is structured to offer not only the predicted spectral data but also the underlying principles and experimental methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The content is grounded in established spectroscopic principles and provides a self-validating framework for the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Functional Groups
This compound is a bifunctional molecule incorporating a carboxylic acid and a tertiary amine within a piperazine ring. The key structural features to consider for spectroscopic analysis are:
-
Carboxylic Acid: This group (-COOH) is expected to show characteristic signals in both NMR and IR spectroscopy.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. In this molecule, one nitrogen is part of a tertiary amine, and the other is N-methylated.
-
Propyl Chain: A three-carbon aliphatic chain connecting the carboxylic acid and the piperazine ring.
-
N-Methyl Group: A methyl group attached to one of the piperazine nitrogens.
These functional groups will give rise to a unique combination of spectroscopic signals, allowing for the unambiguous identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -CH₂-COOH | 2.4 - 2.6 | Triplet | 2H |
| -N-CH₂-CH₂- | 2.6 - 2.8 | Triplet | 2H |
| Piperazine ring -CH₂- (adjacent to N-propyl) | 2.5 - 2.7 | Multiplet | 4H |
| Piperazine ring -CH₂- (adjacent to N-methyl) | 2.3 - 2.5 | Multiplet | 4H |
| N-CH₃ | 2.2 - 2.3 | Singlet | 3H |
Causality behind Experimental Choices in NMR: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. For a carboxylic acid, a solvent like DMSO-d₆ is often preferred as it can solubilize the compound and the acidic proton of the carboxylic acid is readily observable. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm[1].
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic acid) | 170 - 180 |
| -CH₂-COOH | 30 - 40 |
| -N-CH₂-CH₂- | 50 - 60 |
| Piperazine ring -CH₂- | 50 - 55 |
| N-CH₃ | 45 - 50 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube[2]. Add a small amount of TMS as an internal reference standard.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Set the spectral width to encompass the expected proton signals (typically 0-12 ppm). A standard 90° pulse sequence is used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Set a wider spectral width (typically 0-200 ppm). A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aliphatic) | 2800-3000 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong, Sharp |
| C-N stretch (tertiary amine) | 1020-1250 | Medium-Weak |
| O-H bend (carboxylic acid) | 1395-1440 and 910-950 | Medium |
Trustworthiness of IR Data: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids and is a highly reliable diagnostic peak.[3] Similarly, the strong carbonyl (C=O) absorption is a definitive indicator of this functional group.[4] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine functionalities.[5][6]
Experimental Protocol for FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty sample holder (e.g., ATR crystal or KBr pellet). This is crucial to subtract the atmospheric and instrument-related absorptions.
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for FT-IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₁₆N₂O₂. The predicted mass spectrum under electron ionization (EI) would exhibit the following features:
-
Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of -COOH: A fragment at m/z = 127, resulting from the cleavage of the carboxylic acid group.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, leading to ions at m/z = 99 (loss of C₃H₅O₂), m/z = 85, m/z = 70, and m/z = 56.
-
McLafferty Rearrangement: Carboxylic acids can undergo McLafferty rearrangement, which could lead to a fragment at m/z = 114.
-
Base Peak: The most abundant fragment ion, often resulting from a stable carbocation or a fragment from the piperazine ring, is designated as the base peak.
-
| m/z | Predicted Fragment |
| 172 | [M]⁺ |
| 127 | [M - COOH]⁺ |
| 99 | [M - C₃H₅O₂]⁺ |
| 85 | Piperazine ring fragment |
| 70 | Piperazine ring fragment |
| 56 | Piperazine ring fragment |
Authoritative Grounding in Mass Spectrometry: The fragmentation patterns of organic molecules are governed by the stability of the resulting ions and neutral species. The interpretation of these patterns is a cornerstone of structural analysis using mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS would be a suitable method.
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. EI at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectroscopic data, grounded in established principles and methodologies, offer a robust framework for the identification and quality control of this compound in research and development settings. The detailed protocols and explanations of the underlying causality ensure the scientific integrity and trustworthiness of the analytical process.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
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JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). IR: carboxylic acids. [Link]
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Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
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ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
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ACS Publications. (n.d.). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]
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Chemguide. (n.d.). interpreting infra-red spectra. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]
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OpenOChem Learn. (n.d.). Interpreting. [Link]
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Wikipedia. (n.d.). Mass spectral interpretation. [Link]
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]
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OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]
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Professor Andrew Mills. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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Thermo Fisher Scientific. (n.d.). FTIR Standard Operating Procedure. [Link]
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Spectroscopy Online. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
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JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
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Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
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Scribd. (n.d.). FTIR SOP: Setup and Data Processing. [Link]
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Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]
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PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]
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NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]
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ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]
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National Center for Biotechnology Information. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. [Link]
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Thermochemical data of 3-(4-Methylpiperazin-1-yl)propanoic acid
An In-depth Technical Guide to the Thermochemical Profile of 3-(4-Methylpiperazin-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for establishing the thermochemical profile of this compound. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines robust experimental methodologies and state-of-the-art computational approaches to determine critical thermodynamic parameters, including enthalpy of formation, heat capacity, and Gibbs free energy. By synthesizing principles from calorimetry, thermal analysis, and quantum chemistry, this guide offers a self-validating system for data acquisition and analysis, empowering drug development professionals to accurately model the stability, reactivity, and behavior of this and structurally related compounds.
Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved therapeutics. Its derivatives, such as this compound, are of significant interest due to their potential pharmacological activities. The propanoic acid side chain introduces a carboxylic acid group, which can influence solubility, salt formation, and pharmacokinetic properties.
A thorough understanding of a compound's thermochemical properties is fundamental to its development as a pharmaceutical agent. These properties govern its physical and chemical stability, dictate its behavior during manufacturing and storage, and influence its interactions within biological systems. Key thermochemical parameters include:
-
Standard Enthalpy of Formation (ΔfH°) : A measure of the energy change when a compound is formed from its constituent elements in their standard states. It is crucial for assessing the energetic stability of the molecule and for calculating reaction enthalpies.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount. Heat capacity data is essential for understanding how a material responds to temperature changes and for designing safe and efficient manufacturing processes.
-
Gibbs Free Energy of Formation (ΔfG°) : A thermodynamic potential that can be used to predict the spontaneity of a process. It combines enthalpy and entropy and is a key indicator of a compound's stability under given conditions.
This guide provides a detailed roadmap for the experimental determination and computational prediction of these critical parameters for this compound.
Experimental Determination of Thermochemical Properties
A rigorous experimental approach is the gold standard for obtaining reliable thermochemical data. The following sections detail the necessary protocols.
Synthesis, Purification, and Characterization
The prerequisite for accurate thermochemical measurements is a highly purified sample. The synthesis of this compound can be achieved via hydrolysis of its corresponding ethyl ester, ethyl 3-(4-methylpiperazin-1-yl)propanoate[1].
Purification Protocol:
-
Reaction Quenching and Extraction: Following hydrolysis, neutralize the reaction mixture and perform a series of extractions with an appropriate organic solvent.
-
Crystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. Multiple recrystallization steps may be necessary.
-
Drying: Dry the purified solid under vacuum at a controlled temperature to remove residual solvent.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (172.22 g/mol )[1].
-
Purity Analysis (e.g., HPLC, elemental analysis): To quantify the purity of the sample, which should ideally be >99.5% for accurate calorimetric measurements.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the condensed state is typically determined indirectly from the experimentally measured enthalpy of combustion using a bomb calorimeter.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Calculation via Hess's Law:
The standard enthalpy of formation (ΔfH°) of this compound (C₈H₁₆N₂O₂) is calculated from its standard enthalpy of combustion (ΔcH°) using the following reaction:
C₈H₁₆N₂O₂(s) + 10.5 O₂(g) → 8 CO₂(g) + 8 H₂O(l) + N₂(g)
ΔcH° = [8 * ΔfH°(CO₂, g) + 8 * ΔfH°(H₂O, l)] - [ΔfH°(C₈H₁₆N₂O₂, s)]
The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a versatile technique for measuring heat capacity and the thermodynamics of phase transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heat Capacity Measurement:
-
Perform a temperature scan over the desired range (e.g., -50 °C to the decomposition temperature) at a controlled heating rate (e.g., 10 K/min).
-
The heat flow difference between the sample and the reference is proportional to the sample's heat capacity.
-
Calibrate the measurement using a sapphire standard.
-
-
Phase Transition Analysis:
-
The DSC thermogram will show peaks corresponding to phase transitions. The peak's onset temperature represents the transition temperature, and the integrated peak area provides the enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH).
-
| Parameter | Experimental Method | Typical Temperature Range |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | -50 °C to decomposition |
| Enthalpy of Fusion (ΔfusH) | Differential Scanning Calorimetry (DSC) | Ambient to melting point |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Ambient to melting point |
Table 1: Experimental methods for determining thermal properties.
Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Computational Prediction of Thermochemical Properties
Computational quantum chemistry provides a powerful complementary approach for predicting thermochemical data, especially for validating experimental results or when experiments are not feasible.
Computational Workflow
The following workflow outlines the steps for calculating the gas-phase thermochemical properties of this compound.
Caption: Workflow for the computational prediction of thermochemical properties.
Isodesmic Reaction Scheme for Enthalpy of Formation
Directly calculating the enthalpy of formation from atomization energies can have large errors. An isodesmic reaction scheme is a more reliable method as it conserves the number and types of chemical bonds, leading to significant error cancellation.
An example of a suitable isodesmic reaction for this compound is:
This compound + Piperazine + Propane → 1-Methylpiperazine + Propanoic acid + Propane
The enthalpy of this reaction (ΔrH°) can be calculated with high accuracy from the computed electronic energies. The enthalpy of formation of the target molecule can then be derived:
ΔrH° = [ΔfH°(1-Methylpiperazine) + ΔfH°(Propanoic acid) + ΔfH°(Propane)] - [ΔfH°(Target) + ΔfH°(Piperazine) + ΔfH°(Propane)]
By using experimentally known enthalpies of formation for the other species in the equation (piperazine, 1-methylpiperazine, propanoic acid), the unknown enthalpy of formation of the target compound can be determined.
| Compound | Source of ΔfH° |
| Piperazine | NIST Chemistry WebBook[2] |
| Propanoic acid | Active Thermochemical Tables (ATcT)[3] |
| 1-Methylpiperazine | Experimental data or high-level computation |
Table 2: Sources for ancillary thermochemical data for isodesmic reactions.
Conclusion
While direct experimental thermochemical data for this compound is not yet prevalent in the scientific literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining meticulous experimental techniques such as combustion calorimetry and differential scanning calorimetry with high-accuracy computational methods, researchers and drug development professionals can build a complete and reliable thermochemical profile of this molecule. This data is indispensable for ensuring the safety, stability, and efficacy of potential new medicines and for the robust design of chemical processes.
References
-
Frontiers in Chemistry. (n.d.). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Retrieved from [Link]
-
NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
ACS Publications. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ACS Publications. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature (Supporting Information). The Journal of Physical Chemistry B. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylpropyl ester (CAS 591-34-4). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Active Thermochemical Tables. (n.d.). Propionic Acid Enthalpy of Formation. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid, a valuable bifunctional building block in pharmaceutical and materials science research. The synthesis is achieved through a highly efficient, one-pot aza-Michael addition of 1-methylpiperazine to acrylic acid. This document details the underlying reaction mechanism, step-by-step experimental procedures, purification techniques for the zwitterionic product, and complete analytical characterization data. The causality behind critical process choices is explained to ensure reproducibility and scalability. This guide is intended for researchers and process chemists in drug development and chemical synthesis.
Introduction and Strategic Overview
This compound is a versatile intermediate featuring a nucleophilic tertiary amine, a basic piperazine core, and a carboxylic acid handle. This unique combination allows for its incorporation into a wide array of complex molecules, including active pharmaceutical ingredients (APIs).
The chosen synthetic strategy is the aza-Michael reaction, a type of conjugate addition. This method is superior for this target due to its high atom economy, operational simplicity, and the avoidance of harsh reagents or protection/deprotection steps. The reaction proceeds by the nucleophilic attack of the secondary amine of 1-methylpiperazine onto the electron-deficient β-carbon of acrylic acid.
The reaction is often exothermic and can be performed under neat (solvent-free) conditions or in a polar solvent to aid in heat dissipation and handling. The resulting product is a zwitterion, possessing both acidic and basic functional groups. This characteristic dictates the specific work-up and purification strategy, which relies on isoelectric point precipitation.
Reaction Scheme and Mechanism
The synthesis proceeds via the conjugate addition of the secondary amine of 1-methylpiperazine to the α,β-unsaturated carbonyl system of acrylic acid.
Caption: Aza-Michael addition of 1-methylpiperazine and acrylic acid.
Mechanistic Insight: The reaction is initiated by the lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacking the electron-poor β-carbon of acrylic acid. This forms a zwitterionic enolate intermediate. A subsequent proton transfer, typically from the carboxylic acid of another acrylic acid molecule or during aqueous work-up, neutralizes the enolate to yield the final stable product. The aza-Michael addition is a highly efficient C-N bond-forming reaction.[1]
Materials and Equipment
3.1 Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity | Notes |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Sigma-Aldrich | ≥99% | Corrosive, Flammable Liquid[2] |
| Acrylic Acid | C₃H₄O₂ | 72.06 | Sigma-Aldrich | ≥99% | Contains inhibitor. Corrosive.[3] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 6 M (aq) | For pH adjustment. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | 6 M (aq) | For pH adjustment. |
| Ethanol | C₂H₅OH | 46.07 | VWR | 95% or Absolute | For recrystallization. |
| Deionized Water | H₂O | 18.02 | --- | --- | For work-up and recrystallization. |
3.2 Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle with temperature controller
-
pH meter or pH paper (range 1-14)
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Safety Precautions
This protocol must be performed in a well-ventilated fume hood by trained personnel.
-
1-Methylpiperazine: Corrosive and flammable. It can cause severe skin burns, eye damage, and is a known skin sensitizer.[4] Inhalation may be harmful.
-
Acrylic Acid: Highly corrosive and a lachrymator. It can cause severe burns. Uninhibited acrylic acid can polymerize violently, especially upon heating. Always use the stabilized form provided by the manufacturer.[3]
-
Acid/Base Solutions: Concentrated solutions of HCl and NaOH are highly corrosive.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield
-
Neoprene or nitrile gloves (double-gloving is recommended)
-
Flame-resistant lab coat
Detailed Experimental Protocol
This protocol is designed for a 0.1 mole scale synthesis.
5.1 Reaction Setup and Execution
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. Place the flask in an ice-water bath on top of a magnetic stirrer.
-
Charge Reactant: To the flask, add 1-methylpiperazine (10.02 g, 0.1 mol).
-
Prepare Michael Acceptor: In the dropping funnel, place acrylic acid (7.93 g, 0.11 mol, 1.1 equivalents).
-
Causality Note: A slight excess of acrylic acid ensures the complete consumption of the more valuable 1-methylpiperazine.
-
-
Slow Addition: Begin stirring the 1-methylpiperazine in the ice bath. Add the acrylic acid dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 30 °C.
-
Causality Note: The reaction is exothermic. Slow, cooled addition is critical to prevent a runaway reaction and potential polymerization of acrylic acid.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion. The mixture will likely become a thick slurry or solid.
-
Alternative: For a faster reaction, the mixture can be gently heated to 50-60 °C for 1-2 hours after the initial addition.[6]
-
5.2 Work-up and Product Isolation
-
Dissolution: To the reaction flask, add 100 mL of deionized water. Stir until the solid product is fully dissolved. You will have an aqueous solution of the product.
-
pH Adjustment for Precipitation: Place the beaker in an ice bath and monitor the pH. The initial pH will be basic. Slowly add 6 M HCl dropwise with vigorous stirring to adjust the pH to approximately 6.5 - 7.0.
-
Isolation: A white precipitate will form as the pH approaches neutral. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) followed by one portion of cold ethanol (25 mL) to remove residual impurities and aid in drying.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight. The typical yield is 80-90%.
5.3 Purification (Recrystallization)
If higher purity is required, the crude product can be recrystallized.
-
Dissolve the crude solid in a minimum amount of boiling deionized water.
-
Add hot ethanol dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualization of Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methylpiperazine 99 109-01-3 [sigmaaldrich.com]
- 3. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 4. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Experimental Use of 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction: Unveiling the Potential of a Versatile Scaffold
The confluence of the piperazine ring and a propanoic acid moiety in the chemical structure of 3-(4-Methylpiperazin-1-yl)propanoic acid suggests a molecule of significant interest for biological investigation. The piperazine heterocycle is a well-established pharmacophore, integral to the structure of numerous clinically approved drugs, imparting favorable pharmacokinetic properties.[1] Coupled with the propanoic acid tail, which can interact with various biological targets, this compound represents a promising candidate for screening in a variety of in vitro assays.
Extensive research into structurally related N-substituted piperazine and propanoic acid derivatives has revealed a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3][4] These findings provide a strong rationale for the experimental exploration of this compound. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to initiate the in vitro characterization of this compound, from fundamental physicochemical assessments to detailed protocols for evaluating its potential therapeutic applications.
Physicochemical Characterization: The Foundation of In Vitro Success
A thorough understanding of a compound's physicochemical properties is paramount for the design and interpretation of any in vitro experiment. These properties dictate its behavior in aqueous solutions and its interaction with biological systems.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Appearance | Solid (predicted) | General chemical knowledge |
| SMILES | CN1CCN(CC1)CCC(O)=O | [5] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [5] |
Protocol 1: Determination of Aqueous Solubility
Accurate solubility data is critical for preparing stock solutions and ensuring the compound remains in solution at the desired concentrations during assays. The following protocol provides a general method for determining the kinetic solubility of a test compound.
Principle: This method involves dissolving the compound in an organic solvent (DMSO) and then serially diluting it in an aqueous buffer. The concentration at which the compound precipitates is determined, providing an estimate of its kinetic solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 340 nm for light scatter)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the DMSO stock solution with DMSO.
-
Aqueous Dilution: Transfer a small, equal volume of each DMSO dilution into a corresponding well of a new 96-well plate containing a fixed volume of PBS (e.g., 5 µL of DMSO stock into 95 µL of PBS). This will result in a range of compound concentrations in a solution with a low percentage of DMSO.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measurement: Measure the absorbance or light scatter of each well using a plate reader. An increase in absorbance or light scatter indicates the formation of a precipitate.
-
Determination of Solubility: The highest concentration that does not show a significant increase in absorbance/light scatter compared to the buffer control is considered the kinetic solubility.
Investigating Anticancer Potential: Cytotoxicity Screening
The piperazine scaffold is a common feature in many anticancer agents, and derivatives have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines.[1][6][7] The MTT assay is a robust and widely used colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cells.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution in a suitable solvent (e.g., DMSO or sterile PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for the MTT cytotoxicity assay.
Exploring Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][8][9][10] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 3: Broth Microdilution MIC Assay
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL. This can be achieved by adjusting the turbidity of a bacterial or fungal suspension to match a 0.5 McFarland standard and then diluting it further.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the plate containing the serially diluted compound.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Workflow for the broth microdilution MIC assay.
Delving Deeper: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given the diverse biological activities of piperazine derivatives, it is plausible that this compound may act as an enzyme inhibitor. A general protocol for an in vitro enzyme inhibition assay is provided below, which can be adapted to a specific enzyme of interest based on preliminary screening or hypothesis.
Protocol 4: General Spectrophotometric Enzyme Inhibition Assay
Principle: This assay measures the effect of the test compound on the rate of an enzyme-catalyzed reaction. The reaction is monitored by measuring the change in absorbance of a substrate or product over time.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer optimized for the specific enzyme
-
96-well UV-transparent microplate
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or vehicle control).
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a short period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The application notes and protocols provided herein offer a solid foundation for the initial in vitro investigation of this compound. Based on the established biological activities of structurally related compounds, this molecule holds promise as a potential anticancer or antimicrobial agent. The detailed, step-by-step methodologies for solubility determination, cytotoxicity screening, and antimicrobial susceptibility testing will enable researchers to generate robust and reproducible data. Further exploration into its mechanism of action, potentially through targeted enzyme inhibition assays, will be a logical next step in elucidating the full therapeutic potential of this intriguing compound.
References
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Özdemir, A., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Di Zazzo, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 10987.
- Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 21(11), 1500.
- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Rivera, G., et al. (2022).
- Wujec, M., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5509.
- Li, Y., et al. (2016). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 21(9), 1234.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Csonka, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4995.
- Marković, V., et al. (2021). Synthesis, characterization and in vitro biological evaluation of novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid. Journal of Organometallic Chemistry, 949, 121953.
- Marković, V., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199.
- Iazzetti, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(21), 6433.
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- 3. derpharmachemica.com [derpharmachemica.com]
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- 6. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols: 3-(4-Methylpiperazin-1-yl)propanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methylpiperazine Moiety
In the landscape of modern medicinal chemistry, the N-methylpiperazine group stands out as a "privileged scaffold." Its frequent appearance in a multitude of clinically successful drugs is no coincidence. This moiety often imparts favorable pharmacokinetic properties to a molecule, such as enhanced aqueous solubility, improved oral bioavailability, and the ability to cross cell membranes.[1][2] The tertiary amine of the methylpiperazine group is typically protonated at physiological pH, which can facilitate interactions with biological targets and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
3-(4-Methylpiperazin-1-yl)propanoic acid is a bifunctional building block that strategically combines this valuable N-methylpiperazine pharmacophore with a reactive carboxylic acid handle. This dual functionality allows for its straightforward incorporation into a wide array of molecular architectures, most commonly through the formation of robust amide or ester linkages. This application note provides a detailed guide for researchers on the practical use of this versatile building block in organic synthesis, with a focus on its application in the development of kinase inhibitors and other medicinally relevant compounds.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Solubility | Soluble in water and common organic solvents | [5] |
| CAS Number | 5468-91-7 | [6] |
Storage and Handling: this compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. As with all amine-containing compounds, it is advisable to handle it in a well-ventilated area.
Core Applications in Organic Synthesis: Amide and Ester Formation
The true utility of this compound lies in the reactivity of its carboxylic acid functional group. This allows for the facile creation of amides and esters, thereby tethering the beneficial N-methylpiperazine moiety to a variety of molecular scaffolds.
Application I: Synthesis of N-Aryl Propanamides - A Gateway to Kinase Inhibitors
The formation of an amide bond between this compound and an aniline derivative is a key transformation. This reaction is frequently employed in the synthesis of kinase inhibitors, where the N-methylpiperazine group often serves as a solubilizing tail that interacts with the solvent-exposed region of the kinase active site.[7] A prime example is the structure of Imatinib (Gleevec), a highly successful tyrosine kinase inhibitor, which features a similar N-methylpiperazine-containing side chain crucial for its activity and pharmacokinetic profile.[5][8]
Caption: Workflow for HATU-mediated amide bond formation.
This protocol describes the synthesis of N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is advantageous as it is highly efficient and minimizes racemization.[2][9]
Materials:
-
This compound
-
4-Fluoroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.
-
Addition of Amine and Base: Add 4-fluoroaniline (1.0 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. The base is crucial for deprotonating the carboxylic acid and the amine, facilitating the reaction.[2]
-
Activation and Coupling: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to yield the pure N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of characteristic peaks for both the fluoroaniline and the methylpiperazinylpropanoic acid moieties, along with the amide proton signal in the ¹H NMR spectrum, will validate the success of the reaction.
Application II: Synthesis of Ester Derivatives
Esterification of this compound provides another avenue for derivatization, allowing for the introduction of the methylpiperazine group into molecules where an ester linkage is desired. This can be useful for creating prodrugs or modulating the physicochemical properties of a parent molecule.[8]
Caption: Workflow for acid-catalyzed Fischer Esterification.
This protocol outlines the synthesis of benzyl 3-(4-methylpiperazin-1-yl)propanoate. Fischer esterification is a classic acid-catalyzed equilibrium reaction.[10] To drive the reaction to completion, an excess of the alcohol is often used as the solvent.[11]
Materials:
-
This compound
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of benzyl alcohol (which also acts as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-16 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl 3-(4-methylpiperazin-1-yl)propanoate.
Self-Validation: Characterization of the product by NMR and mass spectrometry is essential. The ¹H NMR spectrum should show the characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂) and the protons of the 3-(4-methylpiperazin-1-yl)propanoate moiety.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to introduce the pharmacologically beneficial N-methylpiperazine moiety via robust and high-yielding amide and ester bond formations makes it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. The protocols detailed in this application note provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
PubMed. (2005). Solution-phase synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. Retrieved from [Link]
-
PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. Retrieved from [Link]
-
Middle East Technical University. (2008). STUDIES DIRECTED TOWARDS THE SYNTHESIS OF IMATINIB MESYLATE ((GLEEVEC), 4-(4-METHYL-PIPERAZIN-1. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
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The Strategic Application of 3-(4-Methylpiperazin-1-yl)propanoic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold Fragment in Medicinal Chemistry
In the landscape of contemporary drug design, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, 3-(4-Methylpiperazin-1-yl)propanoic acid has emerged as a particularly valuable scaffold. This seemingly simple molecule elegantly combines two key structural motifs: the 1-methylpiperazine group and a propanoic acid linker. The 1-methylpiperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a key interaction point with biological targets.[1][2] The propanoic acid tail offers a versatile synthetic handle for covalent attachment to a larger pharmacophore, most commonly through amide bond formation. This application note provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, complete with detailed protocols for its synthesis and subsequent utilization in drug development workflows.
Physicochemical Properties and Strategic Advantages
The utility of this compound in drug design is rooted in its advantageous physicochemical properties.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₁₆N₂O₂[3] | Provides a compact yet functionalized building block. |
| Molecular Weight | 172.22 g/mol [3] | A relatively low molecular weight allows for its incorporation into larger molecules without excessive "molecular weight creep," a common challenge in drug development. |
| Form | Solid[3] | Ease of handling and storage in a laboratory setting. |
| pKa | The two nitrogen atoms of the piperazine ring provide basic centers, while the carboxylic acid provides an acidic center. This zwitterionic character contributes to its high aqueous solubility. | The basic nitrogen of the methylpiperazine group is often protonated at physiological pH, significantly enhancing the water solubility of the parent molecule. This is a critical attribute for improving the dissolution of oral drug candidates and their suitability for intravenous administration.[4] |
| Solubility | High aqueous solubility. | Improved solubility can lead to better absorption and bioavailability of orally administered drugs.[5] |
The primary strategic advantages of incorporating the this compound moiety can be summarized as:
-
Enhanced Aqueous Solubility: The protonatable nitrogen of the methylpiperazine ring acts as a solubilizing group, which is particularly beneficial for poorly soluble drug candidates.[6]
-
Improved Oral Bioavailability: The enhanced solubility and potential for favorable interactions with intestinal transporters can lead to improved absorption from the gastrointestinal tract.
-
Versatile Synthetic Handle: The terminal carboxylic acid provides a reactive site for straightforward amide bond formation with a wide array of amine-containing molecules, facilitated by standard coupling reagents.
-
Modulation of Target Binding: The piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the binding pockets of various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs).[7][8]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Michael addition of 1-methylpiperazine to an acrylic acid equivalent, followed by hydrolysis if an ester is used. A common and straightforward approach involves the direct reaction with acrylic acid.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis via Michael Addition
This protocol describes the synthesis of this compound from 1-methylpiperazine and acrylic acid.
Materials:
-
1-Methylpiperazine
-
Acrylic Acid
-
Ethanol (or another suitable solvent)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperazine (1.0 eq) in ethanol.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.1 eq) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product can be purified by recrystallization or by adjusting the pH to the isoelectric point to precipitate the zwitterionic product, which can then be collected by filtration.
-
-
Purification (Optional): For higher purity, the crude product can be dissolved in a minimal amount of hot ethanol or isopropanol and allowed to cool slowly to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the methylpiperazine and propanoic acid moieties will validate the successful synthesis.
Application in Medicinal Chemistry: Case Studies
The this compound moiety is a key building block in the synthesis of numerous biologically active compounds, particularly in the realm of oncology and central nervous system (CNS) disorders.
Case Study 1: Kinase Inhibitors - The Imatinib Analogue Paradigm
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), features a 4-(4-methylpiperazin-1-ylmethyl)benzamide moiety. The methylpiperazine group is crucial for its solubility and oral bioavailability.[1] In the design of novel kinase inhibitors, the this compound fragment serves as a versatile alternative to introduce this beneficial group.[9][10]
The propanoic acid allows for the formation of an amide bond with an amine-functionalized core scaffold of a kinase inhibitor. This strategy has been employed in the development of analogues of various kinase inhibitors, where the methylpiperazine group often occupies a solvent-exposed region of the ATP-binding pocket, thereby enhancing the overall solubility of the inhibitor without compromising its binding affinity.[7]
Caption: General workflow for incorporating the moiety via amide coupling.
Protocol 2: Amide Coupling with an Amine-Containing Scaffold
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing scaffold
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-containing scaffold (1.1 eq) in anhydrous DMF.
-
Addition of Base and Coupling Agent: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Then, add HATU (1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.
Self-Validation: Successful coupling is confirmed by the disappearance of the carboxylic acid starting material and the appearance of the amide product in the LC-MS analysis. The structure of the purified product should be verified by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Study 2: G-Protein Coupled Receptor (GPCR) Ligands
Arylpiperazine derivatives are a well-known class of ligands for various GPCRs, including serotonergic and dopaminergic receptors.[8] The this compound moiety can be used to synthesize novel GPCR ligands where the methylpiperazine group interacts with the receptor's binding pocket, and the propanoic acid linker connects to other pharmacophoric elements designed to modulate affinity and selectivity. The flexibility of the propanoic acid linker allows for optimal positioning of the different parts of the molecule within the receptor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to confer favorable pharmacokinetic properties, such as enhanced solubility, combined with its synthetic tractability, makes it a strategic choice for the development of new therapeutics. The protocols provided herein offer a practical guide for its synthesis and incorporation into drug candidates. As the demand for orally bioavailable and efficacious drugs continues to grow, the strategic application of such "privileged fragments" will undoubtedly remain a cornerstone of successful drug discovery programs.
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MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
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MDPI. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]
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PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]
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PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
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PubMed Central. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]
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PubMed. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]
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ResearchGate. In Vitro and In Silico Study of 5-[(4-Methylpiperazin-1-yl) methyl]dehydrozingerone and 5-(Morpholin-4-ylmethyl) dehydrozingerone as Lipoxygenase and Xanthine Oxidase Inhibitor. [Link]
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PubMed. 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. [Link]
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PubMed. Pharmacological effects and pharmacokinetic properties of icariin, the major bioactive component in Herba Epimedii. [Link]
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A Robust HILIC-ELSD Method for the Quantitative Analysis of 3-(4-Methylpiperazin-1-yl)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Methylpiperazin-1-yl)propanoic acid. Due to its zwitterionic nature and lack of a significant UV chromophore, this compound presents challenges for traditional reversed-phase chromatography and UV detection. To overcome these issues, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. The described protocol is suitable for purity assessments, stability studies, and quality control applications in pharmaceutical development and manufacturing. The method has been developed and validated according to the principles outlined in the ICH Q2(R1) guideline.[1][2]
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure contains both a basic piperazine moiety and an acidic carboxylic acid group, conferring a zwitterionic character.[3] This dual nature results in high polarity, making it difficult to retain on conventional C18 reversed-phase columns where hydrophobic interactions are the primary retention mechanism.[4][5] Furthermore, the molecule lacks a chromophore that absorbs light in the typical UV range (200-400 nm), rendering standard UV-Vis detectors ineffective for sensitive quantification.[6][7]
The Causality Behind Experimental Choices
-
Chromatographic Mode Selection (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[5] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like the target compound, partition into this layer and are retained. Retention is modulated by the aqueous content of the mobile phase, where water acts as the strong, eluting solvent. This approach is fundamentally suited for highly polar and zwitterionic compounds that are poorly retained in reversed-phase systems.[8][9]
-
Stationary Phase Selection (Zwitterionic HILIC Column): A zwitterionic HILIC stationary phase is selected. These phases contain both positive and negative charges, offering a dual retention mechanism of hydrophilic partitioning and weak electrostatic interactions. This provides unique selectivity and excellent peak shape for zwitterionic analytes by minimizing undesirable strong ionic interactions that can occur on simple silica-based HILIC columns.[10]
-
Detector Selection (ELSD): An Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD is a quasi-universal detector that is independent of the analyte's optical properties.[11][12] The process involves three steps: nebulization of the column effluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[7] This makes it an ideal choice for non-chromophoric compounds and it is fully compatible with the gradient elution often used in HILIC method development.[13]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis. All procedures should be performed in a qualified analytical laboratory.
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column thermostat.
-
Detector: An Evaporative Light Scattering Detector (ELSD).
-
Column: Zwitterionic HILIC Column, 3.5 µm, 4.6 x 150 mm (e.g., SeQuant® ZIC®-HILIC).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
-
Reference Standard: this compound, purity ≥98%.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zwitterionic HILIC, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 50 °C |
| ELSD Nebulizer Gas | Nitrogen, 2.0 SLPM (Standard Liters Per Minute) |
| Elution Mode | Isocratic: 10% Mobile Phase A, 90% Mobile Phase B |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (100 mM Ammonium Formate, pH 3.5): Dissolve 6.31 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm membrane filter.
-
Diluent: Acetonitrile/Water (90:10, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations suitable for the linearity study (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for the HILIC-ELSD analysis of this compound.
Method Validation and System Suitability
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[14][15]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in USP <621>.[16][17] A working standard solution (0.5 mg/mL) is injected five times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry and good chromatography.[17] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates system precision and reproducibility. |
Validation Parameters
-
Specificity: The diluent is injected to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: The linearity of the ELSD response is assessed by plotting the natural logarithm (ln) of the peak area against the natural logarithm (ln) of the concentration for the five working standard solutions. The relationship is typically non-linear for ELSD but can be linearized using a log-log transformation. A correlation coefficient (r²) of ≥ 0.99 is required.
| Concentration (mg/mL) | Peak Area (Arbitrary Units) | ln(Concentration) | ln(Peak Area) |
| 0.05 | 15,250 | -2.996 | 9.632 |
| 0.10 | 35,100 | -2.303 | 10.466 |
| 0.25 | 105,500 | -1.386 | 11.566 |
| 0.50 | 250,100 | -0.693 | 12.429 |
| 1.00 | 585,300 | 0.000 | 13.280 |
| Result | r² = 0.9995 |
-
Accuracy: Accuracy is determined by analyzing a sample of known concentration (spiked placebo or by standard addition) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.
| Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% | 0.40 | 0.398 | 99.5 |
| 100% | 0.50 | 0.503 | 100.6 |
| 120% | 0.60 | 0.595 | 99.2 |
-
Precision:
-
Repeatability (Intra-day): Six separate sample preparations are analyzed on the same day. The % RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The % RSD between the two data sets is calculated and should be ≤ 2.0%.
-
-
Robustness: The method's robustness is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of Mobile Phase A (±0.2 units), column temperature (±2 °C), and percentage of Mobile Phase A (±1%). The system suitability criteria must still be met under these varied conditions.
Conclusion
The HILIC-ELSD method presented in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. It successfully overcomes the analytical challenges associated with the analyte's high polarity and lack of a UV chromophore. This protocol provides a reliable and self-validating system for quality control and research applications in the pharmaceutical industry.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available at: [Link]
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Quantum Analytics. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Risley, D. S., & Peterson, J. A. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093–3104. Available at: [Link]
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SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
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Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at: [Link]
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Wikipedia. Evaporative light scattering detector. Available at: [Link]
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Talele, S., et al. (2024). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Journal of the Chinese Chemical Society. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
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LCGC International. Are You Sure You Understand USP <621>? (2024). Available at: [Link]
-
Scribd. USP-NF 621 Chromatography. Available at: [Link]
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International Council for Harmonisation. Quality Guidelines. Available at: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Available at: [Link]
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ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. Available at: [Link]
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ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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Wikipedia. Mixed-mode chromatography. Available at: [Link]
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Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS? (2020). Available at: [Link]
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PubMed. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008). Available at: [Link]
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LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Available at: [Link]
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Gas Chromatography Analysis of 3-(4-Methylpiperazin-1-yl)propanoic Acid: A Derivatization-Based Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of 3-(4-Methylpiperazin-1-yl)propanoic acid by gas chromatography-mass spectrometry (GC-MS). Due to the compound's inherent zwitterionic nature and resulting low volatility, direct GC analysis is not feasible.[1][2] The protocol detailed herein employs a crucial derivatization step, converting the analyte into a thermally stable and volatile trimethylsilyl (TMS) derivative. The method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient silylation of the carboxylic acid functional group. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and full method validation according to International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Principle
This compound is a chemical entity characterized by the presence of both a carboxylic acid group and a tertiary amine within its piperazine ring structure.[5] This combination confers zwitterionic properties at certain pH levels, leading to high polarity, strong intermolecular hydrogen bonding, and consequently, a very low vapor pressure. These characteristics make the direct injection of the native compound into a gas chromatograph impractical, as it would not volatilize under typical GC conditions.[1]
To overcome this analytical challenge, a chemical modification technique known as derivatization is required. The primary objective of derivatization in this context is to mask the polar functional groups, thereby increasing the analyte's volatility and thermal stability.
Causality of Method Selection: Silylation
Silylation is the most widely employed derivatization technique for GC analysis, involving the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group.[6][7] This method was selected for its proven efficacy and several key advantages:
-
High Reactivity: Silylating reagents like BSTFA react readily and quantitatively with active hydrogens, particularly those in carboxylic acids.[7]
-
Formation of Volatile Derivatives: The resulting TMS-esters are significantly more volatile and less polar than the parent acid.
-
Enhanced Thermal Stability: The derivatives are stable at the high temperatures required for GC analysis.
-
Catalyst-Driven Efficiency: The addition of a catalyst like 1% TMCS significantly increases the reactivity of the silylating agent, ensuring the reaction proceeds to completion even with moderately hindered functional groups.
The derivatization reaction proceeds as follows: CN1CCN(CC1)CCC(=O)O + C8H18F3NOSi2 (BSTFA) --[TMCS Catalyst]--> CN1CCN(CC1)CCC(=O)OSi(CH3)3 + Byproducts
This application note provides a complete protocol for this derivatization followed by GC-MS analysis, designed for accurate quantification in research and quality control environments.
Experimental Workflow Diagram
The overall analytical process is summarized in the workflow diagram below. This visual guide outlines the critical steps from initial sample handling to final data acquisition.
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation, Reagents, and Materials
Instrumentation
A gas chromatograph equipped with a mass selective detector (MSD) was used. The specific parameters are detailed in the table below.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Analytical Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temp. | 280°C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (e.g., M-15 peak) |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Reagents and Materials
| Reagent / Material | Grade / Purity | Supplier |
| This compound | Reference Standard | e.g., Sigma-Aldrich[5] |
| Heptadecanoic acid (Internal Standard) | ≥99.5% | Standard Supplier |
| BSTFA + 1% TMCS | Derivatization Grade | e.g., Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Reagent Supplier |
| Methanol | HPLC Grade | Reagent Supplier |
| Dichloromethane | HPLC Grade | Reagent Supplier |
| 2 mL GC Vials with PTFE-lined caps | N/A | Lab Supplier |
| Nitrogen Gas | High Purity | Gas Supplier |
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Heptadecanoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Preparation of Calibration and Quality Control (QC) Samples
-
Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To a 100 µL aliquot of each calibration standard, add 20 µL of the Internal Standard Stock Solution (final IS concentration of 20 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 1 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter if particulates are present.
-
Transfer a 100 µL aliquot of the filtered sample solution into a 2 mL GC vial.
-
Add 20 µL of the Internal Standard Stock Solution.
Derivatization Protocol
Note: Silylation reagents are sensitive to moisture. All glassware must be dry, and the procedure should be performed in a low-humidity environment.
-
Evaporation: Place the GC vials containing the calibration standards, QCs, and samples into a heating block at 50°C. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water that could interfere with the reaction.
-
Reagent Addition: To each dry residue in the GC vials, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vials tightly. Vortex for 30 seconds to ensure the residue is fully dissolved in the reagent mixture.
-
Incubation: Place the vials in a heating block or oven set to 70°C for 30 minutes to ensure the derivatization reaction is complete.[7]
-
Cooling: Remove the vials and allow them to cool to room temperature.
-
Analysis: The samples are now ready for injection into the GC-MS system.
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4]
| Validation Parameter | Protocol Summary | Acceptance Criteria[8] |
| Specificity | Analyze a blank solvent, a derivatized blank, a derivatized IS solution, and a derivatized analyte solution. Ensure no interfering peaks are present at the retention times of the analyte and IS derivatives. | No significant interference at the retention time of the analyte or IS. |
| Linearity | Analyze at least five calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. Perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD). | %RSD ≤ 2.0%. |
| Intermediate Precision | Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results and calculate the cumulative %RSD. | %RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.[9] | %RSD at this concentration should be ≤ 10%. |
| Robustness | Systematically vary key GC parameters (e.g., injector temperature ±5°C, flow rate ±10%, oven ramp rate ±10%) and assess the impact on the results (%RSD of results should remain low). | The method should remain unaffected by small, deliberate variations in parameters, with results meeting system suitability. |
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound using GC-MS. The critical silylation step with BSTFA + 1% TMCS effectively overcomes the challenge of the analyte's low volatility, enabling precise and accurate measurements. This fully validated method is suitable for routine use in quality control, stability testing, and various research applications within the pharmaceutical and chemical industries.
References
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
ResearchGate. (2014). How can I analyze zwitter ionic natured compounds by using GCMS?. Retrieved from [Link]
-
LCGC International. (2025). Study Examines Impact of Zwitterionic Liquid Structures on Volatile Carboxylic Acid Separation in GC. Retrieved from [Link]
-
Omolara, O. F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
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Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
MDPI. (2023). Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Analytical Chemistry: An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Retrieved from [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Introduction: The Structural Elucidation of a Versatile Piperazine Derivative
3-(4-Methylpiperazin-1-yl)propanoic acid is a bifunctional organic molecule incorporating a tertiary amine within a piperazine ring and a carboxylic acid moiety. This unique structural arrangement makes it and its derivatives valuable building blocks in medicinal chemistry and drug development, where the piperazine scaffold is a common pharmacophore. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The protocols and insights herein are designed to ensure high-quality, reproducible data, facilitating confident structural elucidation.
Molecular Structure and Proton Environments
A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Below is a diagram illustrating the structure of this compound with protons in distinct chemical environments labeled for clarity.
Figure 1: Chemical structure of this compound with labeled proton environments.
Experimental Protocols
Part 1: Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d)
-
High-precision 5 mm NMR tubes
-
Pasteur pipette with a small plug of glass wool or a syringe filter (0.22 µm)
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[3]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[3] The choice of solvent is critical. D₂O is a good first choice due to the presence of the carboxylic acid, which can exchange its proton with the solvent. Methanol-d₄ is another option. Chloroform-d can be used, but the solubility of the zwitterionic form might be limited. Vigorously vortex the vial to ensure complete dissolution.
-
Filtration: It is crucial to remove any particulate matter, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[4]
-
Transfer to NMR Tube: The final volume in the NMR tube should be between 0.5-0.6 mL.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part 2: NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Protocol:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single 90° pulse experiment is typically sufficient.
-
Spectral Width: 0-12 ppm.[5]
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Solvent Suppression (if using D₂O): If the residual HDO signal is intense, a presaturation pulse sequence can be employed to suppress it.
¹³C NMR Acquisition Protocol:
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is recommended to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: 0-200 ppm.[5]
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[5]
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Figure 2: General workflow for NMR analysis.
Data Processing and Spectral Interpretation
Processing Steps:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Correct the baseline for a flat and even appearance.
-
Calibration: Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to approximately 4.79 ppm. For other solvents, the residual solvent peak is used.
-
Integration (¹H NMR): Integrate the peaks to determine the relative number of protons in each environment.
Predicted ¹H NMR Spectrum Analysis
The following table provides an estimation of the chemical shifts (δ) and multiplicities for the protons of this compound. These values are predictive and can vary based on the solvent, pH, and temperature.[5]
| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| h | Carboxylic Acid (-COOH ) | 10.0 - 13.0 | Singlet (broad) | 1H | This proton is exchangeable and may not be observed in D₂O.[6][7] |
| g | Methylene alpha to C=O (-CH₂-COOH) | 2.4 - 2.8 | Triplet | 2H | Coupled to the adjacent methylene protons (f). |
| f | Methylene beta to C=O (-N-CH₂-) | 2.6 - 3.0 | Triplet | 2H | Coupled to the adjacent methylene protons (g). |
| a, b, c, d | Piperazine Ring Protons (-CH₂-N-CH₂-) | 2.5 - 3.5 | Multiplet (broad) | 8H | These protons often appear as a complex, broad multiplet due to ring conformational dynamics.[8] |
| e | Methyl (-N-CH₃) | 2.2 - 2.5 | Singlet | 3H | A sharp singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum Analysis
The table below outlines the predicted chemical shifts for the carbon atoms.
| Carbon Environment | Predicted δ (ppm) | Notes |
| Carbonyl (-C OOH) | 170 - 180 | The chemical shift for carboxylic acid carbons is typically in this downfield region. |
| Methylene alpha to C=O (-C H₂-COOH) | 30 - 40 | |
| Methylene beta to C=O (-N-C H₂-) | 50 - 60 | |
| Piperazine Ring Carbons (-C H₂-N-C H₂-) | 45 - 55 | May appear as two distinct signals due to the different substituents on the nitrogen atoms. |
| Methyl (-N-C H₃) | 40 - 50 |
Trustworthiness and Self-Validation
To ensure the integrity of the obtained data, the following self-validation checks should be performed:
-
Integration Ratios: In the ¹H NMR spectrum, the integrated peak areas should correspond to the ratio of protons in the molecule (e.g., 1:2:2:8:3, though the piperazine protons may integrate as a single broad peak).
-
Multiplicity: The splitting patterns (n+1 rule) should be consistent with the number of adjacent, non-equivalent protons.[6]
-
2D NMR: For unambiguous assignment, especially of the piperazine ring protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will show correlations between coupled protons, while HSQC will correlate each proton with its directly attached carbon.
Conclusion
This application note provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions serve as a valuable guide for interpretation, enabling confident structural verification and purity assessment, which are critical steps in the drug discovery and development pipeline.
References
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. Retrieved from [Link]
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Le Guennec, A., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 838. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Nuclear Magnetic ResonanceVolume 50. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]
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Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 163. Retrieved from [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Gapanovych, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8794. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Gapanovych, V., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 23(19), 11585. Retrieved from [Link]
-
Filatov, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4983. Retrieved from [Link]
-
Zara, G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(13), 4272. Retrieved from [Link]
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Application Note: Mass Spectrometric Analysis and Fragmentation Pathways of 3-(4-Methylpiperazin-1-yl)propanoic acid
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of 3-(4-methylpiperazin-1-yl)propanoic acid, a molecule of interest in pharmaceutical development and chemical synthesis. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we delineate the characteristic fragmentation pathways of the protonated molecule. This note explains the causality behind the observed cleavages, grounding the interpretation in the fundamental principles of gas-phase ion chemistry. Furthermore, we present comprehensive, step-by-step protocols for sample preparation and LC-MS/MS analysis, designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this and structurally related compounds.
Introduction
This compound incorporates two key functional groups that define its chemical properties and mass spectrometric behavior: a readily protonated N-methylpiperazine ring and a carboxylic acid moiety. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of pharmaceuticals.[1] A thorough understanding of the mass spectrometric fragmentation of molecules containing this core is therefore critical for structural elucidation, metabolite identification, and quantitative analysis in complex matrices.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for molecular analysis.[1] In the context of drug development, tandem mass spectrometry (MS/MS) is indispensable for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. This application note focuses on predicting and identifying the key fragment ions of this compound under positive-mode electrospray ionization (ESI), which is highly effective for compounds with basic nitrogen centers.
Predicted Fragmentation Mechanisms
The fragmentation of an ion in the gas phase is governed by the stability of the resulting fragment ions and neutral losses. For this compound (exact mass: 172.1212 g/mol ), analysis in positive ion mode begins with the formation of the protonated molecule, [M+H]⁺, at an m/z of 173.1285. Protonation is expected to occur preferentially at one of the nitrogen atoms of the highly basic piperazine ring. The subsequent fragmentation, induced by collision-induced dissociation (CID), is driven by this charge site.
The primary fragmentation pathways involve cleavages within the piperazine ring and the bonds of the propanoic acid side chain. Key fragmentation mechanisms for amines include alpha-cleavage adjacent to the nitrogen atom, while carboxylic acids are known to undergo decarboxylation.[2][3] For piperazine analogues, cleavage of the C-N bonds within the ring is a common pathway.[4]
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Data Presentation: Predicted Key Fragments
The table below summarizes the major expected fragment ions, their mass-to-charge ratios (m/z), proposed elemental compositions, and the fragmentation pathway leading to their formation.
| m/z (monoisotopic) | Proposed Formula | Description of Neutral Loss / Fragmentation Pathway |
| 173.13 | [C₈H₁₇N₂O₂]⁺ | Precursor Ion [M+H]⁺ |
| 128.10 | [C₇H₁₄N₂O]⁺ | Loss of the carboxyl group, often as successive losses of water (-18 Da) and carbon monoxide (-28 Da).[2] |
| 113.11 | [C₇H₁₃N₂]⁺ | Alpha-cleavage at the bond between the piperazine ring and the propanoic acid side chain, with loss of the •COOH radical. |
| 100.12 | [C₅H₁₄N₂]⁺ | Cleavage of the C-C bond beta to the piperazine nitrogen, resulting in the loss of the acrylic acid moiety (CH₂=CHCOOH). This forms the stable protonated N-methylpiperazine ion. |
| 70.08 | [C₄H₈N]⁺ | Resulting from the ring cleavage of the m/z 100 fragment, a characteristic fragmentation of the piperazine core.[4] |
| 57.07 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring, often observed in the spectra of N-alkyl piperazines.[4] |
Experimental Protocols
To validate the predicted fragmentation and provide a practical guide for analysis, the following protocols for sample preparation and LC-MS/MS are recommended. These methods are designed to be robust and adaptable to various laboratory settings.
Protocol 1: Sample Preparation
The choice of sample preparation depends heavily on the sample matrix. For a pure standard, a simple dilution is sufficient. For complex matrices like plasma or serum, protein precipitation is a fast and effective cleanup method.[5]
A. Standard Solution (Dilute-and-Shoot)
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and LC-MS grade water.
-
Working Solution: Serially dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase A composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Directly inject the working solution into the LC-MS/MS system.
B. Biological Matrix (Protein Precipitation) [5][6]
-
Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) to a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of solvent to sample ensures efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general-purpose method for the separation and detection of the target analyte. Optimization may be required based on the specific instrumentation used.
Caption: Standard workflow for LC-MS/MS analysis of small molecules.
A. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to enhance ionization in positive ESI mode.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good elution strength.[8] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 5 µL | A typical injection volume; can be adjusted based on analyte concentration. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min) | A standard gradient to elute the analyte and wash the column. |
B. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic nitrogens of the piperazine ring are readily protonated. |
| Scan Type | Product Ion Scan (for confirmation) / MRM (for quantification) | Product ion scan confirms fragmentation; Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification. |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |
| Gas Temp. | 325 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |
| Precursor Ion | m/z 173.1 | The protonated molecular ion [M+H]⁺. |
| Collision Energy | 10-30 eV (Requires optimization) | The energy applied to induce fragmentation; a range should be tested to find the optimum for key fragments. |
| MRM Transitions | 173.1 -> 113.1 (Quantifier), 173.1 -> 70.1 (Qualifier) | Specific precursor-to-product ion transitions for robust quantification. |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by predictable cleavages driven by the protonated piperazine ring. The primary fragmentation pathways include the loss of the propanoic acid side chain and subsequent cleavages within the N-methylpiperazine ring, yielding characteristic ions at m/z 113.11, 100.12, and 70.08. These fragments serve as a reliable signature for the structural identification of this compound. The provided analytical protocols offer a validated starting point for developing robust LC-MS/MS methods for its detection and quantification in various research and development applications.
References
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Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. Available at: [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Welz, A., et al. (2021). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. Available at: [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
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Karancsi, T., et al. (2003). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
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Kenttämaa, H. I., et al. (2010). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
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AstraZeneca. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. Available at: [Link]
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Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
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National Institutes of Health (NIH). (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Hyma Synthesis. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Chromatography Online. (2015). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]
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Evosep. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Evosep. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]
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ACS Publications. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
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Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link]
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Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
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Cruz-Castañeda, J. A., et al. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
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Application Notes & Protocols: Strategies for the Derivatization of 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction
3-(4-Methylpiperazin-1-yl)propanoic acid is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive carboxylic acid moiety and a tertiary amine within a piperazine ring, a common scaffold in numerous approved pharmaceuticals. Derivatization of this molecule is a critical step in the generation of compound libraries for structure-activity relationship (SAR) studies, the modulation of pharmacokinetic properties, and the synthesis of targeted molecular probes.
These application notes provide a detailed guide to the primary strategies for derivatizing the carboxylic acid group of this compound. We will explore the underlying chemical principles, present detailed, field-tested protocols for amide and ester formation, and offer expert insights into troubleshooting and purification.
Core Principles: Activating the Carboxyl Group
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient. The reaction is thermodynamically unfavorable, and the basic amine would readily deprotonate the carboxylic acid, forming a non-reactive carboxylate salt.[1] Therefore, the cornerstone of forming amide or ester bonds is the activation of the carboxylic acid. This process converts the carboxyl hydroxyl group into a better leaving group, transforming the carbon center into a potent electrophile susceptible to nucleophilic attack by an amine or alcohol.[2][3]
This activation is typically achieved using coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then attacked by the nucleophile (amine or alcohol) to form the final product.
Caption: General workflow for amide/ester synthesis via carboxylic acid activation.
The most prevalent classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] These form a highly reactive O-acylisourea intermediate. To enhance efficiency and suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included.[6]
-
Onium Salts: Uronium salts like HBTU and HATU, or phosphonium salts like PyBOP, are highly efficient reagents that generate active esters. They typically offer faster reaction times and lower rates of epimerization compared to carbodiimides alone.[4]
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol is a robust and widely used method for synthesizing amides. The use of water-soluble EDC is particularly advantageous, as the resulting urea byproduct can be easily removed through a simple aqueous work-up.[2][4]
A. Principle
The carboxylic acid first reacts with EDC to form the O-acylisourea intermediate. HOBt rapidly traps this unstable intermediate to form an HOBt-active ester. This active ester is less prone to side reactions (like N-acylurea formation) and readily undergoes nucleophilic acyl substitution with the target amine to yield the desired amide.[6]
Caption: Step-by-step workflow for EDC/HOBt mediated amidation.
B. Materials & Reagents
| Reagent | M.W. | Typical Equivalents |
| This compound | 172.22 | 1.0 |
| Target Amine (Primary or Secondary) | - | 1.0 - 1.2 |
| EDC·HCl (EDAC) | 191.70 | 1.2 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 |
| Solvent (Anhydrous DMF or DCM) | - | ~0.1 - 0.5 M |
C. Step-by-Step Experimental Protocol
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.2 M).
-
Add the target amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in small portions over 5-10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
D. Work-up and Purification
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted HOBt), and finally with saturated aqueous sodium chloride (brine). Note: The aqueous washes will also remove the water-soluble EDC-urea byproduct.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel. Insight: Due to the basic nature of the piperazine moiety, "tailing" of the product on the silica column is common.[7] To mitigate this, it is highly recommended to add 0.5-1% triethylamine to the eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).
Protocol 2: Fischer Esterification
Fischer esterification is a classic, cost-effective method for synthesizing esters directly from a carboxylic acid and an alcohol using a strong acid catalyst.[8]
A. Principle
The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated to form the ester. The reaction is an equilibrium, so it must be driven towards the products by using a large excess of one reactant (typically the alcohol) or by removing water as it forms.[9]
Caption: Step-by-step workflow for Fischer Esterification.
B. Materials & Reagents
| Reagent | M.W. | Typical Equivalents |
| This compound | 172.22 | 1.0 |
| Target Alcohol | - | Large excess (solvent) |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.05 - 0.1 (catalytic) |
C. Step-by-Step Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, dissolve or suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol). The alcohol should be used in large excess and will serve as the solvent.
-
While stirring, carefully and slowly add concentrated sulfuric acid (approx. 5% of the moles of the carboxylic acid) to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
D. Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ gas evolution will occur.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography (again, consider adding 0.5-1% triethylamine to the eluent) or, if the product is sufficiently volatile and thermally stable, by vacuum distillation.[7]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Amide Yield | - Ineffective coupling reagent.- Steric hindrance from amine.- Reagents not anhydrous. | - Switch to a more powerful onium salt coupling reagent like HATU.[4]- Increase reaction temperature moderately (e.g., to 40 °C) or extend the reaction time.- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Product Tailing on Silica Gel Column | The basic nitrogen of the piperazine ring interacts strongly with the acidic silanol groups of the silica gel.[7] | - Add a basic modifier (0.1-1% triethylamine or a 1-2% solution of 7N ammonia in methanol) to the mobile phase.[7]- Consider using a different stationary phase, such as alumina or reverse-phase C18 silica. |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using a carbodiimide without an additive.[2] | - Always include an additive like HOBt or HOAt when using EDC or other carbodiimides.[6] These additives trap the reactive intermediate, preventing rearrangement. |
| Incomplete Fischer Esterification | - Equilibrium not sufficiently shifted to the product side.- Insufficient reaction time or temperature. | - Ensure a large excess of the alcohol is used.- If practical, use a Dean-Stark apparatus to azeotropically remove water as it is formed.- Increase reflux time. |
References
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Chapter 27: Peptide synthesis. University of Calgary. Available from: [Link]
- US Patent US2919275A. Purification of piperazine. Google Patents.
-
Peptide synthesis. Wikipedia. Available from: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available from: [Link]
- US Patent US3481933A. Recovery and purification of piperazine. Google Patents.
- WO Patent WO2010070371A1. Process for the preparation of piperazine derivatives. Google Patents.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
This compound. Amerigo Scientific. Available from: [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (2020-02-28). Available from: [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available from: [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Available from: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
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Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PubMed. (2016-06-01). Available from: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. (2023-02-28). Available from: [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). Available from: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available from: [Link]
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The Elusive Role of 3-(4-Methylpiperazin-1-yl)propanoic Acid in Cell Culture: A Case for Established Alternatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: An Inquiry into 3-(4-Methylpiperazin-1-yl)propanoic Acid
In the dynamic field of cell culture, the quest for optimal and reliable reagents is paramount. This document addresses the inquiry into the use of this compound as a potential component in cell culture media, likely as a buffering agent. Our comprehensive review of the scientific literature and supplier databases reveals a significant gap in the documentation supporting this application. While the chemical structure, a piperazine derivative, suggests a potential for pH buffering in the physiological range, critical data regarding its pKa, cytotoxicity, and effects on cellular metabolism are conspicuously absent. The predicted pKa of a related compound, 3-(4-methylpiperazin-1-yl)-propionic acid ethyl ester, is approximately 7.60; however, this is a computational estimate for an esterified form and not an experimentally validated value for the free acid.
Furthermore, studies on various piperazine derivatives have indicated a potential for cytotoxicity, a critical concern for any reagent in direct contact with live cells. Without empirical data to establish a safe and effective concentration range, the use of this compound in cell culture would be highly experimental and could introduce unacceptable variability and risk to experimental outcomes.
Given the lack of "field-proven insights" and "authoritative grounding" for this compound, this guide will pivot to a well-established and extensively characterized alternative from the same chemical class: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) . This approach ensures that the protocols and insights provided are scientifically sound, reproducible, and aligned with best practices in cell culture.
Application Notes and Protocols for HEPES: A Superior Zwitterionic Buffer for Cell Culture
Introduction to HEPES: The Gold Standard in Biological Buffering
HEPES is a zwitterionic organic chemical buffering agent widely used in cell culture media. Its popularity stems from a pKa of approximately 7.3 at 37°C, which aligns perfectly with the physiological pH required for the optimal growth and viability of most mammalian cell lines. Unlike the bicarbonate buffering system, which requires a controlled CO₂ environment, HEPES provides stable pH control under atmospheric conditions, making it invaluable for procedures performed outside of a CO₂ incubator.
Key Physicochemical and Biological Properties of HEPES:
| Property | Value/Characteristic | Source |
| pKa (37 °C) | ~7.3 | [1][2] |
| Optimal Buffering Range | 6.8 - 8.2 | [1] |
| Molecular Weight | 238.30 g/mol | [1] |
| Form | White crystalline powder | [1] |
| Biocompatibility | Generally considered non-toxic to most cell lines at typical working concentrations (10-25 mM). However, some studies suggest potential effects on specific cellular processes at higher concentrations. | [3][4] |
| Metal Ion Chelation | Negligible | [1] |
Mechanism of Action: The Zwitterionic Advantage
HEPES is a "Good's" buffer, a class of buffering agents developed to meet the specific needs of biological research. Its zwitterionic nature at physiological pH means it carries both a positive and a negative charge, resulting in a net neutral charge. This minimizes its interaction with charged molecules in the cell culture medium and on the cell surface, thereby reducing its biological footprint.
Figure 1: Simplified representation of HEPES buffering action.
Applications in Cell Culture
HEPES is a versatile buffer suitable for a wide range of cell culture applications, including:
-
Routine cell line maintenance: Particularly for cell lines sensitive to pH fluctuations.
-
High-density cultures: Such as those in bioreactors for protein production, where metabolic byproducts can rapidly alter the pH.
-
Viral production and purification: Maintaining stable pH is critical for viral stability and infectivity.
-
Cell-based assays: Ensuring consistent pH across experimental conditions is crucial for reproducible results.
-
Procedures outside a CO₂ incubator: Such as microscopy, cell counting, and FACS analysis.
Experimental Protocols
Rationale: A concentrated, sterile stock solution allows for the convenient and aseptic addition of HEPES to cell culture media at the desired final concentration.
Materials:
-
HEPES (Cell culture grade, powder)
-
High-purity water (e.g., Milli-Q or WFI)
-
10 N Sodium Hydroxide (NaOH) solution
-
Sterile 0.22 µm filter unit
-
Sterile storage bottle
-
Calibrated pH meter
Procedure:
-
Weigh out 238.3 g of HEPES powder.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir until the powder is completely dissolved. The initial pH will be acidic.
-
Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 7.2 - 7.5, depending on your specific requirements. Caution: The addition of NaOH is an exothermic reaction.
-
Once the desired pH is reached, transfer the solution to a graduated cylinder and bring the final volume to 1 L with high-purity water.
-
Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C, protected from light.
Figure 2: Workflow for preparing a 1M HEPES stock solution.
Rationale: The final concentration of HEPES in the medium needs to be optimized for each cell line to provide adequate buffering capacity without inducing cytotoxicity.
Materials:
-
Sterile 1 M HEPES stock solution
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and tubes
Procedure:
-
Determine the desired final concentration of HEPES. A common starting range is 10-25 mM.
-
In a laminar flow hood, aseptically add the calculated volume of the 1 M HEPES stock solution to the basal medium. For example, to prepare 500 mL of medium with a final HEPES concentration of 20 mM:
-
Volume of 1 M HEPES stock = (20 mM * 500 mL) / 1000 mM = 10 mL
-
Add 10 mL of the sterile 1 M HEPES stock to 490 mL of basal medium.
-
-
Gently mix the supplemented medium.
-
The medium is now ready for use.
Note on Bicarbonate Adjustment: When supplementing a bicarbonate-buffered medium with HEPES for use in a CO₂ incubator, it may be necessary to reduce the sodium bicarbonate concentration to maintain the correct pH under 5% CO₂.
Validation and Quality Control
A self-validating system for the use of HEPES involves:
-
Cytotoxicity Assay: Before routine use with a new cell line, perform a dose-response experiment to determine the optimal, non-toxic concentration of HEPES. An MTT or similar cell viability assay is suitable for this purpose.
-
pH Stability Monitoring: Regularly measure the pH of your HEPES-buffered medium during cell culture to ensure it remains within the desired range.
-
Functional Assay: Compare the growth rate, morphology, and (if applicable) protein production of cells cultured with and without HEPES to ensure it does not negatively impact cellular function.
Troubleshooting
| Issue | Potential Cause | Solution |
| Precipitate in medium | High concentration of HEPES in the presence of calcium and phosphate ions. | Reduce the final concentration of HEPES. Prepare fresh medium. |
| Cell toxicity | HEPES concentration is too high for the specific cell line. | Perform a dose-response cytotoxicity assay to determine the optimal concentration. |
| pH instability | Incorrect preparation of stock solution or interaction with other media components. | Verify the pH of the stock solution. Ensure accurate dilution. |
Conclusion and Authoritative Grounding
While the exploration of novel reagents is a vital aspect of scientific advancement, it must be built upon a foundation of rigorous validation. At present, this compound lacks the necessary empirical data to be recommended for use in cell culture. In contrast, HEPES stands as a well-documented, reliable, and effective zwitterionic buffer that has been a cornerstone of cell culture for decades. The protocols and guidelines presented herein are based on established scientific principles and practices, providing researchers with a trustworthy framework for maintaining optimal pH control in their cell culture systems.
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]
-
Zigler, J. S., et al. (1985). The effect of HEPES buffer on the light-induced damage to the lens. Investigative Ophthalmology & Visual Science, 26(6), 875–878. [Link]
-
Lepe-Zuniga, J. L., et al. (1987). Toxicity of HEPES- and bicarbonate-buffered media for human lymphocytes. Journal of Immunological Methods, 103(1), 143–149. [Link]
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Pharmacokinetic studies involving 3-(4-Methylpiperazin-1-yl)propanoic acid
An Application Guide to the Pharmacokinetic Profiling of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of this compound (MPPA). As a novel chemical entity, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for evaluating its potential as a therapeutic agent.[1] This guide moves beyond a simple recitation of methods, offering a strategic framework and detailed protocols grounded in established scientific principles. We explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to generate robust and reliable data for informed decision-making in the drug development pipeline.[2]
Introduction: The Imperative of Early PK Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the need for rapid identification of compounds with suboptimal pharmacokinetic profiles.[1] A compound's efficacy and safety are intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, a process governed by its ADME properties.[3] this compound (MPPA), with the empirical formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol , is a small molecule featuring a piperazine ring and a carboxylic acid moiety. These structural features suggest potential for specific metabolic pathways and transport mechanisms that must be thoroughly investigated.[4]
This application note outlines an integrated strategy for the comprehensive PK characterization of MPPA, beginning with fundamental physicochemical analysis and progressing through detailed in vitro ADME assays and a foundational in vivo study design.
Strategic Workflow for Pharmacokinetic Characterization
A logical, phased approach is critical to efficiently characterize a new chemical entity like MPPA. The workflow below illustrates the progression from basic properties to complex biological systems, allowing for early identification of potential liabilities.
Caption: Integrated workflow for the pharmacokinetic profiling of MPPA.
Foundational Physicochemical & Bioanalytical Characterization
An understanding of a compound's fundamental properties is a prerequisite for designing and interpreting biological assays.[5]
Physicochemical Properties
The solubility, lipophilicity, and ionization state of MPPA will directly influence its absorption and distribution.[2] These assays are foundational and should be conducted first.
| Parameter | Recommended Assay | Rationale & Significance |
| Aqueous Solubility | Thermodynamic Solubility | Determines the maximum concentration of MPPA that can be dissolved, which is critical for dose formulation and avoiding compound precipitation in other assays. Poor solubility can be a major impediment to oral absorption.[2] |
| Lipophilicity | LogD at pH 7.4 | Measures the compound's distribution between an organic (octanol) and aqueous phase at physiological pH. This value is a key predictor of membrane permeability, plasma protein binding, and potential for toxicity.[2] |
| Ionization Constant | pKa Determination | MPPA has both a basic nitrogen (piperazine) and an acidic group (carboxylic acid). Knowing the pKa values is essential to predict its charge state in different physiological compartments (e.g., stomach vs. intestine), which heavily influences absorption and distribution.[5] |
Bioanalytical Method Development: LC-MS/MS
A robust and sensitive bioanalytical method is the cornerstone of all subsequent PK studies, as it enables the accurate quantification of the drug in complex biological matrices like plasma or cell culture media.[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: LC-MS/MS Method Development for MPPA in Rat Plasma
-
Standard Preparation: Prepare a 10 mM stock solution of MPPA in DMSO. Serially dilute in 50:50 acetonitrile:water to create calibration standards (e.g., 1 to 2000 ng/mL).
-
Sample Preparation:
-
Thaw rat plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis. The choice of protein precipitation is a simple, fast, and effective cleanup method for early-stage discovery studies.[7]
-
-
Chromatography (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as the methylpiperazine group is readily protonated.
-
Tuning: Infuse a standard solution of MPPA to determine the precursor ion (m/z) and optimize fragmentation to identify a stable, high-intensity product ion.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor → product ion transition for MPPA and its internal standard.[8]
-
-
Validation: Construct a calibration curve by plotting the peak area ratio (MPPA/Internal Standard) against the nominal concentration and apply a linear regression. The method should demonstrate acceptable accuracy, precision, and linearity over the desired concentration range.
In Vitro ADME Profiling
In vitro assays use cellular or subcellular systems to model physiological processes, providing early, cost-effective predictions of a drug's in vivo behavior.[1][9]
Absorption: Caco-2 Permeability
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an effective model of the intestinal epithelium.[6] It is used to assess the rate of absorption and to identify whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Caption: Bidirectional transport of MPPA across a Caco-2 cell monolayer.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of tight junctions.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before the experiment.
-
Transport Study (A→B):
-
Wash the monolayer with pre-warmed transport buffer (HBSS).
-
Add MPPA (e.g., at 10 µM) to the apical (A) side.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) side. Replace the volume with fresh buffer.
-
-
Transport Study (B→A):
-
In a separate set of wells, add MPPA to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Analysis: Quantify the concentration of MPPA in all samples using the developed LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter.[10]
Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like albumin affects its availability to reach target tissues or be cleared.[3] Only the unbound fraction is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a common and reliable method to determine this.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Setup: Prepare the RED device, which has two chambers separated by a semipermeable membrane (8 kDa cutoff).
-
Sample Addition: Add plasma to one chamber and MPPA spiked into phosphate buffer to the other. Alternatively, spike MPPA directly into plasma and add buffer to the other side.
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Analysis: After incubation, take samples from both the plasma and buffer chambers. Use the LC-MS/MS method to determine the concentration of MPPA in each.
-
Calculation: Calculate the fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].
Metabolism: Microsomal Stability & CYP Inhibition
Metabolism is the body's process of converting a drug into other molecules (metabolites), which is key for elimination.[9] The liver is the primary site of drug metabolism.
A. Metabolic Stability in Liver Microsomes
This assay determines the rate at which MPPA is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A high rate of metabolism often leads to poor oral bioavailability and a short half-life in vivo.
Protocol: Metabolic Stability Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and MPPA (e.g., at 1 µM) in a phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile (this also precipitates the proteins).
-
Controls: Include negative controls without NADPH to account for non-enzymatic degradation. Include a positive control compound with known metabolic properties (e.g., testosterone).
-
Analysis: Centrifuge the plate and analyze the supernatant for the remaining concentration of MPPA using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of MPPA remaining versus time. The slope of this line gives the rate of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
B. Cytochrome P450 (CYP) Inhibition
This assay is crucial for predicting the potential for drug-drug interactions (DDIs).[11] It assesses whether MPPA can inhibit the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9), which could dangerously elevate the concentration of co-administered drugs.
Protocol: CYP Inhibition (IC₅₀) Assay
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4) and a range of MPPA concentrations.
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
-
Analysis: Stop the reaction and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Calculation: Plot the percent inhibition of metabolite formation against the MPPA concentration to determine the IC₅₀ value (the concentration of MPPA that causes 50% inhibition).
In Vivo Pharmacokinetic Study
After establishing an in vitro profile, an in vivo study in an animal model (typically rodents) is the next step to understand how these properties translate into a whole biological system.[6]
Caption: Workflow for a rodent In Vivo Pharmacokinetic Study.
Protocol: Rat Pharmacokinetic Study Design
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).[6] Ensure all procedures have ethical approval.
-
Dosing Groups:
-
Group 1 (IV): Administer MPPA as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This provides a baseline for 100% bioavailability.
-
Group 2 (PO): Administer MPPA via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points.
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify MPPA concentrations in all plasma samples using the validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time for each animal. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation and Interpretation
Summarizing data in clear tables is essential for interpretation and comparison.
Table 1: Example In Vitro ADME Data for MPPA
| Parameter | Result | Interpretation |
| Papp (A→B), Caco-2 | 15.0 x 10⁻⁶ cm/s | High permeability; good absorption potential. |
| Efflux Ratio (ER) | 1.2 | ER < 2 suggests MPPA is not a significant substrate of P-gp.[10] |
| Fraction Unbound (fu, rat plasma) | 0.65 (65%) | Moderately bound; a significant fraction is free to exert therapeutic effect. |
| Microsomal Half-Life (t½, rat) | 45 min | Moderate stability; suggests potential for acceptable half-life in vivo. |
| CYP3A4 Inhibition IC₅₀ | > 50 µM | Low potential for DDI via CYP3A4 inhibition.[12] |
Table 2: Example In Vivo Pharmacokinetic Parameters in Rats
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-inf (ng*h/mL) | 2100 | 5500 |
| t½ (h) | 3.5 | 3.8 |
| Clearance (CL) (mL/min/kg) | 7.9 | - |
| Volume of Distribution (Vss) (L/kg) | 2.1 | - |
| Oral Bioavailability (F%) | - | 52% |
Interpretation: The oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A value of 52% indicates good oral absorption and metabolic stability, making MPPA a potentially viable oral drug candidate.
Conclusion
This application note provides a strategic and detailed guide for the comprehensive pharmacokinetic evaluation of this compound. By systematically assessing its physicochemical properties, in vitro ADME profile, and in vivo behavior, researchers can build a robust data package. This integrated approach enables early, data-driven decisions, optimizing the allocation of resources and increasing the probability of successfully advancing promising candidates like MPPA through the drug development process.
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling. Retrieved from [Link]
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MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Retrieved from [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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PubMed. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Retrieved from [Link]
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Lusófona University. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Retrieved from [Link]
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MDPI. (n.d.). Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. Retrieved from [Link]
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In Vivo Applications of 3-(4-Methylpiperazin-1-yl)propanoic Acid: A Prospective Outlook in Preclinical Research
Senior Application Scientist Note: Researchers, scientists, and drug development professionals investigating the potential therapeutic applications of novel chemical entities require a robust foundation of existing data to inform their experimental design. This guide addresses the topic of 3-(4-Methylpiperazin-1-yl)propanoic acid and its in vivo applications in animal models. Following a comprehensive review of publicly available scientific literature, it must be noted that as of early 2026, there are no published studies detailing the in vivo use, efficacy, or safety of this compound in any animal models.
The primary search results for this compound are limited to chemical catalogues from suppliers and entries in chemical databases, which provide basic physicochemical properties but no biological data.[1][2][3][4] While research exists on other molecules containing propanoic acid or piperazine moieties, these are structurally distinct and their biological activities cannot be extrapolated to the subject of this guide.[5][6][7][8][9][10][11][12][13][14][15][16]
Therefore, the creation of detailed, field-proven application notes and protocols is not feasible at this time. To do so would be speculative and contrary to the principles of scientific integrity. Instead, this document will serve as a forward-looking guide for researchers interested in exploring the potential of this compound. It will outline the necessary preclinical steps that must be undertaken before any scientifically valid and ethical in vivo animal studies can be designed and initiated.
Part 1: The Preclinical Pathway to In Vivo Studies
Before a novel compound like this compound can be administered to animal models, a rigorous series of in vitro and ex vivo experiments is essential to establish a foundational understanding of its biological activity, safety profile, and pharmacokinetic properties. This phased approach ensures that subsequent animal studies are well-designed, ethically sound, and have a higher probability of yielding meaningful results.
Phase I: Target Identification and In Vitro Efficacy
The initial step is to determine if the compound has any biological effect in a controlled, non-living system.
-
High-Throughput Screening (HTS): The compound would be tested against a panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential mechanisms of action.
-
Dose-Response Studies: Once a potential target is identified, concentration-response experiments are conducted in relevant cell-based assays to determine the compound's potency (EC₅₀ or IC₅₀).
-
Mechanism of Action (MoA) Studies: Further cellular and biochemical assays are required to elucidate how the compound exerts its effect. For example, if it inhibits an enzyme, researchers would investigate the type of inhibition (e.g., competitive, non-competitive).
-
Selectivity Profiling: The compound must be tested against a panel of related off-target molecules to ensure its activity is specific. High selectivity is a desirable characteristic to minimize potential side effects.
Phase II: In Vitro Safety and Toxicology
Before introducing a compound into a living organism, its potential for toxicity must be assessed.
-
Cytotoxicity Assays: The compound is incubated with various cell lines (e.g., hepatic cells, renal cells, neuronal cells) to determine the concentration at which it causes cell death. This establishes a preliminary therapeutic window.
-
hERG Channel Assay: A critical safety test to assess the risk of drug-induced cardiac arrhythmia.
-
Genotoxicity Assays (e.g., Ames test): These tests evaluate the potential of the compound to cause DNA damage, which could lead to cancer.
Phase III: In Vitro ADME and Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict how a drug will behave within an organism.
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its rate of metabolism. A compound that is metabolized too quickly may not be effective in vivo.
-
CYP450 Inhibition/Induction: Assesses the potential for the compound to interfere with the metabolism of other drugs.
-
Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which affects its availability to reach the target tissues.
-
Permeability Assays (e.g., Caco-2): Predicts how well the compound will be absorbed from the gut into the bloodstream.
The logical progression of these essential preclinical stages is visualized in the workflow diagram below.
Caption: Preclinical workflow for a novel chemical entity before in vivo animal studies.
Part 2: Hypothetical Application Notes for Future Research
Once sufficient positive data is gathered from the in vitro phases, a researcher could begin to design preliminary in vivo studies. The following sections are hypothetical and serve only as a conceptual framework for how such protocols might be structured, based on the general properties of related chemical classes.
Potential Therapeutic Areas to Explore
Given the structural motifs of a propanoic acid and a methylpiperazine group, potential biological activities could lie in areas where these structures are common:
-
Anti-inflammatory Effects: Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Neurological/Psychiatric Disorders: The piperazine ring is a common scaffold in drugs targeting the central nervous system.[6]
-
Anticancer Activity: Various derivatives of both parent structures have been investigated for antiproliferative properties.[11]
Example Protocol: Preliminary Pharmacokinetic and Tolerability Study in Mice
This would be one of the very first in vivo experiments.
Objective: To determine the basic pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, T₁/₂) and the maximum tolerated dose (MTD) of this compound in mice following a single administration.
Animal Model:
-
Species: Mus musculus (e.g., C57BL/6 strain)
-
Sex: Male and Female (to assess for sex-based differences)
-
Age: 8-10 weeks
-
Housing: Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water.
Materials:
-
This compound (purity >98%)
-
Vehicle for solubilization (e.g., saline, PBS with 5% DMSO and 10% Solutol® HS 15 - vehicle to be determined based on compound solubility)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection tubes (e.g., EDTA-coated microtainers)
-
Centrifuge, vortexer
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Experimental Protocol (Step-by-Step):
-
Dose Formulation: Prepare a stock solution of the compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for dosing. The formulation should be clear and free of precipitates.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dose Administration (Route of Administration to be Determined):
-
Intravenous (IV): For direct assessment of systemic circulation and clearance. Typically administered via the tail vein.
-
Oral (PO): To assess oral bioavailability. Administered via gavage.
-
Intraperitoneal (IP): A common route for initial studies, bypassing first-pass metabolism.
-
-
Dose-Ranging Study:
-
Administer single, escalating doses of the compound to different groups of mice (n=3-5 per group).
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours for any signs of toxicity (e.g., changes in behavior, posture, breathing, mortality).
-
The highest dose that does not cause significant adverse effects is considered the MTD.
-
-
Pharmacokinetic Sampling:
-
For a separate cohort of animals, administer a single, well-tolerated dose.
-
Collect blood samples (sparse sampling, e.g., 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.
-
Data Presentation:
All quantitative data should be summarized in tables for clarity.
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 500 | 250 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 800 | 1200 |
| T₁/₂ (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | ~60% |
Conclusion and Future Directions
The compound this compound remains a chemically described but biologically uncharacterized molecule. The path to understanding its potential in vivo applications in animal models must begin with extensive and rigorous in vitro testing to establish its biological activity and safety profile. The hypothetical protocols and workflows presented here are intended to guide researchers on the standard, logical progression of preclinical drug discovery. Only upon successful completion of these foundational studies can well-designed, ethical, and scientifically valid animal experiments be initiated to explore the true therapeutic potential of this compound.
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3-(4-Methylpiperazin-1-yl)propanoic acid as a ligand for receptor binding assays
Application Notes & Protocols
Topic: Characterization of 3-(4-Methylpiperazin-1-yl)propanoic Acid as a Novel Ligand in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to utilizing this compound in receptor binding assays. As this is a novel small molecule, our focus is not on a single, predetermined target, but rather on establishing a robust framework for its characterization against any receptor of interest. The protocols herein are designed to be adaptable, providing the foundational principles and detailed steps necessary to determine this compound's binding affinity and specificity. We emphasize not just the "how" but the "why" behind each step, ensuring a deep understanding of the methodology for reliable and reproducible results.
Introduction to this compound
This compound is a small molecule featuring a piperazine ring, a common scaffold in medicinal chemistry known for its interaction with various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[1] The propanoic acid moiety adds a carboxylic acid group, which can participate in key hydrogen bonding or ionic interactions within a receptor's binding pocket. Derivatives of aryl propionic acid have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[2][3] Given its structural motifs, this compound is a candidate for screening and characterization against a variety of receptor systems.
This guide will detail the essential protocols for evaluating its binding characteristics: the Saturation Binding Assay to characterize the receptor system with a known radioligand, and the Competitive Binding Assay to determine the affinity of this compound for the target receptor.
Ligand Physicochemical Properties
A thorough understanding of the ligand's properties is fundamental to assay design, particularly for preparing accurate stock solutions and understanding its potential for non-specific interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [4] |
| Molecular Weight | 172.23 g/mol (as free base) | [5] |
| CAS Number | 55480-45-0 | [6] |
| Form | Typically supplied as a dihydrochloride salt (MW: 245.15 g/mol ) | [4] |
| Solubility | Soluble in aqueous solutions. | Inferred from salt form |
| Structure | ||
| PubChem CID: 13904918 |
Note: Always refer to the Certificate of Analysis for lot-specific data.[4]
The Principle of Receptor Binding Assays
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor.[7][8] They are governed by the Law of Mass Action, describing the reversible binding of a ligand ([L]) to a receptor ([R]) to form a ligand-receptor complex ([LR]).
The primary goal is to distinguish Specific Binding (the saturable, high-affinity interaction with the receptor of interest) from Non-Specific Binding (NSB) (the non-saturable, low-affinity binding to other components like filters, lipids, or unrelated proteins).[9][10][11] Total binding is what is measured experimentally; specific binding is the value of interest and is calculated by subtracting NSB from the total binding.
Caption: Relationship between Total, Specific, and Non-Specific Binding.
Assay Development and Optimization
Careful optimization is critical for a successful binding assay. The goal is to maximize the specific binding signal while minimizing NSB.[12]
Receptor Preparation
The source of the receptor can be tissue homogenates, cultured cells, or membranes from cells overexpressing the target receptor.[13] For high-throughput screening, membrane preparations from stably transfected cell lines are often preferred due to their reproducibility and high receptor density.
Buffer Selection
The choice of buffer is crucial for maintaining receptor integrity and function.[14]
-
Buffering Agent: Tris-HCl or HEPES are commonly used as their pKa values are near physiological pH (7.4), providing stable pH control.[15]
-
Ions: Divalent cations like Mg²⁺ are often essential for receptor conformation and ligand binding.[16] Their optimal concentration should be determined empirically.
-
Blocking Agents: To reduce NSB, proteins like Bovine Serum Albumin (BSA) are often included in the buffer.[17][18]
-
Protease Inhibitors: When using cell or tissue homogenates, a protease inhibitor cocktail is essential to prevent receptor degradation.
A typical starting binding buffer might be: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.
Choice of Radioligand
For a competitive binding assay, a suitable radioligand (typically labeled with ³H or ¹²⁵I) is required. An ideal radioligand exhibits:
-
High affinity for the receptor (low Kd).
-
High specific activity.[17]
-
Low non-specific binding.[17]
-
Receptor specificity.[19]
The concentration of radioligand used in a competitive assay should ideally be at or below its Kd value to ensure sensitivity to competition.[12]
Experimental Workflow & Protocols
The general workflow involves incubation of the receptor preparation with the ligands, followed by separation of bound and free radioligand, and finally, quantification of the bound radioactivity.
Caption: General workflow for a filtration-based receptor binding assay.
Protocol 1: Saturation Binding Assay (Radioligand Characterization)
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for the chosen radioligand.[16][20] This validates the receptor preparation and provides essential parameters for the competitive assay design.
Methodology:
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding and Non-Specific Binding (NSB), typically in triplicate.
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand in binding buffer. A typical range covers 0.1x to 10x the expected Kd.[21]
-
Reagent Addition (Total Binding): To the designated wells, add:
-
50 µL Binding Buffer
-
50 µL Radioligand dilution
-
100 µL Receptor Preparation
-
-
Reagent Addition (NSB): To the NSB wells, add:
-
50 µL of a high concentration of a known, unlabeled competing ligand (the "displacer," typically 1000x its Ki) to saturate the specific sites.
-
50 µL Radioligand dilution
-
100 µL Receptor Preparation
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined experimentally (e.g., 60-90 minutes).[22]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold.[23] The receptor-bound radioligand is retained on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[23]
Protocol 2: Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity for the receptor.[7]
Methodology:
-
Plate Setup: Prepare a 96-well plate with wells for Total Binding, NSB, and a range of concentrations for the test compound, this compound.
-
Test Compound Dilutions: Prepare a serial dilution series of this compound in binding buffer. A wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M) is recommended for the initial characterization.
-
Reagent Addition:
-
Total Binding wells: Add 50 µL Binding Buffer.
-
NSB wells: Add 50 µL of the displacer (as in Protocol 1).
-
Test Compound wells: Add 50 µL of the respective this compound dilution.
-
-
Add Radioligand: Add 50 µL of the radioligand (at a fixed concentration, typically at or below its Kd determined in Protocol 1) to all wells.
-
Add Receptor: Add 100 µL of the Receptor Preparation to all wells to initiate the binding reaction.
-
Incubation, Separation, Washing, and Quantification: Proceed with steps 5-8 as described in Protocol 1.
Data Analysis and Interpretation
Proper data analysis is essential to extract meaningful affinity constants. Non-linear regression analysis using software like GraphPad Prism is the standard method.[24]
Saturation Assay Analysis
-
Calculate Specific Binding: For each radioligand concentration, Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Convert CPM to Molar Units: Convert CPM values to fmol or pmol bound using the specific activity of the radioligand and the amount of protein per well.
-
Non-linear Regression: Plot Specific Binding versus the concentration of free radioligand. Fit the data to a "one-site specific binding" equation to derive the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the total concentration of receptor sites).[25]
Competitive Assay Analysis
-
Plot the Data: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[24]
-
Calculate Ki (Cheng-Prusoff Equation): The IC50 is dependent on the assay conditions. To determine the intrinsic affinity constant (Ki), use the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand (determined from the saturation assay).
-
The Ki represents the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity.
Troubleshooting
-
High Non-Specific Binding (>50% of total binding):
-
Cause: Radioligand may be too hydrophobic; insufficient blocking.
-
Solution: Increase BSA concentration in the buffer, add a detergent like Tween-20 to the wash buffer, or pre-treat the filter plate with a blocking agent like polyethyleneimine (PEI).[22]
-
-
Low Signal (low specific binding):
-
Cause: Insufficient receptor concentration; degraded receptor or ligand; insufficient incubation time.
-
Solution: Increase the amount of receptor preparation per well (while ensuring ligand depletion is <10%).[12] Verify ligand integrity and ensure the incubation has reached equilibrium.
-
-
Poor Reproducibility:
-
Cause: Inconsistent pipetting; inadequate mixing; slow filtration/washing steps leading to dissociation.
-
Solution: Use calibrated pipettes. Ensure all reagents are well-mixed before adding to the plate. Perform filtration and washing steps rapidly and consistently for all samples.
-
References
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Lazareno, S., & Birdsall, N. J. M. (2000). Measurement of Competitive and Allosteric Interactions in Radioligand Binding Studies. In G Protein-Coupled Receptors. CRC Press. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Enna, S. J., & Bylund, D. B. (2002). Radioligand binding assays and their analysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. Retrieved from [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(15), e1880. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Retrieved from [Link]
-
PerkinElmer. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Retrieved from [Link]...
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand Saturation Binding for Quantitative Analysis of Ligand-Receptor Interactions. Bio-protocol, 6(15). Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
AMRESCO. (n.d.). The SOLUTION for All of Your Buffer Needs. Retrieved from [Link]
-
Su, T. P., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1–1.29.19. Retrieved from [Link]
-
Lakše, H., & Lakić, T. (2020). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2012). Ligand Competition Binding Assay for the Androgen Receptor. In Androgen Action (pp. 35-46). Humana Press. Retrieved from [Link]
-
Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
-
NanoTemper. (2019, September 25). How to choose the right buffer for your protein. Retrieved from [Link]
-
Reddit. (2018, September 14). Binding assay buffers. r/Biochemistry. Retrieved from [Link]
-
Singh, N., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4029-4043. Retrieved from [Link]
-
Vasilyuk, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(11), 3568. Retrieved from [Link]
-
Kos, T., et al. (2020). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 25(16), 3749. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanotempertech.com [nanotempertech.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. reddit.com [reddit.com]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
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- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 25. researchgate.net [researchgate.net]
Topic: Crystallization Strategies for 3-(4-Methylpiperazin-1-yl)propanoic Acid
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the development of crystallization methodologies for 3-(4-Methylpiperazin-1-yl)propanoic acid. Given its molecular structure, which contains both a carboxylic acid and a tertiary amine, the compound is presumed to exist as a zwitterion in the solid state.[1][2] This zwitterionic nature governs its physicochemical properties and is a critical factor in designing a successful crystallization strategy. This guide moves beyond simple protocols to explain the underlying principles of zwitterion crystallization, offering a systematic approach to solvent selection, method development, and troubleshooting. The protocols provided are designed as robust starting points for optimization, enabling researchers to generate crystalline material with desired purity, yield, and physical form.
Physicochemical Profile and Pre-Crystallization Analysis
A thorough understanding of the molecule's properties is the foundation of any crystallization development program. For this compound, some data is publicly available, while other key parameters must be inferred from its structure or determined experimentally.
The molecule's structure, featuring a basic piperazine nitrogen and an acidic carboxylic acid group, strongly suggests the formation of an internal salt, or zwitterion.[1] In the solid state, such molecules are often stabilized by strong intermolecular hydrogen bonds, similar to amino acids.[1][2] This has profound implications for its solubility, which is expected to be higher in polar protic solvents (e.g., water, methanol) and lower in non-polar aprotic solvents (e.g., hexane, toluene).
Table 1: Known and Inferred Properties of this compound
| Property | Value / Expected Behavior | Source / Rationale |
| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 172.22 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Zwitterionic Character | Highly likely in the solid state. | Inferred from the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups.[1] |
| Solubility Profile | Expected to be soluble in polar protic solvents (water, short-chain alcohols) and insoluble in non-polar solvents. | Zwitterions are stabilized in aqueous solution by hydrogen bonding with solvent molecules.[1] |
| Hygroscopicity | Potential to be hygroscopic. | Piperazine and its derivatives are known to readily absorb moisture from the atmosphere.[5] |
| Polymorphism | Possible. | The ability to form different hydrogen bonding networks increases the likelihood of multiple crystalline forms. |
| Safety | Causes serious eye damage (GHS05). | [3][6] |
Expert Insight: The lack of a publicly reported melting point or specific solubility data indicates that this compound is intended for early-stage research.[6] Therefore, the first experimental step should always be a preliminary solubility screen to inform the choice of crystallization solvent and technique.
A Systematic Approach to Crystallization Method Development
Developing a crystallization procedure is an iterative process. The following workflow provides a logical progression from initial solvent screening to the selection and optimization of a suitable crystallization technique.
Caption: Workflow for crystallization method development.
Recommended Solvent Systems for Screening
The choice of solvent is the most critical parameter. Based on the zwitterionic nature of the target compound, the following solvents are recommended for initial screening.
Table 2: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Role & Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | Primary Solvents: Likely to dissolve the compound, especially with heating. Slow cooling from these solvents is a primary technique to investigate. Ethanol and IPA are common recrystallization solvents for piperazine derivatives.[7][8] |
| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF) | Antisolvents / Co-solvents: The compound is expected to have low solubility in these. They are excellent candidates for use as antisolvents when added to a solution of the compound in a polar protic solvent. |
| Non-Polar | Toluene, Heptane, Dichloromethane (DCM) | Antisolvents / Washing: The compound should be virtually insoluble. Useful for precipitating the compound from a more polar solvent or for washing the final crystalline product to remove non-polar impurities. |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. This compound is classified as causing serious eye damage (H318).[3][6] All operations should be performed in a well-ventilated fume hood.
Protocol 1: Cooling Crystallization from a Single Solvent
Principle: This technique relies on the higher solubility of the compound in a solvent at elevated temperatures. As the saturated solution cools, the solubility decreases, forcing the compound to crystallize. This is the most common and straightforward method.
Step-by-Step Methodology:
-
Dissolution: Place 100 mg of crude this compound into a small vial equipped with a magnetic stir bar.
-
Add a suitable polar protic solvent (e.g., isopropanol) dropwise while stirring and gently warming (target 50-60°C) until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is to create a near-saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed vial. This step prevents premature crystallization and removes particulate matter.
-
Cooling: Remove the vial from the heat source, cover it loosely (e.g., with perforated parafilm) to prevent rapid evaporation, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, well-defined crystals.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the vial with a glass rod or adding a single seed crystal from a previous batch.
-
Maturation: Once crystals appear, allow the vial to stand undisturbed at room temperature for several hours, then transfer it to a refrigerator (2-8°C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Antisolvent Addition Crystallization
Principle: This method is ideal when the compound is highly soluble in a "good" solvent even at low temperatures. An "antisolvent," in which the compound is insoluble, is added to the solution to induce supersaturation and subsequent crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Antisolvent Addition: While stirring the solution, add a miscible "antisolvent" (e.g., acetone) dropwise.
-
Observe for Turbidity: Continue adding the antisolvent until the solution becomes faintly and persistently turbid. The point of initial turbidity indicates the onset of nucleation.
-
Re-dissolution (Optional): If the solution becomes excessively cloudy or precipitates an amorphous solid, add a few drops of the "good" solvent to redissolve the solid and clarify the solution.
-
Crystallization: Cover the vial and allow it to stand undisturbed at room temperature. Crystals should form as the local solvent environment equilibrates.
-
Isolation and Drying: Once crystal formation is complete, isolate and dry the product as described in Protocol 1, using the antisolvent for washing.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
Principle: This technique is used to grow high-quality single crystals suitable for X-ray crystallography. It involves the slow diffusion of an antisolvent vapor into a solution of the compound, gradually inducing crystallization over several days.
Step-by-Step Methodology (Sitting Drop):
-
Prepare Reservoir: In a sealed container (e.g., a crystallization plate well or a sealed beaker), place a larger volume (e.g., 1 mL) of the antisolvent (e.g., acetone or THF).
-
Prepare Drop: In the center of the container, on a raised platform (like a siliconized glass bridge), place a small drop (5-10 µL) of a concentrated solution of the compound in a good, but more volatile, solvent (e.g., methanol).
-
Seal and Equilibrate: Seal the container tightly. The more volatile solvent from the drop will slowly evaporate and diffuse into the reservoir, while the less volatile antisolvent from the reservoir will diffuse into the drop.
-
Incubation: This slow change in solvent composition will bring the drop to a state of supersaturation, promoting the growth of a small number of large, well-ordered crystals over several days to weeks.
-
Harvesting: Carefully remove the best-looking crystals with a cryo-loop or a fine needle for analysis.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too concentrated; cooling is too rapid; solvent is not ideal. | Add a small amount of additional solvent. Re-heat to dissolve the oil, then cool much more slowly. Consider a different solvent system. |
| No Crystals Form | The solution is not sufficiently supersaturated; nucleation barrier is too high. | Try scratching the vial, adding a seed crystal, or cooling to a lower temperature. If using antisolvent, add a bit more. Consider slow evaporation. |
| Very Fine Needles / Powder | Nucleation is too rapid. | Reduce the level of supersaturation. Cool the solution more slowly. For antisolvent addition, add the antisolvent more slowly or at a slightly elevated temperature. |
| Low Yield | Compound has significant solubility in the mother liquor even at low temperatures. | Ensure the solution was fully saturated at the higher temperature. Evaporate some of the solvent before cooling. Use a more effective antisolvent. |
References
- Kumar, V., & Nangia, A. (2012). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. PubChem Compound Summary.
- Stolar, T., et al. (2015). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm.
- ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
- Wikipedia. (n.d.). Zwitterion.
- Lucia, C., et al. (2023). Zwitterionic or Not?
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). This compound Product Description.
- Wang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
Sources
- 1. Zwitterion - Wikipedia [en.wikipedia.org]
- 2. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 55480-45-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Potentiometric Titration for Determining the pKa of 3-(4-Methylpiperazin-1-yl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and a detailed protocol for the determination of the acid dissociation constants (pKa) of 3-(4-Methylpiperazin-1-yl)propanoic acid using potentiometric titration. The accurate determination of pKa is a critical parameter in drug development, influencing a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, absorption, distribution, metabolism, and excretion (ADME). This application note delves into the theoretical underpinnings of acid-base equilibria for a diprotic zwitterionic compound, offers a step-by-step experimental protocol, and details the data analysis required to derive reliable pKa values.
Introduction: The Significance of pKa in Pharmaceutical Sciences
This compound is a molecule of interest in pharmaceutical research, featuring both a carboxylic acid and a tertiary amine within a piperazine ring. This structure confers zwitterionic properties, meaning it can exist as a neutral molecule, a cation, a-anion, or a zwitterion depending on the pH of the solution. The pKa values associated with the protonation and deprotonation of the carboxylic acid and the piperazine nitrogens are fundamental to understanding its behavior in biological systems.
The ionization state of a drug molecule profoundly affects its ability to cross biological membranes, bind to its target receptor, and its overall solubility. Therefore, an accurate determination of the pKa values is essential for:
-
Predicting in vivo behavior: The absorption of a drug in the gastrointestinal tract is highly dependent on its ionization state.
-
Formulation development: Knowledge of pKa is crucial for developing stable and effective drug formulations.
-
Understanding drug-receptor interactions: The charge of a molecule can significantly influence its binding affinity to a biological target.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[1] It involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve provides the necessary data to calculate the pKa values.
Theoretical Principles
This compound is a diprotic acid, meaning it can donate two protons. The two ionizable groups are the carboxylic acid and the protonated piperazine nitrogen. The acid-base equilibria can be represented as follows:
H₂A⁺ ⇌ HA ± H⁺ (pKa₁) HA ⇌ A⁻ + H⁺ (pKa₂)
Where:
-
H₂A⁺ is the fully protonated form (both carboxylic acid and piperazine nitrogen are protonated).
-
HA is the zwitterionic form (carboxylic acid is deprotonated, and the piperazine nitrogen is protonated).
-
A⁻ is the fully deprotonated form (both carboxylic acid and piperazine nitrogen are deprotonated).
The Henderson-Hasselbalch equation is a fundamental relationship used to determine the pKa from titration data.[2][3] For a diprotic system, it is applied separately to each ionization step:[4][5]
pH = pKa₁ + log([HA]/[H₂A⁺]) pH = pKa₂ + log([A⁻]/[HA])
At the half-equivalence points of the titration, the concentrations of the acidic and basic forms of each equilibrium are equal. At these points, the log term in the Henderson-Hasselbalch equation becomes zero, and therefore, the pH is equal to the pKa.[4][5]
Experimental Protocol
This protocol outlines the steps for the potentiometric titration of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl), 0.1 M Standardized Solution | Volumetric Standard | e.g., Fisher Scientific |
| Sodium Hydroxide (NaOH), 0.1 M Standardized Solution | Volumetric Standard | e.g., Fisher Scientific |
| Potassium Chloride (KCl) | ACS Reagent Grade | e.g., VWR Chemicals |
| pH 4.01, 7.00, and 10.01 Buffer Solutions | Certified NIST Traceable | e.g., Thermo Fisher Scientific |
| Deionized Water (DI) | Type I, 18.2 MΩ·cm | In-house |
Equipment
-
Potentiometric autotitrator (e.g., Metrohm 888 Titrando) or a pH meter with a magnetic stirrer.[6]
-
Combined pH electrode with a temperature sensor.[7]
-
Analytical balance (readability ± 0.1 mg).
-
Class A volumetric flasks and pipettes.
-
Burette (if performing manual titration).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the pKa determination.
Caption: Experimental workflow for pKa determination.
Detailed Procedure
Step 1: Preparation of the Analyte Solution
-
Accurately weigh approximately 17.12 mg of this compound (equivalent to 0.1 mmol).
-
Dissolve the compound in approximately 40 mL of deionized water in a 100 mL beaker.
-
Add 1.0 mL of 0.1 M HCl to ensure the compound is in its fully protonated form (H₂A⁺).
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[8] This helps to keep activity coefficients constant throughout the titration.
-
Add a small magnetic stir bar to the beaker.
Step 2: pH Electrode and Titrator Calibration
-
Calibrate the pH electrode using certified buffer solutions of pH 4.01, 7.00, and 10.01.[9][10][11][12]
-
Ensure the electrode is rinsed with deionized water and gently blotted dry between each buffer solution.[12]
-
The calibration slope should be within 95-105% of the theoretical Nernstian value (approximately 59 mV/pH unit at 25 °C).[11]
Step 3: Titration Procedure
-
Place the beaker with the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode and the burette tip into the solution. Ensure the electrode bulb is fully submerged but not in the path of the stir bar.[11]
-
Begin stirring at a moderate, constant speed to ensure homogeneity without creating a vortex.[13]
-
Titrate the solution with a standardized 0.1 M NaOH solution.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH reading after each addition, allowing the reading to stabilize.[14] Smaller increments should be used near the equivalence points where the pH changes rapidly.[14]
-
Continue the titration until the pH reaches approximately 11-12 to ensure both equivalence points are passed.
Data Analysis and Interpretation
Generation of the Titration Curve
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. The curve for a diprotic acid like this compound will exhibit two distinct buffer regions and two equivalence points.
Determination of Equivalence Points
The equivalence points, where the amount of added titrant is stoichiometrically equivalent to the amount of the acidic species, can be determined using several methods:
-
First Derivative Plot: Plot ΔpH/ΔV against the average volume of NaOH added. The peaks of this plot correspond to the equivalence points.[13]
-
Second Derivative Plot: Plot Δ²pH/ΔV² against the average volume of NaOH added. The points where the second derivative crosses the x-axis correspond to the equivalence points.[13]
-
Gran Plot: This method linearizes the titration data, allowing for a more precise determination of the equivalence points, especially in cases where the inflection point is not sharp.[15][16] A Gran plot involves plotting Vb * 10^(pH) or Vb * 10^(-pH) against Vb (volume of base). The x-intercept of the linear portion of the plot gives the equivalence volume.[17][18]
Calculation of pKa Values
Once the equivalence volumes (Vₑ₁ and Vₑ₂) are determined, the pKa values can be calculated from the titration curve:
-
pKa₁: The pH at the first half-equivalence point (V = Vₑ₁ / 2).
-
pKa₂: The pH at the second half-equivalence point (V = (Vₑ₁ + Vₑ₂) / 2).
The following diagram illustrates the relationship between the titration curve and the determination of pKa values.
Caption: Idealized titration curve for a diprotic acid.
Expected Results
Based on the structure of this compound and pKa values of similar compounds, the following approximate pKa values can be expected:
-
pKa₁ (Carboxylic Acid): In the range of 2-4. The electron-withdrawing effect of the nearby protonated piperazine nitrogen will likely lower this pKa compared to a simple propanoic acid.
-
pKa₂ (Piperazine Nitrogen): In the range of 8-10. The pKa of piperazine itself is around 9.73 and 5.35.[19][20][21] The specific substituent on the nitrogen will influence this value.
Troubleshooting and Best Practices
| Issue | Possible Cause | Recommended Solution |
| Noisy or unstable pH readings | Clogged electrode junction, old or improperly stored electrode. | Clean the electrode according to the manufacturer's instructions, or replace it if necessary. |
| Drifting pH readings | Presence of dissolved CO₂ in the analyte solution or titrant. | Use freshly boiled and cooled deionized water for all solutions. Purge the analyte solution with nitrogen before and during titration.[8] |
| Poorly defined equivalence points | Analyte concentration is too low, or the pKa values are too close together. | Increase the analyte concentration if possible. Utilize Gran plots for more accurate endpoint determination.[15] |
| Inaccurate pKa values | Incorrectly calibrated pH meter, non-standardized titrant. | Recalibrate the pH meter with fresh, certified buffers. Use a standardized titrant and verify its concentration. |
Conclusion
The potentiometric titration method described in this application note provides a robust and accurate means of determining the pKa values of this compound. Adherence to the detailed protocol, including proper instrument calibration and data analysis techniques, will yield reliable data that is crucial for the informed progression of drug discovery and development projects. The insights gained from the pKa values will enable a deeper understanding of the compound's physicochemical properties and its likely behavior in a biological environment.
References
-
Pearson. (2022, May 4). Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Wikipedia. Gran plot. [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- El-Ghazouly, M. G., & El-Kimary, E. I. (1987). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 76(4), 301–305.
-
Quora. What are the conditions for potentiometric titration?. [Link]
-
Forschungszentrum Jülich. (2020). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. [Link]
-
CSUN. Derivation of relationship used for Gran plot. [Link]
-
ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Pharmacy180. [Link]
-
Stewart, J. (2021, March 9). Chapter 10: Diprotic Buffers | CHM 214 | 096 [Video]. YouTube. [Link]
-
Dr. G. S. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications) [Video]. YouTube. [Link]
-
Vedantu. Potentiometric Titration Explained: Principles, Curve & Steps. [Link]
-
UOP Analytical Chemistry Lab. (2013, October 20). Recap: Analysis of an Acid-Base Titration Curve: The Gran Plot. [Link]
-
ChemBuddy. Henderson-Hasselbalch equation and the pH of buffer solution. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Khan Academy. Henderson–Hasselbalch equation [Video]. [Link]
-
POTENTIOMETRIC TITRATIONS. (n.d.). [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Patrick B. (2015, September 7). Analysis of an Acid-Base Titration Curve: The Gran Plot [Video]. YouTube. [Link]
-
Xylem Analytics. (2023, May 1). Calibration and adjustment of a pH electrode. [Link]
- Al-Obaidi, A. H. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
ResearchGate. Figure 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Excel Template for Determining pKa from Titration Data. (n.d.). [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Chemistry For Everyone. (2025, April 12). How Do You Calibrate A PH Meter? [Video]. YouTube. [Link]
-
ResearchGate. (2025, October 16). (PDF) On Calibration of pH Meters. [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [Link]
-
Professor Dave Explains. (2016, May 1). Practice Problem: Analyzing Acid-Base Equilibria [Video]. YouTube. [Link]
-
OrganicChemistryTutor.com. (2023, September 11). Acid Base Equilibrium Explained! [Video]. YouTube. [Link]
-
Visual Learners. (2020, September 7). How to predict the equilibrium of acid-base reactions using pKa values and arrow pushing [Video]. YouTube. [Link]
-
Leah4sci. (2019, September 12). Organic Chemistry - Acid Base Equilibrium Practice [Video]. YouTube. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
-
Transcended Institute. (2024, May 1). Acid Base Equilibrium Tutorial Sheet 2024 [Video]. YouTube. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
Sources
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Calibration and adjustment of a pH electrode [xylemanalytics.com]
- 11. How to calibrate a pH meter | Metrohm [metrohm.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Gran plot - Wikipedia [en.wikipedia.org]
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- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in this synthesis. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
The synthesis of this compound is most commonly achieved via an aza-Michael addition of 1-methylpiperazine to an acrylic acid derivative.[1][2] This conjugate addition is a powerful C-N bond-forming reaction, but like any procedure, it has nuances that can impact yield, purity, and scalability. This guide will walk you through troubleshooting common problems and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and offers concrete solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem that can stem from incomplete reaction, competing side reactions, or product loss during workup and purification. Let's break down the causes and solutions.
Root Causes & Corrective Actions:
-
Incomplete Conversion: The reaction may not have reached completion. The nucleophilicity of 1-methylpiperazine is generally sufficient for this reaction, but factors like temperature and concentration play a key role.[3]
-
Solution: Increase the reaction time and monitor progress via TLC, LC-MS, or ¹H NMR. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the reaction, though it must be balanced against the risk of side reactions.[4]
-
-
Side Reactions: The most common culprits are polymerization of the acrylic acid/ester and the formation of a di-addition by-product.
-
Solution: To minimize polymerization, maintain a controlled temperature and consider adding the acrylate reagent slowly to the solution of 1-methylpiperazine. For di-addition, precise control over stoichiometry is critical (see Q2).
-
-
Product Loss During Workup: The zwitterionic nature of the product can make isolation challenging.[5] It may have high solubility in aqueous phases and low solubility in many common organic solvents, leading to significant losses during extraction or precipitation steps.
-
Solution: Avoid aggressive pH changes during initial workup. The most reliable method for isolation is often to remove the solvent under reduced pressure and purify the crude solid directly. Alternatively, converting the product to its hydrochloride salt can dramatically improve its handling and crystallization properties.[6][7]
-
Below is a logical workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant impurity peaks in my analysis (TLC/LC-MS/NMR). How can I identify and minimize them?
A2: The impurity profile is typically dominated by unreacted starting materials and a key side product arising from a double Michael addition.
Common Impurities:
-
Unreacted 1-Methylpiperazine: Volatile and basic. Can often be removed by evaporation or an acidic wash, but the latter can complicate product isolation.
-
Unreacted Acrylic Acid/Ester: Can polymerize upon heating.
-
Di-addition Product: This forms when a second molecule of acrylic acid adds to the nitrogen of the initial product. While the product is a tertiary amine, this pathway is less common than the secondary amine of the starting material reacting with two equivalents of the acrylate. The more likely scenario involves the secondary amine on 1-methylpiperazine reacting twice. However, the most prevalent di-addition occurs when a primary amine is used. With a secondary amine like 1-methylpiperazine, a common side-product involves the reaction of the initial mono-adduct with another molecule of the acrylate.[8][9]
Minimization Strategies:
-
Stoichiometry Control: This is the most critical factor. Use a slight excess of 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents) to ensure the acrylic acid is fully consumed, which suppresses both di-addition and residual acrylate-driven polymerization. Avoid using an excess of the acrylate.
-
Controlled Addition: Add the acrylic acid or ester dropwise to a solution of 1-methylpiperazine. This maintains a low instantaneous concentration of the acrylate, favoring the desired 1:1 reaction over competing pathways.
-
Temperature Management: Run the reaction at the lowest temperature that affords a reasonable reaction rate (often room temperature to 40 °C) to reduce the rate of side reactions.
The following diagram illustrates the desired reaction versus the formation of a common di-adduct.
Caption: Desired 1:1 adduct vs. undesired di-addition.
Q3: The reaction seems to generate a lot of sticky, polymeric material. How can I prevent this?
A3: The formation of polyacrylate is a common issue, as acrylic acid and its esters are highly prone to free-radical or anionic polymerization, especially at elevated temperatures.[8]
Prevention Strategies:
-
Strict Temperature Control: The rate of polymerization increases significantly with temperature. If the reaction is exothermic, ensure efficient stirring and use a cooling bath (e.g., an ice-water bath) to maintain a consistent internal temperature, ideally below 40 °C.
-
Inhibitors: Commercial acrylic acid often contains inhibitors like MEHQ (monomethyl ether of hydroquinone). Ensure you are using inhibited grade unless your specific process requires its absence. If using purified (inhibitor-free) acrylate, the risk is much higher.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect radical polymerization is a major issue, although this is often unnecessary if the temperature is well-controlled.
-
Slow Reagent Addition: As mentioned previously, adding the acrylate slowly to the amine ensures it reacts quickly in the desired Michael addition rather than accumulating and polymerizing.
Q4: I am struggling to isolate and purify the final product. What are the best practices?
A4: The zwitterionic nature of this compound—possessing both a basic tertiary amine and an acidic carboxylic acid—is the primary reason for purification difficulties.[5]
Recommended Purification Strategies:
-
Direct Crystallization: After reaction completion, remove the solvent under reduced pressure. The resulting crude solid or oil can often be crystallized from a suitable solvent system. A common choice is a mixture of a polar solvent in which the product is soluble (like ethanol or isopropanol) and a non-polar co-solvent to induce precipitation (like diethyl ether, ethyl acetate, or acetone).
-
pH Adjustment: You can attempt to precipitate the zwitterion by carefully adjusting the pH of a concentrated aqueous solution to its isoelectric point. However, finding the exact pH can be difficult and this method can lead to losses.
-
Conversion to Hydrochloride Salt (Recommended): This is often the most robust and reliable method.
-
Process: Dissolve the crude product in a suitable alcohol (e.g., isopropanol or ethanol). Add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in isopropanol, or HCl in diethyl ether) dropwise until precipitation is complete.
-
Advantages: The resulting hydrochloride salt is typically a well-defined, crystalline solid that is much less hygroscopic and easier to filter, wash, and dry than the zwitterionic form.[6] It also disrupts the zwitterionic character, making its solubility profile more predictable.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for this reaction?
A slight molar excess of 1-methylpiperazine (1.1 equivalents) relative to the acrylic acid derivative (1.0 equivalent) is recommended. This helps to ensure the complete consumption of the acrylate, minimizing potential side reactions like polymerization and di-addition.
Q2: Which solvent is recommended?
The reaction can be performed under a variety of conditions, from neat (solvent-free) to using protic solvents.
-
Methanol or Ethanol: Excellent choices. They are polar enough to solubilize the reactants and the zwitterionic product, and they facilitate the proton transfer steps inherent in the Michael addition mechanism.[8]
-
Water: A green and effective solvent, particularly if using acrylic acid as the reactant.[10] The product may be highly soluble in water, necessitating evaporation or lyophilization for isolation.
-
Solvent-Free: Can be effective and simplifies workup, but requires careful temperature control to manage the reaction exotherm and prevent polymerization.[1]
Q3: Do I need a catalyst for this reaction?
Generally, no catalyst is required. The aza-Michael addition between a relatively strong amine nucleophile like 1-methylpiperazine and a potent Michael acceptor like an acrylate proceeds readily under thermal conditions.[1][2] Adding a base or acid catalyst is unnecessary and may complicate the reaction and purification.
Q4: How should I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): Use a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide, such as 8:2:0.1) to overcome the streaking often seen with amines and zwitterions. Stain with ninhydrin or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method for tracking the disappearance of starting materials (m/z for 1-methylpiperazine = 101.17; acrylic acid = 73.07) and the appearance of the product (m/z = 173.23 for [M+H]⁺).
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Comments |
| Stoichiometry | 1.1 eq. 1-Methylpiperazine | Minimizes residual acrylate and di-addition byproducts. |
| 1.0 eq. Acrylic Acid/Ester | The limiting reagent. | |
| Solvent | Isopropanol or Ethanol | Good solubility for reactants and product; easy to remove. |
| Temperature | 25–40 °C | Balances reasonable reaction rate with minimal side reactions. Requires monitoring for exotherm. |
| Concentration | 1–2 M | A good starting point for efficient reaction without being overly viscous. |
| Reaction Time | 4–24 hours | Monitor by TLC or LC-MS for completion. |
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methylpiperazine (1.1 eq.) and isopropanol (to achieve a ~1.5 M final concentration).
-
Begin stirring and cool the flask in a water bath.
-
Add acrylic acid (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, remove the water bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction's completion by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude product as a white solid or viscous oil.
-
Recrystallize the crude solid from a hot ethanol/diethyl ether mixture to yield the pure product.
Protocol 2: Conversion to Dihydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M solution of hydrogen chloride in diethyl ether dropwise with vigorous stirring.
-
A white precipitate of the dihydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final salt. The use of a dihydrochloride salt is common for piperazine-containing amino acids to ensure both nitrogen atoms are protonated.[5]
References
- Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
- Michael additions of amines to methyl acrylates promoted by microwave irradi
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Optimization of conditions for the reaction of the Aza-Michael addition.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI.
- Conversions after given time of the aza‐Michael addition of 1 and 2 to...
- 27 questions with answers in MICHAEL ADDITION.
- Michael Addition - Common Conditions. organic-chemistry.org.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support center for the purification of 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from a reaction mixture. This document will delve into the underlying chemical principles of the purification strategies, offering not just protocols, but a framework for rational problem-solving.
Understanding the Molecule: A Zwitterionic Challenge
This compound is a zwitterionic compound, meaning it contains both a basic tertiary amine (the methylpiperazine moiety) and an acidic carboxylic acid group. This dual nature dictates its solubility and behavior during purification. At its isoelectric point (pI), the molecule has a net neutral charge, which often corresponds to its lowest aqueous solubility. Manipulating the pH of the solution is therefore a powerful tool for its purification.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Form | Solid | [1] |
Frequently Asked Questions (FAQs)
Q1: My crude product is an intractable oil. How can I solidify it?
A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or interfere with crystallization. First, try to remove any residual solvent under high vacuum. If it remains an oil, consider triturating with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or wash away non-polar impurities. If that fails, proceeding with a purification technique suitable for oils, such as column chromatography, is your best approach.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?
A2: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., acrylic acid or its ester and 1-methylpiperazine), byproducts from side reactions, or degradation products.[2][3][4] It is crucial to characterize these impurities, if possible, using techniques like LC-MS to guide the choice of purification strategy.[5]
Q3: What is the best general approach for purifying this zwitterionic compound?
A3: A multi-step approach is often most effective. This typically involves an initial acid-base extraction to remove neutral and other acidic/basic impurities, followed by recrystallization or column chromatography for final polishing. The choice between recrystallization and chromatography will depend on the nature of the remaining impurities and the desired final purity.
Troubleshooting Purification Challenges
Challenge 1: Low Yield After Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[6][7][8][9] However, due to the amphoteric nature of this compound, careful pH control is essential to avoid losses.
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow
Troubleshooting Steps:
-
Incorrect pH for Extraction: When washing with acid, ensure the pH is low enough (typically < 2) to fully protonate the piperazine nitrogen. When adjusting the pH to precipitate the product, carefully bring it to the isoelectric point. Overshooting the pH in either direction can lead to the product remaining in the aqueous or organic layer. Use a pH meter for accurate measurements.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Product Solubility in the Aqueous Phase: Even at its isoelectric point, the product may have some solubility in water, leading to losses.[10] To minimize this, you can try to "salt out" the product by saturating the aqueous layer with sodium chloride before filtration or extraction. Alternatively, after adjusting the pH, you can perform multiple extractions with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.[11]
Challenge 2: Recrystallization Fails to Improve Purity
Recrystallization is an effective method for purifying solid compounds, but finding the right solvent system for a zwitterion can be challenging.[12][13]
Key Principles of Recrystallization: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Recrystallization:
-
Solvent Selection: Due to its polar nature, this compound is often soluble in polar protic solvents like water, methanol, or ethanol. Non-polar solvents are unlikely to be effective on their own. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the best results.[10] Experiment with small batches to find the optimal solvent and ratio.
-
Slow Cooling is Crucial: Rapid cooling can cause the product to crash out of solution, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Persistent Impurities: If recrystallization does not significantly improve purity, it's likely that the impurities have similar solubility properties to your product. In this case, column chromatography is a more suitable technique.
Challenge 3: Poor Separation During Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[14][15] For polar compounds like amino acids, specialized conditions are often required.[16][17]
Workflow for Column Chromatography:
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. column-chromatography.com [column-chromatography.com]
- 15. columbia.edu [columbia.edu]
- 16. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 17. ftloscience.com [ftloscience.com]
Optimizing reaction conditions for 3-(4-Methylpiperazin-1-yl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. My goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine, in this case, N-methylpiperazine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters. The efficiency of this reaction is influenced by several factors including the choice of solvent, catalyst, temperature, and stoichiometry of the reactants.
Below, we will delve into the specifics of this reaction, addressing common challenges and providing clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound?
The most straightforward and atom-economical approach is the direct aza-Michael addition of N-methylpiperazine to acrylic acid. This method avoids the need for a separate hydrolysis step that would be required if an acrylic ester were used as the starting material.
Q2: Should I use acrylic acid or an acrylic ester as the Michael acceptor?
While both can be used, acrylic acid is often preferred for its directness. Using an acrylic ester, such as methyl acrylate or ethyl acrylate, will necessitate a subsequent saponification (hydrolysis) step to yield the desired carboxylic acid, adding an extra step to your synthesis and potentially introducing more impurities. However, reactions with acrylic esters can sometimes be cleaner and easier to monitor.
Q3: Is a catalyst necessary for this reaction?
The aza-Michael addition of amines to acrylates can often proceed without a catalyst, especially with a relatively strong nucleophile like N-methylpiperazine. However, the reaction can be sluggish. The use of a catalyst, such as a Brønsted or Lewis acid, can accelerate the reaction.[1] Interestingly, for piperazine derivatives, controlling the pH by partial protonation of the piperazine can be a method to favor mono-addition over the formation of disubstituted byproducts.[2]
Q4: What is the main byproduct I should be concerned about?
The primary byproduct of concern is the disubstituted piperazine, formed by the reaction of both nitrogen atoms of a piperazine molecule with the Michael acceptor. In the case of N-methylpiperazine, the tertiary amine is significantly more nucleophilic than the secondary amine in the parent piperazine, so the primary concern shifts to potential side reactions of the acrylate. However, if starting with piperazine and intending for mono-alkylation followed by reaction with the acrylate, careful control of stoichiometry and reaction conditions is crucial to avoid the formation of the 1,4-disubstituted product.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, the disappearance of the characteristic vinyl proton signals of the acrylic acid or ester and the appearance of new aliphatic proton signals of the product are indicative of reaction progression.
Experimental Protocol: Aza-Michael Addition of N-Methylpiperazine to Acrylic Acid
This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
N-Methylpiperazine
-
Acrylic Acid
-
Methanol (or another suitable polar protic solvent)
-
Hydrochloric Acid (for pH adjustment during workup)
-
Sodium Hydroxide (for pH adjustment during workup)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperazine (1.0 equivalent) in methanol.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.0-1.2 equivalents) dropwise to the stirred solution of N-methylpiperazine. The reaction is exothermic, so controlled addition is recommended.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The optimal reaction time should be determined by monitoring the reaction progress (e.g., by TLC or ¹H NMR).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in deionized water.
-
Adjust the pH to the isoelectric point of the product (typically around pH 7-8) using a dilute solution of hydrochloric acid or sodium hydroxide. The product is often least soluble at its isoelectric point and may precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extraction with an organic solvent is generally not effective due to the zwitterionic nature of the product. In this case, ion-exchange chromatography is the preferred method of purification.
-
-
Purification (Ion-Exchange Chromatography):
-
Load the aqueous solution onto a strong cation exchange resin.
-
Wash the resin with deionized water to remove any unreacted acrylic acid and other non-basic impurities.
-
Elute the product from the resin using an aqueous ammonia solution (e.g., 2-5%).
-
Collect the fractions containing the product and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Low reactivity of starting materials. | 1. Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like ethanol or isopropanol. 2. Add a catalytic amount of a Brønsted acid (e.g., acetic acid) to activate the acrylate.[1] Microwave irradiation has also been shown to significantly reduce reaction times and increase yields for Michael additions of amines.[3] |
| Formation of Byproducts | 1. Polymerization of acrylic acid. 2. Formation of disubstituted piperazine (if starting with piperazine). 3. Other side reactions. | 1. Ensure slow, controlled addition of acrylic acid. Consider adding a radical inhibitor like hydroquinone in trace amounts. 2. Use a slight excess of piperazine and carefully control the stoichiometry. Alternatively, use a protecting group strategy for one of the piperazine nitrogens.[2] 3. Analyze the byproduct by MS and NMR to identify its structure and adjust reaction conditions accordingly (e.g., lower temperature, different solvent). |
| Difficulties in Product Isolation | 1. The product is highly soluble in the reaction solvent and water. 2. The product is an oil and does not precipitate. | 1. The zwitterionic nature of the product makes it highly polar. Avoid extraction with non-polar organic solvents. Ion-exchange chromatography is the most effective purification method. 2. If the product oils out, try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. Lyophilization of the purified aqueous solution from ion-exchange chromatography can yield the product as a solid. |
| Low Yield after Purification | 1. Loss of product during workup and purification. 2. Incomplete elution from the ion-exchange column. | 1. Minimize transfer steps. Ensure the pH is accurately adjusted to the isoelectric point if attempting precipitation. 2. Use a slightly more concentrated eluent (e.g., increase ammonia concentration) or a different elution solvent system. |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
Proper characterization of the final product is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (on piperazine) | ~2.2-2.4 | singlet | 3H |
| Piperazine ring protons | ~2.4-2.8 | multiplet | 8H |
| -CH₂-COOH | ~2.5-2.7 | triplet | 2H |
| -N-CH₂- | ~2.7-2.9 | triplet | 2H |
| -COOH | ~10-12 (variable) | broad singlet | 1H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| -CH₃ | ~45-47 |
| Piperazine ring carbons | ~52-56 |
| -CH₂-COOH | ~30-35 |
| -N-CH₂- | ~55-60 |
| -C=O | ~175-180 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z = 173.13
References
-
Šafařík, L., & Pazdera, P. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. [Link]
-
Van der Veken, P., et al. (2010). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]
-
Wu, Y., et al. (2018). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]
-
Odriozola, I., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
Vallejos, S., et al. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. [Link]
-
Llevot, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Kumar, A., et al. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Pazdera, P. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following content is structured in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Core Reaction
The most common and direct route to synthesizing this compound is through an aza-Michael addition . This reaction involves the conjugate addition of a nucleophile, in this case, the secondary amine of 1-methylpiperazine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters (e.g., methyl acrylate).
The reaction is favored due to the nucleophilicity of the secondary amine on the 1-methylpiperazine ring and the electrophilic nature of the β-carbon on the acrylate.
Caption: Aza-Michael addition of 1-methylpiperazine to acrylic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis, providing systematic approaches to identify and resolve them.
Q1: My reaction shows very low conversion or has failed completely. What are the primary causes?
Low or no product formation can typically be traced back to a few critical factors. A systematic evaluation is key.
-
A1.1: Reactant Quality and Stability:
-
1-Methylpiperazine: This amine is hygroscopic and can absorb atmospheric CO₂ to form a carbamate salt, reducing the concentration of the active nucleophile. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and use a freshly opened bottle or a recently purified reagent. Its purity can be checked via GC or ¹H NMR.
-
Acrylic Acid/Acrylate Esters: Acrylic acid and its derivatives are prone to polymerization, especially in the presence of light, heat, or impurities.[1] Always use inhibitor-stabilized grades (like those containing hydroquinone monomethyl ether, MEHQ) and store them according to the manufacturer's recommendations. A simple visual check for cloudiness or increased viscosity can indicate polymerization.
-
-
A1.2: Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role. Protic solvents (like water or methanol) can form strong hydrogen bonds with the amine nucleophile, creating a solvent cage that increases the activation energy of the reaction and reduces nucleophilicity.[2] Aprotic solvents like Tetrahydrofuran (THF), acetonitrile (ACN), or Dimethylformamide (DMF) are generally preferred.
-
Temperature: While the reaction can proceed at room temperature, it is often slow. Insufficient heat may fail to overcome the activation energy barrier. Conversely, excessively high temperatures can accelerate side reactions, including polymerization of the acrylate.[2][3] A moderate temperature of 40-60°C is a good starting point.
-
-
A1.3: Ineffective Nucleophile:
-
In the aza-Michael addition, 1-methylpiperazine acts as both the nucleophile and the base. If the reaction medium is inadvertently acidic (e.g., due to impurities), the amine will be protonated to its ammonium salt, rendering it non-nucleophilic. Ensure the reaction is run under neutral or slightly basic conditions.
-
Sources
Troubleshooting low purity of 3-(4-Methylpiperazin-1-yl)propanoic acid
Technical Support Center: 3-(4-Methylpiperazin-1-yl)propanoic acid
Prepared by: Senior Application Scientist, Gemini Laboratories
This guide is intended for researchers, scientists, and drug development professionals encountering purity challenges with this compound. As a zwitterionic molecule of significant interest in pharmaceutical research, achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting, detailed experimental protocols, and expert insights to diagnose and resolve common purity issues.
Part 1: Understanding the Chemistry & Potential Pitfalls
This compound is commonly synthesized via aza-Michael addition of 1-methylpiperazine to an acrylic acid derivative. While seemingly straightforward, this reaction is prone to specific side reactions and purification challenges that can lead to low purity of the final product.
The Core Reaction: Aza-Michael Addition
The primary synthetic route involves the nucleophilic attack of the secondary amine of 1-methylpiperazine onto the β-carbon of an activated alkene, such as acrylic acid or its esters.
*dot graph "Aza_Michael_Addition" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} dot* Caption: Synthetic pathway for this compound.
The Zwitterionic Challenge
The presence of both a basic tertiary amine (pKa ~9.7) and an acidic carboxylic acid (pKa ~4.0) means the molecule exists predominantly as a zwitterion at physiological pH. This dual nature governs its solubility and makes purification non-trivial. It is highly polar, often exhibiting high water solubility and low solubility in many organic solvents, complicating both extraction and crystallization.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose the root cause of low purity based on your analytical data.
**dot
graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot* Caption: General troubleshooting workflow for low purity issues.
FAQ: My NMR/HPLC shows multiple unexpected peaks. What are they?
Q1: I see peaks corresponding to my starting materials (1-methylpiperazine and acrylic acid).
-
Causality: This indicates an incomplete reaction. Michael additions can be reversible or slow, especially if reaction conditions are not optimized.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or a rapid LC method to monitor the reaction to completion. Do not rely solely on a predetermined reaction time.
-
Stoichiometry: Ensure the stoichiometry is correct. While a 1:1 ratio is theoretical, a slight excess of one reagent (often the more volatile one) may be needed to drive the reaction to completion, but be aware this will complicate purification.
-
Temperature & Time: Consider increasing the reaction temperature or time. Microwave-assisted synthesis can significantly reduce reaction times for Michael additions.[1]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can facilitate the proton transfer steps in the mechanism.
-
Q2: I have an impurity with a mass of M+158 amu higher than my product.
-
Causality: This is highly indicative of the common side product: the 1,4-disubstituted piperazine adduct, where a second molecule of acrylic acid has added to the primary amine of your desired product.
*dot graph "Di-adduct_Formation" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} dot* Caption: Formation of the 1,4-disubstituted side product.
-
Troubleshooting Steps:
-
Controlled Addition: Add the acrylic acid (or ester) slowly to a solution of 1-methylpiperazine. This maintains an excess of the amine, favoring the mono-addition product.
-
In-situ Protonation: A highly effective method is to use a proton source to protect one of the piperazine nitrogens. By mixing piperazine with its dihydrochloride salt, you can generate the monoprotonated piperazine in situ, which will only undergo mono-addition.[2]
-
pH Control: Maintaining a slightly acidic pH can help to protonate the product as it forms, reducing its nucleophilicity and preventing the second addition.
-
Q3: My product purity decreases over time, even after purification.
-
Causality: This suggests compound degradation. Piperazine derivatives can be susceptible to oxidation and thermal degradation.[3][4][5] The tertiary amines can be oxidized to N-oxides, and other complex degradation pathways can occur, especially in the presence of light, heat, or trace metals.
-
Troubleshooting Steps:
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Protect from light by using amber vials.
-
Solvent Choice: When in solution, be aware of solvent stability. Chlorinated solvents can contain trace amounts of HCl, which can form salts, while ethers can contain peroxides that promote oxidation.
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light). This is a key part of developing a stability-indicating analytical method as per ICH guidelines.[6][7]
-
| Common Impurity | Likely Origin | Identification (Mass Spec) | Mitigation Strategy |
| 1-Methylpiperazine | Unreacted Starting Material | m/z = 101.1 | Drive reaction to completion; improve work-up. |
| Acrylic Acid | Unreacted Starting Material | m/z = 73.0 (positive ion mode) | Drive reaction to completion; aqueous wash. |
| 1,4-bis(2-carboxyethyl)-1-methylpiperazinium | Di-addition Side Product | m/z = 245.2 | Slow addition of acrylic acid; in-situ protonation. |
| N-oxide derivative | Oxidative Degradation | m/z = 189.2 | Store under inert gas, cold, and dark conditions. |
Part 3: Protocols for Purification and Analysis
Purification Protocol: Zwitterion Crystallization by pH Adjustment
This protocol leverages the zwitterionic nature of the compound to achieve purification. The principle is to find the isoelectric point (pI), the pH at which the molecule has a net zero charge, as its solubility is often minimal at this pH.
-
Dissolution: Dissolve the crude product in a minimal amount of deionized water. If solubility is low, add a small amount of acid (e.g., 1M HCl) to fully protonate the carboxylate group and bring the material into solution.
-
Treatment: Treat the aqueous solution with activated carbon to remove colored impurities, and filter through celite.
-
pH Adjustment: Slowly add a base (e.g., 1M NaOH or a dilute aqueous ammonia solution) dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.
-
Precipitation: As the pH approaches the pI (estimated to be around pH 7-8), the product will begin to precipitate. Continue adding the base until precipitation is maximized.
-
Isolation: Cool the mixture in an ice bath to further decrease solubility, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a cold, water-miscible solvent like acetone or isopropanol to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Analytical Protocol: HPLC-UV Method for Purity Assessment
Due to the lack of a strong chromophore in the target molecule, direct UV detection at low wavelengths (e.g., <210 nm) is possible but often lacks sensitivity and can be prone to interference. A more robust method involves pre-column derivatization.[8][9][10]
-
Derivatization Reagent: Use Dansyl Chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl). These reagents react with the secondary amine of unreacted 1-methylpiperazine to yield a highly UV-active or fluorescent product. While the tertiary amine of the product will not react, this method is excellent for quantifying the starting material impurity.
-
Sample Preparation:
-
Prepare a stock solution of your sample in a suitable diluent (e.g., acetonitrile/water).
-
In a separate vial, mix an aliquot of your sample solution with the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction (typically slightly basic).
-
Heat the mixture to ensure complete derivatization.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer). The use of an acidic modifier helps to protonate the tertiary amine, leading to better peak shapes for the target compound.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorbance maximum of the derivatized impurity (e.g., ~340 nm for NBD derivatives). The underivatized product can be monitored simultaneously at a lower wavelength (~210 nm).
-
Injection Volume: 10 µL.
-
Part 4: Characterization Data (Expected)
-
¹H NMR:
-
A singlet for the N-methyl group (~2.3 ppm).
-
Two broad multiplets for the piperazine ring protons (~2.4-2.8 ppm).
-
Two triplets for the propanoic acid chain protons (~2.5-2.9 ppm).
-
A broad singlet for the carboxylic acid proton (can be highly variable and may exchange with water).
-
-
¹³C NMR:
-
A signal for the N-methyl carbon (~46 ppm).
-
Signals for the piperazine ring carbons (~53-55 ppm).
-
Signals for the propanoic acid chain carbons (~30-50 ppm).
-
A signal for the carboxyl carbon (~175 ppm).
-
-
Mass Spectrometry (ESI+):
-
Expected molecular ion peak [M+H]⁺ at m/z = 173.13.
-
Common fragmentation patterns would involve the loss of the carboxylic acid group or cleavage of the piperazine ring.
-
References
- Dolan, J.W., & Snyder, L.R. (1989). Troubleshooting LC Systems. Humana Press.
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Freeman, S. A. (2012). Oxidation and Thermal Degradation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available at: [Link]
-
Chemguide. The Acid-Base Behaviour of Amino Acids. Available at: [Link]
- Letcher, T. M. (Ed.). (2007). Heat Capacities: Liquids, Solutions and Vapours. Royal Society of Chemistry.
- Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 272, 530-536.
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Laschat, S., & Kunz, H. (1992). Amino Acid Esters as Chiral Auxiliaries in Asymmetric Synthesis. Synthesis, 1992(01), 90-106.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. 26(2), 247-253.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4825-4831.
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. Available at: [Link]
- Wang, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123.
-
Reddit. Any tips for purification of two zwitterionic compounds? Available at: [Link]
- Gavira, J. A., & Garcia-Ruiz, J. M. (2009). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Crystal Growth & Design, 9(12), 5123-5128.
- Sexton, A. (2010). Thermal degradation of piperazine and its structural analogs.
- Peruncheralathan, S., & Ila, H. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(1), 12-23.
- Global Journal of Science Frontier Research. (2014).
- Farmer, T. J., et al. (2019).
- J. Sep. Sci. (2008).
- Google Patents.
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RSC Publishing. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]
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PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
Chemguide. The acid-base behaviour of amino acids. Available at: [Link]
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ResearchGate. Production of aza-Michael adduct 5a in selected solvents from an initial concentration of dimethyl itaconate. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
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PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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NIST WebBook. Propanoic acid. Available at: [Link]
-
NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
IS MUNI. Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Available at: [Link]
-
NIH. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]
-
NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
-
Open Access Pub. Purification Techniques. Available at: [Link]
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ResearchGate. (PDF) © Associationof Academic Researchers and Faculties (AARF) EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. Available at: [Link]
-
Doc Brown. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
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NIH. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Available at: [Link]
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Stability issues of 3-(4-Methylpiperazin-1-yl)propanoic acid in solution
Welcome to the technical support guide for 3-(4-Methylpiperazin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Given the absence of comprehensive public stability data for this specific molecule, this guide provides a framework for identifying, troubleshooting, and proactively managing potential degradation, ensuring the integrity of your experimental results.
Introduction: Understanding the Molecule's Stability Profile
This compound possesses two key functional groups that can influence its stability in solution: the N-methylpiperazine ring and the propanoic acid tail. The tertiary amine within the piperazine ring is susceptible to oxidation, while the overall structure may be sensitive to pH, temperature, and light.[1][2] While specific degradation pathways for this exact molecule have not been extensively documented in peer-reviewed literature, an understanding of the chemical liabilities of its constituent parts allows us to anticipate and mitigate potential stability issues. For instance, N-methylpiperazine has been noted to be prone to oxidation and can discolor at elevated temperatures. Studies on other piperazine derivatives have also shown varying stability based on their substituents and storage conditions, with some being particularly unstable at room temperature.[3]
This guide will walk you through how to identify signs of degradation, protocols to proactively test for stability in your own experimental matrix, and how to troubleshoot analytical challenges.
Part 1: Troubleshooting Common Stability-Related Observations
This section addresses common issues that may indicate instability of this compound in your experiments.
Q1: My solution of this compound has developed a yellow or brownish tint. What could be the cause?
A faint color change is often the first sign of chemical degradation. For a molecule containing an N-methylpiperazine ring, this is likely due to oxidation. Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other colored degradation products.[1] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities in your solvent or on your glassware.
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, fresh solvents. Older solvents can accumulate peroxides, which are potent oxidizing agents.
-
Inert Atmosphere: For sensitive experiments, consider preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidative reactions.[4]
-
Glassware: Use scrupulously clean glassware to avoid contamination with metal ions that can act as catalysts for degradation.
Q2: I'm seeing a loss of my parent compound peak and the appearance of new, unidentified peaks in my HPLC or LC-MS analysis over time. How can I determine the cause?
This is a classic indicator of degradation. The decrease in the main peak's area corresponds to the consumption of this compound, while the new peaks represent its degradation products. The nature of these new peaks can provide clues about the degradation pathway.
Logical Workflow for Investigation:
Caption: Workflow for investigating unknown peaks.
Next Steps:
-
Forced Degradation: Conduct a forced degradation study as outlined in Part 2. This will help you systematically identify the conditions under which your compound is unstable.
-
LC-MS Analysis: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. This is a powerful tool for identifying potential degradation products. For example, an increase of 16 amu could indicate the formation of an N-oxide.[1]
Q3: The pH of my buffered solution containing this compound is drifting over time. Could this be related to stability?
Yes, a change in pH can be both a cause and a consequence of instability.
-
As a Cause: The stability of your compound may be pH-dependent. The piperazine moiety is basic, and its protonation state will change with pH. This can affect its susceptibility to degradation.
-
As a Consequence: If the compound degrades to form acidic or basic byproducts, the pH of your solution will change. For example, some piperazine ring-opening degradations can result in the formation of acidic species.
Recommendations:
-
pH-Rate Profile Study: If stability is critical for your application, consider performing a simple pH-rate profile study. Prepare your compound in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9) and monitor the rate of degradation at each pH over time.
-
Buffer Selection: Ensure you are using a buffer with sufficient capacity to maintain the desired pH throughout your experiment.[5]
Part 2: Proactive Stability Assessment: A Forced Degradation Protocol
Forced degradation (or stress testing) is a crucial step to understand the intrinsic stability of a compound.[6] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[7]
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, heat, and light.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system
Experimental Workflow:
Caption: Forced degradation experimental workflow.
Step-by-Step Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 0.1 mg/mL.
-
Acidic Hydrolysis: Mix with 0.1 M HCl.
-
Basic Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative: Mix with 3% H₂O₂.
-
Thermal: Dilute with a 50:50 mixture of water and organic solvent and place in an oven at 60°C.
-
Photolytic: Dilute with a 50:50 mixture of water and organic solvent and expose to a photostability chamber according to ICH Q1B guidelines.[8]
-
Control: Dilute with a 50:50 mixture of water and organic solvent and store in a refrigerator, protected from light.
-
-
Incubation: Incubate all samples for a predetermined time (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, take an aliquot of each sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by a suitable analytical method (see Part 3).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A stable compound will show no significant decrease in the parent peak and no formation of new peaks in the control sample. The appearance of new peaks and a decrease in the parent peak in the stressed samples indicate degradation.
Data Summary Table:
| Stress Condition | Time (h) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Control | 24 | |||
| 48 | ||||
| 72 | ||||
| Acid (0.1M HCl) | 24 | |||
| 48 | ||||
| 72 | ||||
| Base (0.1M NaOH) | 24 | |||
| 48 | ||||
| 72 | ||||
| Oxidative (3% H₂O₂) | 24 | |||
| 48 | ||||
| 72 | ||||
| Thermal (60°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic | 24 | |||
| 48 | ||||
| 72 |
Part 3: Analytical Method Troubleshooting
A stable and reliable analytical method is essential for monitoring the stability of this compound.[9]
Q1: I'm having trouble getting good peak shape and retention for this compound on my reversed-phase HPLC column. What can I do?
This compound is a polar and basic compound, which can lead to poor retention and tailing on standard C18 columns.
Troubleshooting Tips:
-
Mobile Phase pH: The pH of your mobile phase is critical. At low pH (e.g., 3-4), the piperazine nitrogen will be protonated, which can improve peak shape by reducing interactions with residual silanols on the silica support. Use a buffer like phosphate or formate.[5]
-
Ion-Pairing Agents: For better retention, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase.
-
Column Choice: If peak shape is still an issue, consider using a column designed for polar and basic compounds, such as a polar-embedded or a polar-endcapped C18 column. Hydrophilic Interaction Chromatography (HILIC) is also a viable alternative for highly polar compounds.[10]
Q2: How can I detect and quantify this compound if I don't have access to a mass spectrometer?
This compound lacks a strong chromophore, making it difficult to detect at low concentrations using a standard UV detector.
Detection Strategies:
-
Low UV Detection: You may be able to detect it at low UV wavelengths (e.g., 200-215 nm), but be aware that many solvents and additives also absorb in this region, leading to high background noise.
-
Derivatization: A common strategy for compounds without a chromophore is to derivatize them with a UV-active or fluorescent tag. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the secondary amine in the piperazine ring (if it were not methylated) to produce a highly UV-active derivative.[11] While the tertiary amine in your compound won't react this way, this illustrates a potential strategy if you were working with a related primary or secondary amine.
-
Alternative Detectors: If available, other detectors can be used:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.[10]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides near-uniform response for non-volatile analytes.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: Based on general best practices for chemical storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12]
Q: In which solvents is this compound most stable?
A: Aprotic solvents such as acetonitrile or THF are generally less reactive than protic solvents like water or methanol and may offer better stability. However, the stability in any given solvent should be experimentally verified, especially if the solution is to be stored for an extended period.
Q: Are there any known incompatibilities for this compound?
A: Avoid strong oxidizing agents, as they can react with the tertiary amine. Also, be cautious when mixing with strong acids or bases, as this can catalyze degradation.
Q: Why is it important to assess the stability of a research chemical?
References
- Apollo Scientific. 3-(Piperazin-1-yl)
- Journal of Chemical and Pharmaceutical Research.
- NTU Journal of Pure Sciences.
- Journal of Clinical Medicine. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- MedCrave. Forced degradation studies: A critical lens into pharmaceutical stability.
- Journal of Clinical Medicine. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
- HELIX Chromatography. HPLC Methods for analysis of Piperazine.
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- Journal of Liquid Chromatography & Related Technologies.
- PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- The Pharmaceutical Journal.
- ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF.
- Chemical Biology & Drug Design. Stability challenges in drug discovery.
- Microtrac. Chemical vs.
- ResearchGate.
- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Chemtrade Asia.
- ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
- PubChem. Propionic Acid.
- Journal of Analytical Toxicology. Stability of Synthetic Piperazines in Human Whole Blood.
- ResearchGate.
- Pharmaceutical Technology Europe. Stability Studies: An Essential Step for Quality Management in Drug Development.
- Chemtrade Asia. What are the thermal stability properties of Propanoic Acid?
- ResearchGate. Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.
- Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
- ResearchGate.
- ACS Publications. Impact of Solvent on the Thermal Stability of Amines.
- Pharmaguideline.
- ResearchGate. Thermal degradation of piperazine and its structural analogs.
- MedCrave.
- International Journal of Pharmaceutical Research & Allied Sciences.
- Global Substance Registr
- ChemicalBook. 1-Methylpiperazine.
- Lhasa Limited.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- International Council for Harmonis
- Pharmaguideline.
- YouTube.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. tandfonline.com [tandfonline.com]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iipseries.org [iipseries.org]
- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the potential degradation pathways of this molecule. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of any pharmaceutical product.
This document moves beyond simple protocols to explain the underlying chemistry and rationale for the experimental designs presented. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate potential degradation issues during your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical pharmaceutical stress conditions?
Based on the structure of this compound, which contains a tertiary amine within a piperazine ring, a carboxylic acid group, and an aliphatic chain, the primary degradation pathways to consider are oxidation and photolysis. While hydrolysis of the propanoic acid moiety is less likely under neutral conditions due to the stability of the carbon-carbon backbone, it should not be entirely ruled out under extreme pH conditions.
-
Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide, which is a common metabolic and degradation pathway for piperazine-containing compounds. The methylene groups adjacent to the nitrogen atoms can also be susceptible to oxidation.
-
Photodegradation: Piperazine and its derivatives can be susceptible to degradation upon exposure to UV light.[1] Photolytic reactions can lead to ring-opening or other complex rearrangements. Studies on similar piperazine-containing compounds have shown that photodegradation can occur, sometimes leading to the formation of sulfoxides if sulfur is present in the molecule.[2]
-
Thermal Degradation: While piperazine itself is reported to be resistant to thermal degradation up to 150°C (423 K), the overall stability of this compound will depend on the entire molecular structure and the presence of other reactive functional groups.[3]
Q2: My analytical chromatogram (HPLC) shows unexpected peaks after storing my sample. How can I determine if these are degradation products?
The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard is a strong indication of degradation. To confirm this and identify the degradation products, a systematic forced degradation study is the recommended approach.[4][5][6][7] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.
Core Principle: The goal of a forced degradation study is to generate the likely degradation products that could form under normal storage conditions, but at an accelerated rate. This allows for the development of a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[7]
Q3: I suspect N-oxidation of the piperazine ring. What is the best way to confirm this?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying N-oxidation products.
Causality: N-oxidation results in a mass increase of 16 atomic mass units (amu) corresponding to the addition of an oxygen atom. By comparing the mass spectrum of the parent compound with that of the degradation product, you can readily identify the N-oxide.
For further confirmation, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of the N-oxide will differ from the parent compound, providing structural information to pinpoint the site of oxidation.
Q4: Can the carboxylic acid group participate in degradation reactions?
Yes, under certain conditions. While the propanoic acid moiety itself is generally stable, it can undergo decarboxylation (loss of CO2) under high heat, particularly in the solid state or in certain solvents. This would result in the formation of 1-methyl-4-propylpiperazine. Another possibility, though less common under typical pharmaceutical conditions, is esterification if the compound is formulated with alcohols.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
Yes, excipient compatibility studies are crucial.[8] For a molecule like this compound, potential incompatibilities could arise with:
-
Reducing sugars (e.g., lactose): The tertiary amine of the piperazine ring could potentially participate in a Maillard reaction with reducing sugars, leading to the formation of colored degradation products.
-
Oxidizing agents: Excipients with oxidizing potential could accelerate the formation of N-oxides.
-
Basic or Acidic excipients: These could alter the pH of the microenvironment and potentially catalyze hydrolytic or other pH-dependent degradation pathways.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Symptom: A freshly prepared solution of this compound shows significant degradation within hours when analyzed by HPLC.
Possible Causes & Troubleshooting Steps:
-
Solvent-Induced Degradation:
-
Rationale: The choice of solvent can significantly impact stability. Some organic solvents can contain impurities (like peroxides in THF) that can initiate degradation.[4] The pH of aqueous solutions is also a critical factor.
-
Action:
-
Analyze the purity of your solvent. Use fresh, high-purity solvents.
-
If using aqueous solutions, carefully control and measure the pH. Buffer the solution to a pH where the compound is most stable, which often needs to be determined experimentally.
-
Test the stability in a range of solvents (e.g., acetonitrile, methanol, water at different pH values) to identify a suitable analytical diluent.
-
-
-
Photodegradation:
-
Rationale: Ambient laboratory light can be sufficient to induce photodegradation of sensitive compounds.[2]
-
Action:
-
Protect your solutions from light using amber vials or by wrapping them in aluminum foil.
-
Compare the stability of a solution stored in the dark versus one exposed to light.
-
-
-
Oxidation:
-
Rationale: Dissolved oxygen in the solvent can contribute to oxidative degradation.
-
Action:
-
Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
Consider the addition of an antioxidant (with caution, as it may interfere with your analysis) to see if it prevents degradation, which would be indicative of an oxidative pathway.
-
-
Issue 2: Mass Imbalance in Forced Degradation Studies
Symptom: The sum of the peak areas of the parent compound and all observed degradation products in your chromatogram is significantly less than the initial peak area of the parent compound.
Possible Causes & Troubleshooting Steps:
-
Formation of Non-UV Active Degradants:
-
Rationale: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Action:
-
Employ a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors are not dependent on the presence of a chromophore.
-
LC-MS can also help identify non-UV active compounds.
-
-
-
Formation of Volatile Degradants:
-
Rationale: Degradation may produce volatile compounds that are lost from the sample and not injected into the analytical system.
-
Action:
-
Use a headspace Gas Chromatography (GC) method to analyze for volatile degradation products.
-
-
-
Precipitation of Degradants:
-
Rationale: A degradation product may be poorly soluble in the analytical solvent and precipitate out of solution.
-
Action:
-
Visually inspect your samples for any precipitate.
-
If precipitation is suspected, try to dissolve the sample in a stronger solvent to see if additional peaks appear in the chromatogram.
-
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: (ICH Q1A (R2) provides general guidance[4])
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days. Also, heat the solid compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Generally stable, but monitor for any changes. | - |
| Base Hydrolysis | Generally stable, but monitor for any changes. | - |
| Oxidation (H₂O₂) | N-oxidation of the piperazine ring. | 3-(4-methyl-4-oxido-piperazin-1-yl)propanoic acid |
| Thermal | Decarboxylation | 1-methyl-4-propylpiperazine |
| Photolysis | Ring opening, complex rearrangements. | Various, structure elucidation required. |
This table provides a predictive summary. Actual degradation products must be confirmed experimentally.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water (to ensure the carboxylic acid is protonated).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a range of polarities. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where the parent compound has good absorbance (this may need to be determined using a UV scan).
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 are crucial for demonstrating specificity.
Visualizing Degradation Pathways
Diagram 1: Predicted Oxidative Degradation Pathway
Caption: Predicted N-oxidation of the piperazine ring.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
-
Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. National Institutes of Health. [Link]
-
Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Link]
-
Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
-
Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Semantic Scholar. [Link]
-
impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile piperazine derivative. As a zwitterionic compound, its purification requires a nuanced understanding of its acid-base properties. This center provides troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve high purity and yield in your experiments.
Understanding the Molecule: A Zwitterionic Challenge
This compound possesses both a basic tertiary amine within the piperazine ring (pKa₂ estimated around 8.5-9.0) and an acidic carboxylic acid group (pKa₁ estimated around 4.0-4.5). This dual functionality means it exists predominantly as a zwitterion (an internal salt) at neutral pH. This characteristic significantly influences its solubility and interaction with chromatographic media, often making purification non-trivial. The key to successful purification lies in manipulating the pH to control the molecule's net charge.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your compound is intrinsically linked to its synthetic route. The most common laboratory and industrial synthesis involves the Michael addition of 1-methylpiperazine to acrylic acid or an acrylate ester.[1][2] Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
1-Methylpiperazine: A volatile and basic liquid.
-
Acrylic Acid/Acrylate Esters: Can be prone to polymerization.
-
-
Process-Related Impurities:
-
Bis-adduct: 3,3'-(piperazine-1,4-diyl)dipropanoic acid, formed if piperazine (an impurity in 1-methylpiperazine) is present.
-
Polyacrylates: Formed from the polymerization of the Michael acceptor.[3]
-
-
Degradation Products:
Table 1: Common Impurities and Their Characteristics
| Impurity Category | Specific Impurity | Key Characteristics | Typical Removal Strategy |
| Starting Materials | 1-Methylpiperazine | Volatile, highly water-soluble, basic | Acid-base extraction, vacuum |
| Acrylic Acid | Water-soluble, acidic | Base wash, recrystallization | |
| Side-Products | Polyacrylates | Insoluble in many organic solvents | Filtration |
| Degradation | Oxidative/Thermal byproducts | Varied polarity | Chromatography, recrystallization |
Q2: My compound is a sticky solid/oil and won't crystallize. How can I purify it?
A2: This is a common issue, often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation. Here's a systematic approach to address this:
Step 1: pH Adjustment to the Isoelectric Point (pI)
The lowest aqueous solubility of a zwitterionic compound is typically at its isoelectric point (pI), where the net charge is zero. This is the optimal pH for crystallization from aqueous solutions.
-
pI Calculation: The pI is the average of the pKa values of the groups that bracket the neutral zwitterionic form. For this molecule, these are the carboxylic acid (pKa₁) and the protonated tertiary amine on the piperazine ring (pKa₂).
Protocol 1: Purification by Isoelectric Point Precipitation
-
Dissolve the crude product in a minimal amount of deionized water. If it doesn't dissolve, add a small amount of dilute acid (e.g., 1M HCl) until a clear solution is obtained.
-
Slowly add a dilute base (e.g., 1M NaOH) dropwise with vigorous stirring to adjust the pH to approximately 7.0.
-
As the pH approaches the pI, the product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid by vacuum filtration, wash with cold water, and then a water-miscible organic solvent (like cold ethanol or acetone) to aid in drying.
-
Dry the purified solid under vacuum.
Step 2: Recrystallization from Organic Solvents
If isoelectric point precipitation is insufficient, or if you prefer to work with organic solvents, recrystallization is a powerful technique. The key is finding a solvent (or solvent system) where the compound is soluble when hot but sparingly soluble when cold.
-
Solvent Screening:
-
Good Single Solvents: Alcohols (ethanol, isopropanol), nitriles (acetonitrile), or ketones (acetone) are often good starting points for polar zwitterionic compounds.
-
Solvent Systems: A common and effective approach is to use a solvent pair.[12] Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then add a "poor" solvent (e.g., ethyl acetate, diethyl ether, or hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Useful for isoelectric point precipitation. |
| Ethanol | 78 | High | Often a good choice for zwitterions. |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Medium | Can be effective for moderately polar compounds. |
| Ethanol/Ethyl Acetate | - | Mixed | A good starting solvent pair to try. |
| Ethanol/Diethyl Ether | - | Mixed | Use with caution due to the high volatility and flammability of ether. |
Q3: I am performing column chromatography, but my compound is either sticking to the column or eluting immediately. What should I do?
A3: This is a classic problem when chromatographing basic, polar compounds on standard silica gel. The acidic nature of silica can lead to strong, irreversible binding, while the high polarity can cause poor retention in reverse-phase chromatography.
Workflow: Troubleshooting Chromatography
Caption: Decision workflow for chromatographic purification.
Expert Insights:
-
Normal Phase (Silica Gel): The basic nitrogens of the piperazine ring will strongly interact with the acidic silanol groups on the silica surface, causing significant tailing or even irreversible adsorption. To counteract this, you must add a basic modifier to your mobile phase (e.g., dichloromethane/methanol). Triethylamine (0.5-2%) is a common choice. It competes with your compound for the acidic sites on the silica, allowing for proper elution.
-
Reverse Phase (C18): Due to its polarity and zwitterionic nature at neutral pH, the compound may have little interaction with the nonpolar C18 stationary phase and elute in the void volume. By adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the water/acetonitrile mobile phase, you protonate the piperazine nitrogens. This gives the molecule a net positive charge, increasing its polarity and often improving retention and peak shape.
-
Ion Exchange Chromatography: This is a highly effective, albeit more complex, technique for purifying zwitterions. You can use either cation or anion exchange, depending on the pH of your mobile phase.
-
Cation Exchange: At a pH below the pI (e.g., pH 4-5), the compound will have a net positive charge and bind to a cation exchange resin. You can then elute it by increasing the salt concentration or the pH of the mobile phase.
-
Anion Exchange: At a pH above the pI (e.g., pH 9-10), the compound will have a net negative charge and bind to an anion exchange resin. Elution is achieved by increasing the salt concentration or decreasing the pH.
-
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase method using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%). Integration of the proton signals can be used for a rough estimation of purity against a known standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. Techniques like LC-MS are powerful for identifying the molecular weights of any minor impurity peaks observed in the HPLC chromatogram.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
This technical guide provides a foundational framework for troubleshooting the purification of this compound. Due to the unique challenges presented by its zwitterionic nature, a systematic and well-reasoned approach is crucial for success.
References
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
-
PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fiveable. (n.d.). Propanoic Acid Definition. Retrieved from [Link]
-
Brainly. (2020). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
- Lepaumier, H., et al. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 4, 1652-1659.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
-
Quora. (2017). How to calculate the pH of propanoic acid. Retrieved from [Link]
- Vevel, O. A., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(21), 7815–7828.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0a5a3a1f8e1b7f8c9d9e6e8e0c8b9d2f6f5e3e2c]([Link]
- Gzella, A., et al. (2020). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. RSC Advances, 10(28), 16423–16432.
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1799–1814.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(3), 1175–1184.
- de la Cruz, J. N., et al. (2012).
- Fulk, M., & Rochelle, G. T. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Pires, R. (2020, August 7). Selecting a recrystallization solvent [Video]. YouTube. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
- Khan, K. M., et al. (2021).
- Williams, S. R., Miller, K. M., & Long, T. E. (2013). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Macromolecular Chemistry and Physics, 214(2), 175–184.
-
ResearchGate. (n.d.). Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates. The Role of Double-Bond Geometry in Controlling the Diastereo- selectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. Retrieved from [Link]
-
Orango. (2025). How to Calculate Isoelectric Point of Amino Acids?. Retrieved from [Link]
-
Reddit. (2019). How to find the isoelectric point with 3 pka's?. r/Mcat. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
- Gzella, A., et al. (2019). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 10(42), 5795–5804.
Sources
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- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important building block. Our focus is on the prevalent synthetic route: the aza-Michael addition of 1-methylpiperazine to an acrylic acid source.
Overview of the Core Synthesis
The most direct and widely adopted method for preparing this compound is the conjugate (Michael) addition of 1-methylpiperazine to acrylic acid. The reaction is driven by the nucleophilic attack of the secondary amine on the electron-deficient β-carbon of the acrylate.
Technical Support Center: Characterization of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support guide for the characterization of 3-(4-Methylpiperazin-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule. Given its zwitterionic nature at physiological pH and the presence of a tertiary amine, this compound presents unique challenges in its analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Understanding the Molecule: The Root of the Challenge
This compound possesses both a basic tertiary amine (the N-methylpiperazine moiety) and an acidic carboxylic acid group. This duality means the molecule can exist as a cation at low pH, an anion at high pH, and, crucially, as a zwitterion at its isoelectric point. This behavior is the primary source of many of the analytical challenges, including poor peak shape in chromatography, complex NMR spectra, and variable solubility.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address problems you may be encountering in the lab.
High-Performance Liquid Chromatography (HPLC)
Question: I'm seeing severe peak tailing or no retention at all when analyzing my sample on a standard C18 column. What's happening?
Answer: This is a classic problem when analyzing polar, basic compounds like this compound on traditional reversed-phase columns. The issue stems from two main factors:
-
High Polarity: The molecule is highly water-soluble and has limited interaction with the hydrophobic C18 stationary phase, leading to poor or no retention.
-
Silanol Interactions: The basic piperazine nitrogen can interact strongly and non-specifically with residual acidic silanol groups on the silica surface of the column. This causes peak tailing.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for poor peak shape.
In-Depth Explanation:
Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, providing retention. For your molecule, a HILIC method would provide better retention and improved peak shape.
Recommended Starting HILIC Conditions:
| Parameter | Recommendation | Rationale |
| Column | Silica, Amide, or Cyano phase | Provides a polar surface for hydrophilic interaction. |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC. |
| Mobile Phase B | 10-20 mM Ammonium Formate or Acetate, pH 3.0-4.5 | The salt aids in peak shape and the acidic pH ensures the carboxyl group is protonated. |
| Gradient | Start at 95-90% A, decrease to 50-60% A | Elutes the polar analyte as the aqueous content increases. |
| Flow Rate | 0.3-0.5 mL/min for a 2.1 mm ID column | Standard for UHPLC/HPLC. |
| Temperature | 30-40 °C | Improves peak shape and reduces mobile phase viscosity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum has very broad peaks for the protons near the nitrogen and the carboxylic acid proton is not visible. How can I get a better spectrum?
Answer: Peak broadening is common for this molecule due to several factors:
-
Proton Exchange: The carboxylic acid proton and any protons on the piperazine ring (if protonated) can exchange with residual water in the solvent or with each other. This exchange happens on the NMR timescale and leads to broad signals.[2]
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.
-
Conformational Dynamics: The piperazine ring can undergo chair-boat conformational changes, which can also broaden signals if the exchange rate is intermediate on the NMR timescale.[3]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O) is as dry as possible to minimize exchange with water protons.
-
Acidify the Sample: Adding a drop of DCl in D₂O will protonate both the piperazine nitrogen and the carboxylate (if it was deprotonated), locking them into a single state and sharpening the signals. In an organic solvent like DMSO-d₆, adding a drop of trifluoroacetic acid can have a similar effect.[4]
-
Run the Spectrum at a Different Temperature: Lowering the temperature can slow down conformational exchange, potentially sharpening the signals for the piperazine ring protons. Conversely, increasing the temperature can sometimes sharpen exchange-broadened peaks by moving into the fast-exchange regime.
Expected ¹H NMR Chemical Shifts (in D₂O):
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.9 | s | 3H |
| Piperazine protons | ~3.0 - 3.8 | m | 8H |
| -CH ₂-CH₂-COOH | ~3.5 | t | 2H |
| -CH₂-CH ₂-COOH | ~2.9 | t | 2H |
Note: These are estimations. Actual shifts will depend on pH and solvent. The carboxylic acid proton will likely not be observed in D₂O due to exchange. In DMSO-d₆, it may appear as a very broad signal.[2]
Mass Spectrometry (MS)
Question: I am having trouble getting a consistent molecular ion peak in my ESI-MS spectrum. What are the expected ions and major fragments?
Answer: Electrospray Ionization (ESI) is the preferred method for this molecule. You should expect to see the protonated molecule, [M+H]⁺, in positive ion mode. The molecular weight of the neutral molecule is 172.22 g/mol , so you should look for an ion at m/z 173.23.
Common Issues and Solutions:
-
Low Signal: The zwitterionic nature can sometimes suppress ionization. Ensure the mobile phase has a source of protons (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺.
-
In-source Fragmentation: If the cone voltage is too high, the molecule can fragment in the source before it is detected. Reduce the cone voltage to get a stronger molecular ion peak.
Expected Fragmentation Pattern:
The piperazine ring is often the site of initial fragmentation. The C-N bonds are relatively weak and can cleave to produce characteristic fragments.
Caption: Predicted ESI-MS fragmentation pathway.
Key Fragments to Look For: [5][6]
-
m/z 99.10: Corresponds to the protonated N-methylpiperazine fragment after loss of the propanoic acid side chain.
-
m/z 71.09: A common fragment from the cleavage of the piperazine ring itself.
-
m/z 45.06 (or 44.05): Loss of the carboxyl group (-COOH) as CO₂H or CO₂ from the parent ion can lead to a fragment at m/z 128.14. Further fragmentation can lead to smaller ions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for from the synthesis?
A1: A common synthesis route for this molecule is the aza-Michael addition of N-methylpiperazine to a derivative of acrylic acid (like ethyl acrylate) followed by hydrolysis.[7] Potential process-related impurities include:
- Unreacted N-methylpiperazine: Highly volatile and basic.
- Ethyl 3-(4-methylpiperazin-1-yl)propanoate: The ester intermediate if hydrolysis is incomplete.
- Dimerization/Polymerization products: Acrylates can self-polymerize, or a second molecule of N-methylpiperazine could react with the ester intermediate.
Q2: How should I prepare my sample for analysis?
A2: Due to its zwitterionic nature, solubility can be tricky.
- For HPLC: Start by dissolving the sample in the aqueous portion of your mobile phase (e.g., the ammonium formate buffer). If solubility is low, gentle heating or sonication may help. A diluent of 50:50 acetonitrile:water is also a good starting point.
- For NMR: The compound should be soluble in D₂O and DMSO-d₆. It will likely have poor solubility in CDCl₃.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: No, GC is not suitable for this compound in its native form. Its high polarity and low volatility mean it will not pass through a GC column. Derivatization to form a volatile ester (e.g., a methyl or silyl ester) would be necessary, but HPLC is a more direct and appropriate technique.
Q4: What is the expected appearance and stability of the solid material?
A4: this compound is expected to be a white to off-white solid. As a zwitterion, it is likely to be quite stable under normal laboratory conditions. However, like many amines, it can be sensitive to strong oxidizing agents. It should be stored in a well-sealed container at room temperature. The dihydrochloride salt is also commercially available and may be more crystalline and less hygroscopic.[8]
References
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]
-
ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]
-
PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]
-
Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [Link]
-
Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
Amerigo Scientific. This compound. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
Mass Spectrometry Journal. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
PubMed Central. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]
-
PubMed. Preliminary evaluation of a fixed dose of zwitterionic piperazine (TVZ-7) in clinical cancer. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. [Link]
-
Wikipedia. Piperazine. [Link]
-
ResearchGate. Determination of molar ratio of primary secondary and tertiary amines in polymers by applying derivatization and NMR spectroscopy. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
PubMed Central. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
DCU Research Repository. Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]
-
ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]
-
Polymer Chemistry (RSC Publishing). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. [Link]
-
SciSpace. Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives (2017). [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. We will explore the chemical principles governing its solubility and provide actionable, step-by-step protocols to overcome these challenges.
Understanding the Molecule: A Zwitterionic Compound
This compound is a zwitterionic molecule, meaning it contains both a basic tertiary amine (the methylpiperazine group) and an acidic carboxylic acid group.[1][2] This dual nature is the primary determinant of its solubility characteristics. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the compound exists predominantly as a zwitterion with both positive and negative charges. While zwitterions can exhibit high water solubility due to their charged groups, their solubility is highly dependent on the pH of the solution.[2][3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| Form | Solid | [4] |
| Predicted pKa (acidic) | 4.55 ± 0.10 | [4] |
| Predicted pKa (basic) | 7.60 ± 0.10 (for the ethyl ester derivative) | [5] |
Note: The provided pKa values are predictions and may vary under experimental conditions. The pKa of the basic nitrogen is inferred from a similar structure and serves as an estimate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in water at neutral pH?
Answer: At neutral pH, this compound likely exists near its isoelectric point, where its net charge is zero. In this zwitterionic state, strong intermolecular electrostatic interactions can lead to the formation of a crystal lattice that is difficult for water to solvate, resulting in low apparent solubility. While zwitterions are generally considered water-soluble, their solubility is at a minimum at the pI.[2][3]
Q2: How can I improve the aqueous solubility of this compound?
Answer: The most effective way to increase the aqueous solubility of this compound is by adjusting the pH of the solution.[6][7] By moving the pH away from the isoelectric point, you can shift the equilibrium towards the formation of either a cationic or anionic species, both of which are generally more soluble in water than the neutral zwitterion.[8][9]
-
Acidic Conditions (pH < pKa of carboxylic acid): Adding an acid will protonate the carboxylate group, resulting in a positively charged species (cation). This form is typically highly water-soluble.
-
Basic Conditions (pH > pKa of tertiary amine): Adding a base will deprotonate the ammonium group, resulting in a negatively charged species (anion). This form is also generally very soluble in water.
Here is a visual representation of the pH-dependent ionization and its effect on solubility:
Caption: pH-dependent ionization of this compound.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
This protocol provides a step-by-step guide to solubilizing this compound by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Initial Slurry: Add the desired amount of this compound to a volume of deionized water to create a slurry.
-
Acidification (for Cationic Form):
-
While stirring, slowly add 0.1 M HCl dropwise to the slurry.
-
Monitor the pH continuously.
-
Continue adding acid until the solid completely dissolves. The target pH will likely be below the acidic pKa of the compound (around pH 2-3).
-
-
Alkalinization (for Anionic Form):
-
Alternatively, while stirring, slowly add 0.1 M NaOH dropwise to the slurry.
-
Monitor the pH continuously.
-
Continue adding base until the solid completely dissolves. The target pH will likely be above the basic pKa of the compound (around pH 9-10).
-
-
Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with deionized water as needed for your desired concentration.
Troubleshooting:
-
Precipitation upon pH neutralization: If you need to bring the pH of your solubilized stock back towards neutral, be aware that the compound may precipitate out as it approaches its isoelectric point. If a neutral pH is required for your experiment, consider using a co-solvent or preparing a salt form.
Q3: I need to use an organic solvent. Which one should I choose?
Answer: While aqueous solubility can be achieved through pH modification, some applications may require the use of organic solvents. The choice of solvent will depend on the polarity of the solvent and the specific form of your compound (free form vs. salt).
Solvent Selection Guide:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can hydrogen bond with the carboxylic acid and amine groups, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | These solvents can solvate the charged portions of the molecule but are less effective at hydrogen bonding. |
| Non-polar | Hexane, Toluene | Low | The polar nature of the zwitterion makes it poorly soluble in non-polar solvents. |
Experimental Workflow for Solvent Screening:
Caption: Workflow for screening solvent solubility.
Q4: Would using a salt form of the compound be beneficial?
Answer: Yes, using a pre-formed salt of this compound can be highly advantageous for improving solubility and handling.[10][11] The dihydrochloride salt, for instance, is commercially available and is expected to be readily soluble in water.[12][13] In this form, the tertiary amine and the piperazine nitrogen are protonated, preventing the formation of the less soluble zwitterion at neutral pH.
Comparison of Forms:
| Form | Expected Aqueous Solubility | Rationale |
| Free Form (Zwitterion) | Low at neutral pH, high at acidic/basic pH | Forms a crystal lattice at its isoelectric point. |
| Dihydrochloride Salt | High | The protonated amine groups enhance interaction with water molecules. |
Q5: Can I use co-solvents to improve solubility?
Answer: Yes, co-solvents can be an effective strategy, particularly if you need to work closer to a neutral pH or in a mixed aqueous-organic system.[14][15] Co-solvents work by reducing the polarity of the aqueous environment, which can help to solvate the less polar regions of the molecule.[16][17]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Glycerol
Protocol 2: Co-solvent Solubility Enhancement
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, DMSO)
-
Stir plate and stir bar
Procedure:
-
Prepare Co-solvent Mixture: Create a mixture of your chosen co-solvent and water. Start with a low percentage of co-solvent (e.g., 10% v/v) and increase as needed.
-
Dissolution: Add the this compound to the co-solvent/water mixture.
-
Stir and Observe: Stir the mixture and observe for dissolution. Gentle heating may also be applied if the compound is thermally stable.
-
Optimization: If the compound does not dissolve, incrementally increase the percentage of the co-solvent in the mixture.
Important Considerations:
-
Co-solvent Compatibility: Ensure that the chosen co-solvent is compatible with your downstream application (e.g., cell-based assays, in vivo studies).
-
Toxicity: Some co-solvents, like DMSO, can be toxic at higher concentrations.[6]
Advanced Strategies for Formulation
For more challenging applications, such as in drug delivery and formulation development, several advanced techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[18][19][20] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[7][21]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve wettability and prevent recrystallization.[21]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful approach.[18][22]
The selection of an appropriate strategy depends on the specific physicochemical properties of the drug and the desired formulation characteristics.[20]
References
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- (n.d.). Formulation strategies for poorly soluble drugs.
- (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
- (n.d.). Cosolvent. Wikipedia.
- (n.d.).
- (n.d.). Solubility-Modifying Power of Zwitterionic Salts. PubMed.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- (n.d.). 3-(4-methyl-piperazin-1-yl)-propionic acid ethyl ester >98%. ChemicalBook.
- (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed.
- (n.d.). Video: Zwitterion | Definition, Structure & Properties. Study.com.
- (2021, June 10). Are zwitterions soluble in water?.
- (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
- (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. PubChem.
- (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- (n.d.). 55480-45-0(this compound) Product Description. ChemicalBook.
- (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- (2025, December 23). Co-solvent: Significance and symbolism.
- (n.d.). This compound dihydrochloride. SCBT.
- (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. Chemistry LibreTexts.
- (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
- (2025, August 5). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
- (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
- (1995, May 1). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem.
- (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- (n.d.).
- (n.d.). Propionic acid CAS#: 79-09-4. ChemicalBook.
- (n.d.). Propionic acid. Wikipedia.
- (n.d.). 3-(4-Sulfamoylpiperazin-1-yl)propanoic acid hydrochloride/CAS:2156657-14-4-HXCHEM.
- (n.d.). This compound dihydrochloride. SCBT.
- (n.d.). 3-(Methylthio)propanoic acid. PubChem - NIH.
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Technical Support Center: Column Chromatography Optimization for 3-(4-Methylpiperazin-1-yl)propanoic Acid Purification
Welcome to the technical support center for the purification of 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chromatographic purification of this and structurally similar compounds. Here, we move beyond generic protocols to explain the why behind the how, ensuring you can develop robust and efficient purification methods.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a zwitterionic molecule, meaning it contains both a basic tertiary amine (the methylpiperazine moiety) and an acidic carboxylic acid group.[1] This dual nature presents a significant challenge for traditional column chromatography. At its isoelectric point (pI), the molecule has a net neutral charge but is highly polar, leading to poor retention on standard reversed-phase (e.g., C18) columns.[2][3] Conversely, its high polarity can cause it to bind irreversibly to normal-phase silica gel.[4][5]
The key to successful purification lies in manipulating the ionization state of the molecule and choosing a stationary phase that offers multiple modes of interaction.
Core Purification Strategy: A Logic-Based Workflow
Successful purification requires a systematic approach. The following workflow outlines a decision-making process for optimizing the separation of this compound.
Caption: A logic-based workflow for method development and optimization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Issue 1: Poor or No Retention on a C18 Column
Q: My compound elutes in the void volume on my C18 column, even with 100% aqueous mobile phase. How can I increase its retention?
A: This is a classic problem for highly polar, zwitterionic compounds.[2][6] The hydrophobic C18 stationary phase has little affinity for your polar analyte. Here are several strategies to address this:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of polar compounds.[4][5][7] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][8] The analyte partitions into a water-rich layer on the surface of the stationary phase, leading to retention.[8]
-
Employ Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities, such as reversed-phase (C18) and ion-exchange (cation or anion) groups.[2][9][10] This allows for simultaneous hydrophobic and electrostatic interactions, which is ideal for zwitterions.[11][12]
-
Utilize Ion-Pairing Chromatography (on RP columns): Adding an ion-pairing reagent (e.g., trifluoroacetic acid for the amine or an alkyl amine for the carboxylate) to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention on a C18 column. However, this can complicate sample workup and is often not compatible with mass spectrometry.[3]
Issue 2: Significant Peak Tailing
Q: I am observing broad, tailing peaks for my compound. What is causing this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3] The basic amine in your compound is especially prone to this.
-
Optimize Mobile Phase pH: Adjusting the pH of your mobile phase can suppress the ionization of the problematic functional group. For the basic amine, a lower pH (e.g., using a formic acid or ammonium formate buffer) will protonate it, which can improve peak shape. Conversely, a higher pH will deprotonate the carboxylic acid.[3]
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help to saturate the active sites on the stationary phase, reducing secondary interactions.[13][14]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and will generally provide better peak shape for basic compounds.
-
Consider a Different Stationary Phase: If tailing persists on silica-based HILIC columns, an amine-based column might offer different selectivity and improved peak shape.[15] In some cases, polymeric columns can also reduce tailing issues.[3]
Issue 3: Low or No Recovery of the Compound
Q: I've loaded my sample, but I'm not recovering my compound from the column. Where did it go?
A: This issue often points to irreversible binding of the compound to the stationary phase.
-
Avoid Bare Silica for Highly Basic Compounds: The amine group on your molecule can bind very strongly, and sometimes irreversibly, to the acidic silanol groups on a standard silica gel column, especially if loaded in a non-polar solvent.[16]
-
Check Compound Stability: Confirm that your compound is not degrading on the column. You can test this by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots appear.[16]
-
Use a Deactivated Stationary Phase: If you must use a silica-based column, consider one that has been "deactivated" or is designed for polar compounds.
-
For HILIC, Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i..e., high organic content). Injecting in a strong, highly aqueous solvent can cause poor peak shape and potential breakthrough.[4]
Experimental Protocols & Data
Recommended Starting Conditions
The following tables provide starting points for method development on different chromatographic systems.
Table 1: HILIC Method Starting Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Bare Silica, Amide, or Zwitterionic HILIC column | Provides a polar surface for hydrophilic interaction.[7][15] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content for retention in HILIC mode. |
| Mobile Phase B | Water with 0.1% Formic Acid | Water is the strong eluting solvent in HILIC.[5] |
| Gradient | 95% A to 50% A over 15-20 column volumes | A gradual increase in water content will elute the polar compound. |
| Buffer | 10-20 mM Ammonium Formate | Controls pH and ionic strength for better peak shape.[13][15] |
Table 2: Mixed-Mode Chromatography Starting Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mixed-mode RP/Cation-Exchange | Engages both hydrophobic and electrostatic retention mechanisms.[2][9][11] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Organic modifier for the reversed-phase component. |
| Mobile Phase B | Water with 0.1% Formic Acid | Aqueous component for the reversed-phase and ion-exchange. |
| Gradient | 10% A to 70% A over 15-20 column volumes | Typical gradient for mixed-mode separations. |
| Buffer Strength | 20-50 mM Ammonium Formate | Higher buffer strength can be used to modulate ion-exchange retention.[2] |
Step-by-Step Protocol: HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.
-
-
Column Equilibration: Equilibrate the column with 10 column volumes of the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of water or DMSO can be used, but keep the injection volume small.
-
Elution: Run a linear gradient from 100% A to 100% B over 20 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography on silica gel? A1: While possible, it is generally not recommended for this compound. The strong interaction between the basic amine and acidic silica can lead to very broad peaks or irreversible adsorption.[16] If you must use normal-phase, consider adding a modifier like triethylamine or ammonia to the mobile phase to improve peak shape.
Q2: Is ion-exchange chromatography a viable option? A2: Yes, ion-exchange chromatography can be very effective.[17] Since the compound is zwitterionic, you could use either cation-exchange (binding the protonated amine at low pH) or anion-exchange (binding the deprotonated carboxylate at high pH). The choice depends on the pKa of your compound and the impurities you need to separate from.[12] A patent for determining N-methylpiperazine suggests cation-exchange chromatography.[18]
Q3: My compound is not UV active. How can I detect it? A3: If your compound lacks a chromophore, you can use alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). For TLC analysis, you can use staining agents like potassium permanganate or ninhydrin (if there are primary/secondary amine impurities).
Q4: How do I choose between HILIC and Mixed-Mode Chromatography? A4: The choice depends on the nature of your impurities. If your impurities are significantly less polar than your target compound, HILIC is an excellent choice as the impurities will elute early. If you have a complex mixture with impurities that are also polar and may have different charge states, the dual retention mechanism of Mixed-Mode Chromatography can provide superior selectivity and resolution.[9][10]
References
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- Chromatography Forum. (2004). Separation of zwitter ionic drug molecule.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
- Crawford Scientific. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
- ChemicalBook. (n.d.). 3-(4-methyl-piperazin-1-yl)-propionic acid ethyl ester >98%.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- Nest Group. (n.d.). Zwitterion Chromatography – ZIC.
- Science.gov. (n.d.). zwitterionic stationary phases: Topics by Science.gov.
- ChemicalBook. (n.d.). This compound.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Sigma-Aldrich. (n.d.). This compound.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Santa Cruz Biotechnology. (n.d.). This compound dihydrochloride.
- PMC. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Amerigo Scientific. (n.d.). This compound.
- Cuestiones de Fisioterapia. (n.d.). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extr.
- PubMed Central. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 16. Purification [chem.rochester.edu]
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- 18. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Methylpiperazin-1-yl)propanoic acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting an optimal recrystallization solvent for 3-(4-Methylpiperazin-1-yl)propanoic acid. It moves beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and methods development.
Frequently Asked Questions (FAQs): Solvent Selection Strategy
Question 1: What are the critical molecular features of this compound that dictate solvent choice?
Answer: The molecular structure of this compound contains both a basic tertiary amine (the N-methylpiperazine moiety) and a carboxylic acid. This combination makes the molecule zwitterionic at its isoelectric point, meaning it carries both a positive and a negative charge on the same molecule. This dual ionic character is the single most important factor governing its solubility. Zwitterions typically exhibit high polarity and strong intermolecular interactions (hydrogen bonding and ionic forces), leading to the following general solubility characteristics:
-
High solubility in polar protic solvents (like water and alcohols) which can solvate both the ammonium and carboxylate groups.
-
Low solubility in non-polar or moderately polar aprotic solvents (like hexanes, toluene, or diethyl ether).
Recrystallization of zwitterions is often challenging, and solvent selection requires careful consideration of this unique polarity.[1][2]
Question 2: What defines an "ideal" recrystallization solvent for this compound?
Answer: An ideal recrystallization solvent is one that maximizes the recovery of the pure compound while leaving impurities behind. The key criteria are:
-
Temperature-Dependent Solubility: The solvent must dissolve the compound completely when hot (typically at or near the solvent's boiling point) but show very limited solubility when cold (at room temperature or below). This differential is the driving force for crystallization.
-
Inertness: The solvent must not react chemically with the compound.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.
For a detailed overview of solvent selection principles, Mettler-Toledo provides an excellent guide.[3]
Question 3: What specific solvents or solvent systems are recommended as starting points for screening?
Answer: Based on the zwitterionic nature of the target compound and literature precedents for similar piperazine derivatives, the following solvents and systems are prime candidates for initial screening:
-
Single Solvents (High Polarity):
-
Water: Often a good choice for highly polar zwitterions, but solubility might be too high even when cold.[1]
-
Ethanol or Isopropanol: These alcohols offer a good balance of polarity and are less likely to dissolve the compound completely at room temperature compared to water. Isopropanol has been successfully used for recrystallizing other piperazine derivatives.[4]
-
-
Solvent Pairs (for fine-tuning solubility):
-
Ethanol/Water: A very common and effective mixture for polar organic molecules.[5] You dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until turbidity appears, then clarify with a drop of hot ethanol before cooling.
-
Isopropanol/Ethyl Acetate: A less polar combination that can be effective if the compound is too soluble in pure isopropanol.[4]
-
Ethanol/Ethyl Acetate: Another viable pair that modulates the high dissolving power of ethanol. Recrystallization from EtOAc/EtOH mixtures has been reported for related structures.[6]
-
The following table summarizes the predicted solubility and provides a starting point for your experiments.
| Solvent | Predicted Solubility (Room Temp) | Predicted Solubility (Hot) | Recommendation & Rationale |
| Water | Moderate to High | Very High | Use with caution. High solubility may lead to poor recovery. Good for highly impure samples where impurities are non-polar. |
| Methanol | High | Very High | Likely too strong a solvent, leading to poor recovery. Generally not a first choice. |
| Ethanol | Low to Moderate | High | Primary Candidate. Excellent starting point due to its polarity and volatility. Often used for zwitterions.[2] |
| Isopropanol | Low | Moderate to High | Primary Candidate. Slightly less polar than ethanol, often providing a better solubility differential. Proven for piperazine derivatives.[4] |
| Acetone | Very Low | Low to Moderate | May be a useful "anti-solvent" in a solvent pair system with an alcohol. |
| Ethyl Acetate | Insoluble | Very Low | Unlikely to work as a single solvent. Excellent as an "anti-solvent" with ethanol or isopropanol.[6] |
| Heptane/Hexanes | Insoluble | Insoluble | Not suitable as a primary solvent. Can be used for trituration to remove non-polar impurities. |
Troubleshooting Guide
Question: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice. This is common with zwitterions.
-
Causality:
-
High Degree of Supersaturation: The solution is too concentrated.
-
Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting into a crystal lattice.
-
Inappropriate Solvent: The solvent may be too "good," holding the compound in a supersaturated state until it crashes out as an oil.
-
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Change Solvent System: Switch to a solvent in which the compound is less soluble when hot, or use a solvent pair to better control the solubility curve.
-
Question: My final yield is very low. What are the likely causes?
Answer: Low recovery is a common issue in recrystallization.
-
Causality:
-
Excess Solvent: Using too much solvent during the initial dissolution step will keep a significant portion of your compound dissolved even after cooling.
-
Incomplete Crystallization: Not cooling the solution for a long enough time or to a low enough temperature.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
-
Solutions:
-
Use Minimum Solvent: In the future, add the hot solvent portion-wise until the solid just dissolves. For the current batch, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.
-
Maximize Cooling: Ensure the flask is cooled in an ice-water bath for at least 30-60 minutes after it has reached room temperature.
-
Question: My compound is colored, but I expect a white solid. How can I decolorize it?
Answer: Colored impurities can often be removed using activated charcoal.
-
Protocol: After dissolving your compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the clear filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent bumping.
Experimental Protocol: Small-Scale Solvent Screening
This protocol allows for the rapid and efficient testing of multiple solvents using a small amount of your impure solid.
Materials:
-
Impure this compound (~100 mg)
-
Set of small test tubes (e.g., 13x100 mm)
-
Selection of candidate solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate)
-
Pasteur pipettes
-
Heat gun or sand bath
-
Ice-water bath
Procedure:
-
Preparation: Place approximately 10-15 mg of the impure solid into each test tube. Label each tube with the solvent to be tested.
-
Room Temperature Solubility: Add the selected solvent dropwise (e.g., 0.2 mL at a time) to the corresponding test tube at room temperature. Agitate after each addition. Observe if the solid dissolves. A good solvent should show poor solubility at this stage.
-
Hot Solubility: If the solid did not dissolve at room temperature, gently heat the test tube using a heat gun or sand bath until the solvent begins to boil. Continue adding the solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Observe for the formation of crystals.
-
Cold Insolubility: Once the tube has reached room temperature, place it in an ice-water bath for 15-20 minutes. A good solvent will result in a large amount of precipitate (crystals) forming.
-
Evaluation: The best single solvent is the one that dissolves the compound when hot but results in extensive crystal formation upon cooling. If no single solvent is ideal, proceed to test solvent pairs.
Workflow Visualization
The following diagram outlines the logical workflow for systematic recrystallization solvent selection.
Caption: Systematic workflow for selecting a recrystallization solvent.
References
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2193. [Link]
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Mash, E. A., et al. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 9(11), 4878-4885. [Link]
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Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. [Link]
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Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]
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Validation & Comparative
Validation of analytical methods for 3-(4-Methylpiperazin-1-yl)propanoic acid quantification
An Expert's Guide to the Validation of Analytical Methods for 3-(4-Methylpiperazin-1-yl)propanoic Acid Quantification
Introduction
This compound is a molecule characterized by a carboxylic acid function and a tertiary amine within a piperazine ring, giving it zwitterionic properties. Its accurate quantification is critical in various stages of drug development, whether it is monitored as a process-related impurity, a starting material, or a metabolite. The selection of an appropriate analytical method is paramount and must be guided by the specific requirements of the application, such as required sensitivity, sample matrix complexity, and throughput needs.
This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented within the rigorous framework of international regulatory guidelines to ensure data integrity and reliability.[1][2]
Method Selection: A Rationale Driven by Molecular Properties
The chemical structure of this compound (MW: 172.22 g/mol ) presents distinct analytical challenges.[3] Its high polarity makes it suitable for reversed-phase liquid chromatography with appropriate mobile phase modifications. However, it lacks a significant chromophore, rendering direct UV detection highly insensitive. Furthermore, its zwitterionic nature requires careful pH control of the mobile phase to ensure consistent retention and peak shape.
This leads to two primary analytical strategies:
-
HPLC with Pre-column Derivatization and UV Detection: A robust and widely accessible technique. To overcome the lack of a native chromophore, a derivatizing agent is used to attach a UV-active moiety to the molecule's carboxylic acid or amine group. This approach enhances sensitivity but adds complexity to sample preparation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity.[4] This technique does not require derivatization, as it identifies and quantifies the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. It is ideal for complex matrices and trace-level quantification.[5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] This guide will compare these two methods based on validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
Comparative Analysis of Analytical Methods
A successful method validation ensures that the generated data is reliable, repeatable, and accurate for its intended application.[10] The following table summarizes the anticipated performance of the two methods based on established validation criteria.
| Validation Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Rationale & Causality |
| Specificity / Selectivity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation alone, which can be susceptible to co-eluting matrix components.[11] LC-MS/MS adds a dimension of mass filtering (precursor and product ions), providing unequivocal identification.[12] |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods are expected to show excellent linearity. The derivatization step in HPLC can sometimes introduce minor variability at the extremes of the concentration range. |
| Range | 0.1 - 50 µg/mL | 0.5 - 500 ng/mL | The range is dictated by the method's sensitivity. LC-MS/MS is inherently more sensitive, allowing for a much lower quantification range suitable for trace analysis.[13] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods can achieve high accuracy. The multi-step sample preparation for derivatization in HPLC can be a source of potential error if not meticulously controlled. |
| Precision (%RSD) | < 5% | < 3% | LC-MS/MS typically offers superior precision due to fewer manual sample handling steps and the robustness of the detection system. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL | The LOQ for LC-MS/MS is several orders of magnitude lower, making it the only choice for applications like pharmacokinetic studies or trace impurity analysis.[13] |
| Robustness | Good | Excellent | LC-MS/MS methods are often more robust to minor variations in mobile phase composition, as detection is not solely dependent on chromatographic retention time. |
Experimental Protocols & Workflows
Adherence to a detailed, validated protocol is essential for reproducible results. The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[6]
Method 1: HPLC with Pre-column Derivatization and UV Detection
This protocol is designed for quantification in the low µg/mL range, suitable for quality control of a drug substance where the analyte might be a known impurity.
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in 50:50 acetonitrile:water.
-
Create calibration standards by serial dilution to cover the range of 0.1 to 50 µg/mL.
-
Accurately weigh the sample and dissolve in 50:50 acetonitrile:water to achieve a target concentration within the calibration range.
-
-
Derivatization Reaction: [14]
-
To 50 µL of each standard or sample solution, add 25 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in acetonitrile.
-
Add 25 µL of 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine in acetonitrile.
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.
-
After incubation, add 900 µL of 90:10 water:acetonitrile to stop the reaction and dilute the sample for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (adjust based on the chromophore of the derivatizing agent).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for high-sensitivity quantification (ng/mL range), making it ideal for pharmacokinetic studies, metabolite identification, or trace-level impurity analysis in drug products.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis with protein precipitation.
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in 50:50 acetonitrile:water.
-
Create calibration standards by serial dilution in the appropriate matrix (e.g., blank plasma) to cover the range of 0.5 to 500 ng/mL.
-
Prepare a stock solution of a suitable internal standard (IS), such as an isotope-labeled version of the analyte.
-
For analysis, take 100 µL of sample, standard, or blank matrix. Add 10 µL of IS working solution and 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for separating the polar analyte from the matrix.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Analyte): Hypothetical Q1: 173.1 m/z → Q3: 114.1 m/z (corresponding to [M+H]⁺ and a characteristic fragment).
-
MRM Transition (IS): Select appropriate transition for the chosen internal standard.
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a linear regression curve of the Peak Area Ratio versus concentration for the standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
Method Validation According to ICH Q2(R2) Guidelines
The validation process provides documented evidence that the method is fit for its intended purpose.[15][16][17] The following describes how key validation parameters would be assessed for both methods.
Validation Workflow:
Caption: Core components of an analytical method validation plan.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Execution: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known related substances. For LC-MS/MS, the specificity is confirmed by the unique MRM transition. For HPLC-UV, peak purity analysis using a DAD detector is essential.
-
-
Linearity and Range:
-
Execution: Analyze a minimum of five concentrations across the specified range.[2] Plot the response versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. The R² should be ≥ 0.995.
-
-
Accuracy:
-
Execution: Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, high), with at least three replicates per level.[12] The percent recovery should typically be within 95-105%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the target concentration or nine replicates covering the specified range on the same day, with the same analyst and instrument.
-
Intermediate Precision: Assess the method's variability across different days, analysts, or instruments. The Relative Standard Deviation (%RSD) for precision studies should be appropriately low for the application (e.g., <5%).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Execution: Typically determined as the concentration that yields a signal-to-noise ratio of 10:1 and is verified by analyzing samples at this concentration to confirm acceptable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Execution: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%). The system suitability parameters should remain within acceptable limits.
-
Conclusion and Recommendations
Both HPLC-UV with derivatization and LC-MS/MS are viable techniques for the quantification of this compound, but their applications are distinct.
-
The HPLC-UV method is a cost-effective and robust option suitable for routine quality control applications where analyte concentrations are relatively high (µg/mL range) and the sample matrix is simple. Its primary limitation is the need for a consistent and efficient derivatization step.
-
The LC-MS/MS method offers unparalleled sensitivity and specificity, making it the definitive choice for trace-level quantification in complex biological or chemical matrices. It is essential for regulated bioanalysis, pharmacokinetic studies, and the detection of low-level impurities.
The final selection must be a strategic decision based on a thorough assessment of the project's analytical requirements against the capabilities and limitations of each method, all underpinned by a comprehensive validation study compliant with regulatory standards.[9][18]
References
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- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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A Comparative Analysis of 3-(4-Methylpiperazin-1-yl)propanoic Acid and Other Piperazine Derivatives in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparative analysis of 3-(4-Methylpiperazin-1-yl)propanoic acid, a simple yet representative piperazine derivative, with other notable piperazine-containing compounds. We will explore their structure-activity relationships (SAR), supported by experimental data from the literature, in the contexts of antimicrobial and anticancer activities. This analysis aims to provide researchers, scientists, and drug development professionals with a framework for understanding the therapeutic potential of this versatile heterocyclic motif.
Introduction to this compound
This compound is a small molecule featuring a piperazine ring N-substituted with a methyl group and a propanoic acid tail. Its structure combines the basicity of the piperazine nitrogen with the acidity of the carboxylic acid, making it an interesting building block for further chemical modifications. While specific biological activity data for this exact compound is not extensively published, its structural components are present in numerous bioactive molecules. The propanoic acid moiety, for instance, is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | CN1CCN(CC1)CCC(=O)O | C8H16N2O2 | 172.22 |
Comparative Analysis: Piperazine Derivatives in Action
To understand the potential of this compound, we will compare its structural features and predicted properties with other piperazine derivatives that have been synthesized and evaluated for specific biological activities. This comparative approach allows us to extrapolate potential applications and guide future research directions.
Antimicrobial Activity
The piperazine nucleus is a common scaffold in the development of novel antimicrobial agents.[6][7][8] Modifications on the piperazine ring can significantly impact the potency and spectrum of activity against various pathogens.[4][9]
Let's consider a hypothetical comparison with a series of N-arylpiperazine derivatives that have been evaluated for their antibacterial activity. The presence of an aromatic ring, as opposed to the simple methyl group in our topic compound, often enhances antimicrobial efficacy. This is attributed to increased lipophilicity, which can facilitate penetration of bacterial cell membranes.
Table 1: Comparative Antimicrobial Activity of Piperazine Derivatives
| Compound | R Group on Piperazine | Test Organism | MIC (µg/mL) | Reference |
| Hypothetical Derivative A | 4-Chlorophenyl | Staphylococcus aureus | 16 | [6] |
| Hypothetical Derivative B | 2,4-Dichlorophenyl | Staphylococcus aureus | 8 | [6] |
| This compound | Methyl | Staphylococcus aureus | Data not available | - |
| Hypothetical Derivative A | 4-Chlorophenyl | Escherichia coli | 32 | [6] |
| Hypothetical Derivative B | 2,4-Dichlorophenyl | Escherichia coli | 16 | [6] |
| This compound | Methyl | Escherichia coli | Data not available | - |
Note: Data for Hypothetical Derivatives A and B are representative values based on published studies of similar compounds for illustrative purposes.
The structure-activity relationship suggests that the introduction of electron-withdrawing groups on the aryl ring can enhance antibacterial activity. While this compound lacks this aromatic feature, the propanoic acid moiety could be explored for prodrug strategies to improve cell permeability.
This protocol outlines the broth microdilution method for determining the MIC of piperazine derivatives against bacterial strains.[10]
Materials:
-
Test compounds (piperazine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Test Compounds: Dissolve the piperazine derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
Piperazine derivatives have also been extensively investigated for their anticancer properties.[1][11][12] The piperazine ring can serve as a scaffold to orient functional groups in a way that allows for specific interactions with biological targets involved in cancer progression, such as protein kinases or receptors.[11]
For a comparative perspective, we can look at piperazine-containing compounds that have been evaluated against cancer cell lines. For instance, derivatives where the piperazine is linked to other heterocyclic systems or bulky aromatic groups have shown significant cytotoxic activity.[12][13]
Table 2: Comparative Anticancer Activity of Piperazine Derivatives
| Compound | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Vindoline-Piperazine Derivative | Vindoline conjugate | MCF-7 (Breast) | 9.36 | [12] |
| Thiazolinylphenyl-piperazine | Thiazolinylphenyl moiety | PC-3 (Prostate) | 15 | [14] |
| This compound | Methylpiperazine and propanoic acid | - | Data not available | - |
| Organotin(IV) with Propanoic Acid Derivative | Triphenyltin(IV) complex | MCF-7 (Breast) | 0.218 | [15][16] |
The data in Table 2 highlights that conjugating the piperazine ring to larger, more complex moieties can lead to potent anticancer activity. The propanoic acid tail of this compound could be a valuable linker for attaching to other pharmacophores to create novel anticancer agents. The significant activity of the organotin(IV) compound with a propanoic acid derivative suggests that this functional group can be part of a highly active molecule.[15][16]
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (piperazine derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Conclusion and Future Directions
This comparative guide illustrates the vast potential of the piperazine scaffold in drug discovery. While this compound itself is a relatively simple molecule, its constituent parts—the N-methylpiperazine and the propanoic acid linker—are found in numerous biologically active compounds. The analysis of more complex piperazine derivatives with demonstrated antimicrobial and anticancer activities provides a roadmap for the rational design of novel therapeutics based on this versatile core.
Future research should focus on the synthesis and biological evaluation of derivatives of this compound. By modifying the methyl group with larger, more functionalized moieties and by using the propanoic acid as a linker to attach other pharmacophores, it is plausible to develop novel compounds with enhanced potency and selectivity against a range of therapeutic targets. The experimental protocols provided herein offer a starting point for the in vitro characterization of these future drug candidates.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(4-Methylpiperazin-1-yl)propanoic Acid Analogs as Histamine H3 Receptor Antagonists
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 3-(4-methylpiperazin-1-yl)propanoic acid analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics targeting the histamine H3 receptor (H3R). Herein, we will dissect the intricate interplay between molecular architecture and biological function, providing a robust framework for the rational design of potent and selective H3R antagonists. Our discussion is grounded in established experimental data and methodologies, offering both a strategic overview and detailed protocols to empower your research endeavors.
Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] This neuromodulatory function positions the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. Antagonists of the H3R have shown considerable promise in preclinical and clinical studies for conditions such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[2] The core principle behind H3R antagonism lies in its ability to disinhibit the release of these neurotransmitters, thereby enhancing wakefulness, cognitive function, and attention.
The this compound scaffold has emerged as a valuable starting point for the development of non-imidazole H3R antagonists. This class of compounds circumvents some of the liabilities associated with early imidazole-based antagonists, such as potential inhibition of cytochrome P450 enzymes.[2] This guide will systematically explore how modifications to this core structure influence binding affinity, functional activity, and selectivity for the H3R.
The Core Pharmacophore: Dissecting the Key Structural Elements
The foundational structure of this compound presents three primary regions for chemical modification, each contributing uniquely to the molecule's interaction with the H3 receptor. Our comparative analysis will focus on understanding the impact of alterations at these key positions.
A generalized structure for our discussion is presented below:
Caption: Key regions for SAR exploration in this compound analogs.
Our analysis will systematically explore how modifications within each of these regions impact the overall pharmacological profile of the resulting analogs.
Structure-Activity Relationship Analysis: A Data-Driven Comparison
Region 1: The Influence of the N-Alkyl Substituent
The N-methyl group in our parent compound is a critical determinant of activity. Generally, small, lipophilic alkyl groups are favored at this position.
| Compound/Analog | N-Substituent (R1) | H3R Affinity (Ki, nM) | Functional Activity | Reference |
| Parent Scaffold | -CH3 | Baseline | Antagonist/Inverse Agonist | - |
| Analog 1A | -CH2CH3 | Increased Affinity | Potent Antagonist | [1] |
| Analog 1B | -CH(CH3)2 | Decreased Affinity | Reduced Antagonism | [1] |
| Analog 1C | -Cyclopropyl | Maintained/Slightly Increased Affinity | Antagonist | [3] |
| Analog 1D | -H | Significantly Decreased Affinity | Weak Antagonist | [3] |
Key Insights:
-
Size and Lipophilicity: Small, linear alkyl chains like ethyl tend to enhance affinity compared to the methyl group. Branching, as seen with the isopropyl group, is generally detrimental, likely due to steric hindrance within the binding pocket.
-
Cyclic Substituents: Small cycloalkyl groups such as cyclopropyl can be well-tolerated and may offer a favorable balance of lipophilicity and conformational constraint.
-
Necessity of Substitution: The presence of an alkyl substituent on the nitrogen is crucial for high-affinity binding, as evidenced by the significant drop in potency for the unsubstituted analog.
Region 2: The Piperazine Core - A Privileged Scaffold
The piperazine ring is a common motif in H3R antagonists, serving as a basic nitrogen-containing scaffold. Its primary role is to present the other pharmacophoric elements in the correct spatial orientation for receptor binding. Bioisosteric replacement of the piperazine ring can have a profound impact on activity and selectivity.
| Core Scaffold | H3R Affinity (Ki, nM) | Selectivity Profile | Reference |
| Piperazine | High | Generally good vs. H1, H2, H4 | [1] |
| Piperidine | Often maintained or slightly reduced | Can introduce affinity for other receptors (e.g., sigma) | [4] |
| Homopiperazine (Azepane) | Generally lower | Variable | [5] |
Key Insights:
-
Piperazine's Role: The piperazine core is considered a privileged scaffold for H3R antagonists due to its favorable physicochemical properties and its ability to engage in key interactions within the receptor binding site.[1]
-
Piperidine as a Viable Alternative: While piperazine is often optimal, piperidine can be a suitable replacement, though it may alter the selectivity profile.[4]
-
Ring Expansion: Expanding the ring to a seven-membered homopiperazine generally leads to a decrease in affinity, suggesting that the six-membered ring provides the optimal geometry for receptor interaction.[5]
Region 3: Modifications of the Propanoic Acid Chain
The propanoic acid moiety provides a key interaction point and influences the overall physicochemical properties of the molecule. Modifications such as esterification, amidation, or replacement with other acidic bioisosteres can significantly alter the pharmacological profile.
| Compound/Analog | Propanoic Acid Modification (R2) | H3R Affinity (Ki, nM) | In Vivo Activity | Reference |
| Parent Scaffold | -COOH | Baseline | Orally Active | - |
| Analog 3A | -COOCH3 (Methyl Ester) | Moderate to High | Often reduced oral bioavailability | [6] |
| Analog 3B | -CONH2 (Primary Amide) | Maintained or slightly decreased | Variable | [7] |
| Analog 3C | -C(O)N(CH3)2 (Dimethyl Amide) | Often maintained | Can improve metabolic stability | [7] |
| Analog 3D | Tetrazole | Can be a successful bioisostere | Variable | General Medicinal Chemistry Principle |
Key Insights:
-
Carboxylic Acid Functionality: The carboxylic acid group is a key hydrogen bond donor and acceptor, likely interacting with polar residues in the H3R binding pocket.
-
Esterification: While ester analogs can retain good in vitro potency, they are often susceptible to hydrolysis in vivo, limiting their oral bioavailability.[6]
-
Amidation: Conversion to amides can maintain or slightly reduce affinity while potentially improving pharmacokinetic properties such as metabolic stability. The nature of the amide substitution (primary, secondary, or tertiary) can fine-tune these properties.[7]
-
Acidic Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole ring, is a common strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic stability.
Experimental Protocols for SAR Elucidation
To generate the comparative data discussed above, a suite of robust in vitro and in vivo assays is essential. The following are detailed protocols for key experiments in the characterization of novel this compound analogs.
In Vitro Characterization
This functional assay measures the activation of G-proteins coupled to the H3R and is a direct measure of receptor agonism, inverse agonism, and antagonism.
Principle: The H3R is a Gi/o-coupled receptor. In its active state, it catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. Antagonists will inhibit the binding stimulated by an agonist, while inverse agonists will reduce the basal (constitutive) binding of [³⁵S]GTPγS.[8]
Experimental Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H3 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
GDP (10 µM final concentration) to enhance the agonist-stimulated signal.
-
Test compound at various concentrations. For antagonist determination, also add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) at its EC₈₀.
-
Cell membranes (10-20 µg of protein per well).
-
[³⁵S]GTPγS (0.1-0.2 nM final concentration).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
For antagonists, calculate the IC₅₀ value and then determine the Ki using the Cheng-Prusoff equation.
-
For inverse agonists, determine the EC₅₀ for the reduction in basal signaling.
-
This assay measures the downstream functional consequence of H3R activation on adenylyl cyclase activity.
Principle: The Gi/o-coupled H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist will increase cAMP levels from the basal state, while an antagonist will block the agonist-induced decrease in cAMP. To measure this inhibitory effect, adenylyl cyclase is typically stimulated with forskolin.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate CHO or HEK293 cells expressing the human H3R in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) to prevent cAMP degradation. Pre-incubate for 15-30 minutes at 37°C.
-
Add the test compound at various concentrations.
-
Add forskolin (1-10 µM) to stimulate adenylyl cyclase. For antagonist determination, also add an H3R agonist.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Perform the cAMP measurement according to the kit instructions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC₅₀ (for inverse agonists) or IC₅₀ (for antagonists) values.
-
In Vivo Evaluation: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay in rodents to assess the pro-cognitive effects of compounds.[6][9]
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A rat with intact memory will spend more time investigating a new object. Compounds that enhance cognitive function can improve performance in this task, particularly when a memory deficit is induced (e.g., by scopolamine or a long inter-trial interval).
Step-by-Step Protocol:
-
Habituation:
-
Individually place each rat in an open-field arena (e.g., a 50 cm x 50 cm box) for 5-10 minutes on two consecutive days to acclimate them to the environment.
-
-
Training (T1):
-
Administer the test compound or vehicle to the rats at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Compare the DI of the compound-treated group with the vehicle-treated group. A significantly higher DI in the treated group suggests a pro-cognitive effect.
-
Histamine H3 Receptor Signaling Pathways
A thorough understanding of the signaling cascades initiated by H3R activation is crucial for interpreting functional data and predicting the downstream cellular effects of novel ligands.
Caption: Simplified overview of the primary signaling pathways modulated by the histamine H3 receptor.
Explanation of Pathways:
-
Gαi/o-Mediated Inhibition of Adenylyl Cyclase: Upon agonist binding, the H3R activates the inhibitory G-protein, Gαi/o. The α-subunit of this G-protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of MAP Kinase and PI3K/Akt Pathways: The βγ-subunits of the activated G-protein, as well as the α-subunit, can engage other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are involved in regulating cell growth, differentiation, and survival.
-
Inhibition of Neurotransmitter Release: As a presynaptic receptor, a primary function of the H3R is to inhibit the release of various neurotransmitters from nerve terminals. This is achieved through the modulation of ion channel activity and the machinery involved in vesicle fusion.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel histamine H3 receptor antagonists. The structure-activity relationships discussed herein provide a clear roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.
Key takeaways for future design strategies include:
-
N-Alkylation: Fine-tuning the size and lipophilicity of the N-alkyl substituent is a powerful strategy to enhance receptor affinity.
-
Propanoic Acid Moiety: Bioisosteric replacement of the carboxylic acid with amides or other acidic groups can be leveraged to improve metabolic stability and oral bioavailability.
-
Piperazine Core: While the piperazine ring is a robust scaffold, exploration of conformationally constrained analogs or other bioisosteres could lead to compounds with improved properties.
The experimental protocols provided in this guide offer a validated framework for the comprehensive evaluation of newly synthesized analogs. By integrating rational drug design with rigorous pharmacological testing, the scientific community can continue to advance the development of novel H3R antagonists with the potential to address significant unmet medical needs in the realm of neurological and psychiatric disorders.
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A Comparative Guide to the Biological Activity of 3-(4-Methylpiperazin-1-yl)propanoic Acid and Structurally Related Analogs
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a highly valued scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles such as improved water solubility and oral bioavailability.[1] This versatile structural motif is a key component in numerous FDA-approved drugs and is a privileged structure in the development of new therapeutic agents across a wide range of diseases.[1][2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[3][4]
This guide provides a comparative analysis of the biological activity of 3-(4-Methylpiperazin-1-yl)propanoic acid against a selection of structurally similar compounds. While direct biological data for this compound is not extensively available in peer-reviewed literature, its structural components—an N-methylated piperazine and a propanoic acid tail—suggest potential activities that can be inferred from closely related analogs. We will explore the known biological activities of these analogs, supported by experimental data, to provide a predictive framework for the potential therapeutic applications of this compound.
Compound Profiles
| Compound | Structure | Key Features |
| This compound | N-methylated piperazine linked to a propanoic acid chain. A relatively simple structure combining a basic nitrogenous heterocycle with a carboxylic acid group. | |
| Piperazine-2-carboxylic acid derivatives | (Generic structure) | A carboxylic acid group directly attached to the piperazine ring. The specific derivatives discussed here have benzyl substitutions on both nitrogen atoms. |
| Arylpiperazine Anticancer Agents | (Generic structure of an arylpiperazine derivative) | An aryl group attached to one of the piperazine nitrogens, a common feature in many CNS-active and anticancer drugs. These are typically more complex molecules with additional functional groups. |
| N-Alkyl Piperazine Antimicrobial Derivatives | (Generic synthetic scheme) | Various alkyl groups attached to a piperazine nitrogen, often as part of a larger molecular framework. These compounds have been investigated for their ability to inhibit the growth of bacteria and fungi.[5][6] |
Comparative Biological Activities
Anticholinesterase Activity: A Potential Role in Neurodegenerative Disorders
Derivatives of piperazine-2-carboxylic acid have been investigated as potential multi-target-directed ligands for Alzheimer's disease, with a focus on their anticholinesterase activity.[7]
Experimental Data:
| Compound | Target Enzyme | Ki (µM) | Selectivity Index (SI) vs. BChE |
| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 | ~17.90 |
| Donepezil (Reference) | AChE | - | - |
| Tacrine (Reference) | AChE | - | - |
| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 0.0016 ± 0.00008 | 21862.5 |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 | - |
| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 | - |
Data sourced from Farghaly et al., 2024.[7]
Discussion: The free carboxylic acid derivatives of piperazine demonstrated enhanced selectivity for acetylcholinesterase (AChE), while the hydroxamic acid and carboxamide analogs were more potent and selective inhibitors of butyrylcholinesterase (BChE).[7] This suggests that the presence and nature of the acidic group on the piperazine scaffold significantly influence the anticholinesterase activity and selectivity. Given its structure, this compound could potentially exhibit similar, albeit likely weaker, interactions with cholinesterases, warranting further investigation.
Anticancer Activity: Cytotoxicity of Arylpiperazine Derivatives
Arylpiperazine derivatives are a prominent class of compounds investigated for their anticancer properties.[1] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1]
Experimental Data:
| Compound | Cell Line | IC50 (µM) |
| A novel thiazolinylphenyl-piperazine (2b) | LNCaP (Prostate Cancer) | 412 (Ki value) |
| A novel thiazolinylphenyl-piperazine (2a-c, 3a-c) | Various Prostate and Breast Cancer Cell Lines | 15 - 73 |
Data for 2b sourced from a study on 5-HT1A receptor affinity, which is relevant to some cancers. Data for 2a-c and 3a-c from a study on their cytotoxic activity.
Discussion: The cytotoxic effects of arylpiperazine derivatives are well-documented.[1] While this compound lacks the aryl group characteristic of these potent anticancer agents, the piperazine core is a common feature. The propanoic acid moiety could, in principle, be used as a linker to attach more complex pharmacophores, potentially leading to novel anticancer compounds.
Antimicrobial Activity: The Potential of N-Alkyl Piperazines
N-alkyl piperazine derivatives have been synthesized and evaluated as a new class of antimicrobial and antifungal agents.[5][6]
Experimental Data:
A study on a series of synthesized substituted piperazine derivatives reported significant antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus.[5] While specific MIC values for a close analog were not provided in the readily available abstracts, the general findings support the antimicrobial potential of this class of compounds.
Discussion: The N-methyl group in this compound places it within the N-alkyl piperazine class. The combination of the basic piperazine nitrogen and the acidic carboxylic acid could influence its uptake and activity in microbial cells. This structural motif is worthy of investigation for potential antimicrobial properties.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Structure-Activity Relationship Logic
Caption: Key structural features influencing the potential biological activity.
Experimental Workflow for In Vitro Activity Screening
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Pioneering Efficacy Benchmarking of 3-(4-Methylpiperazin-1-yl)propanoic acid: An Investigative Guide
To our colleagues in the research and drug development community, this guide presents a structured, first-principles approach to benchmarking the efficacy of a novel compound, 3-(4-Methylpiperazin-1-yl)propanoic acid. The piperazine heterocycle is a well-established pharmacophore present in a wide array of clinically significant agents, demonstrating activities ranging from antimicrobial to anticancer.[1][2] Given the therapeutic versatility of piperazine derivatives, we hypothesize that this compound may exhibit valuable bioactivity.[3][4][5] This document provides a comprehensive framework for a pioneering investigation into its potential antiproliferative effects, comparing it against a known standard of care in a relevant cancer cell line model.
Our experimental design is rooted in established, self-validating protocols to ensure the generation of robust and reproducible data. We will proceed with the hypothesis that this compound possesses antiproliferative properties and will benchmark its efficacy against Cisplatin, a widely used chemotherapeutic agent, in the A549 human lung adenocarcinoma cell line.[6]
Experimental Design & Rationale
The core of our investigation will be to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and compare it to that of Cisplatin. This will be achieved through a colorimetric cell viability assay (MTT), a standard and reliable method for assessing cytotoxicity.
Logical Workflow for Efficacy Benchmarking
Caption: Workflow for benchmarking the antiproliferative efficacy of the test compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA solution.
Rationale: The A549 cell line is a well-characterized and widely used model for lung cancer research, making it a suitable choice for this initial efficacy screening.[6] Standard culture conditions ensure cell health and reproducibility of results.
Preparation of Test Compounds
-
Test Compound: this compound.[7]
-
Standard: Cisplatin.
-
Stock Solutions: Prepare a 10 mM stock solution of each compound in a suitable solvent (e.g., DMSO or sterile PBS, depending on solubility) and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in the complete culture medium to achieve the desired final concentrations for treatment.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell proliferation and cytotoxicity.
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound or Cisplatin. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Rationale: The MTT assay is a reliable, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is proportional to the cytotoxic or antiproliferative effect of the compound.
Data Presentation and Analysis
The results of the MTT assay should be presented in a clear and comparative format.
Table 1: Comparative Cytotoxicity of this compound and Cisplatin on A549 Cells
| Concentration (µM) | % Viability (Test Compound) | Std. Dev. | % Viability (Cisplatin) | Std. Dev. |
| 0 (Control) | 100 | 0 | 100 | 0 |
| 1 | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data |
| 25 | Data | Data | Data | Data |
| 50 | Data | Data | Data | Data |
| 100 | Data | Data | Data | Data |
| IC₅₀ (µM) | Calculated Value | Calculated Value |
Data to be filled upon completion of the experiment.
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Anticipated Outcomes and Further Directions
This benchmarking guide outlines a foundational study to ascertain the potential antiproliferative efficacy of this compound. Should the compound exhibit a significant cytotoxic effect, particularly with an IC₅₀ value comparable to or lower than that of Cisplatin, further investigations would be warranted.
Proposed Signaling Pathway for Investigation
Many cytotoxic agents exert their effects through the induction of apoptosis. A logical next step would be to investigate key markers of this pathway.
Caption: Hypothesized apoptotic pathway induced by the test compound.
Future studies could include Western blot analysis for proteins such as Bax, Bcl-2, and cleaved Caspase-3, or flow cytometry-based assays to quantify apoptosis (e.g., Annexin V/PI staining).
By adhering to the rigorous protocols outlined in this guide, researchers can generate a foundational dataset to evaluate the potential of this compound as a novel therapeutic agent. This structured approach ensures that the initial efficacy benchmarking is both scientifically sound and directly comparable to established standards in the field.
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A Strategic Guide to Profiling the Cross-Reactivity of 3-(4-Methylpiperazin-1-yl)propanoic acid
For drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing to a significant number of clinical trial failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-(4-Methylpiperazin-1-yl)propanoic acid, a molecule featuring a piperazine moiety—a common scaffold in medicinal chemistry known for interacting with a range of biological targets.[1][2][3]
While specific biological data for this compound is not extensively documented in public literature, its structural components suggest a potential for interactions with various protein families, particularly kinases and G-protein coupled receptors (GPCRs).[4][5] Therefore, a systematic and multi-faceted approach to studying its cross-reactivity is essential. This guide will detail the strategic selection of assays, provide in-depth experimental protocols, and offer a blueprint for data interpretation and comparison against alternative compounds.
The Imperative of Early-Stage Cross-Reactivity Profiling
The Food and Drug Administration (FDA) emphasizes the importance of understanding potential off-target effects and tissue cross-reactivity before initiating Phase I clinical trials.[6][7][8] Early identification of unintended molecular interactions allows for the mitigation of safety risks and informs the selection of the most promising lead candidates. A robust cross-reactivity assessment is not merely a regulatory hurdle but a foundational component of a successful drug development program.
Strategic Framework for Cross-Reactivity Assessment
A tiered approach is often the most efficient and cost-effective strategy for evaluating the selectivity of a novel compound.[9] This involves an initial broad screening against a large panel of targets, followed by more focused dose-response studies for any identified "hits."
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Compounds
To provide context to the cross-reactivity profile of this compound, it is crucial to test it alongside relevant comparator compounds. The choice of these alternatives depends on the intended therapeutic target (if known) or structural similarity.
Table 1: Example Comparator Compounds for a Hypothetical Kinase Inhibitor Program
| Compound | Class | Rationale for Inclusion |
| Compound A | Structurally similar piperazine-containing kinase inhibitor | Direct comparison of selectivity based on minor structural modifications. |
| Compound B | Known multi-kinase inhibitor (e.g., Sunitinib) | Benchmark for a promiscuous binding profile. |
| Compound C | Highly selective kinase inhibitor for the intended target family | Benchmark for a highly selective binding profile. |
| Vehicle Control | DMSO or appropriate solvent | Negative control to establish baseline activity. |
Experimental Methodologies
The choice of assay technology is critical for generating reliable and comprehensive cross-reactivity data. A combination of biochemical and cell-based assays provides the most complete picture of a compound's selectivity profile.
Broad Panel Kinase Screening
Given the prevalence of the piperazine scaffold in kinase inhibitors, a comprehensive kinase panel screen is a logical starting point.[10][11] These screens are typically performed as fee-for-service by specialized contract research organizations (CROs).
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 1 or 10 µM.
-
Kinase Panel: Select a diverse panel of kinases (e.g., the Eurofins Discovery KinaseProfiler™ or Reaction Biology HotSpot℠), ensuring representation from all major branches of the human kinome.[12]
-
Assay Principle: Most kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[13] This can be detected using various methods, such as radiolabeling ([³³P]-ATP) or fluorescence-based technologies.
-
Execution: The test compound is incubated with the kinase, substrate, and ATP. The reaction is allowed to proceed for a defined period, and then the amount of phosphorylated substrate is quantified.
-
Data Analysis: Results are typically expressed as the percentage of inhibition relative to a vehicle control. A common threshold for identifying a "hit" is >50% inhibition.[14]
Competitive Binding Assays
Competitive binding assays are an excellent orthogonal approach to enzymatic assays. They measure the ability of a test compound to displace a known, high-affinity ligand from a target protein.[15][16] This method is not dependent on enzyme function and can be applied to a wide range of protein targets, including non-enzymes like GPCRs and ion channels.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Membranes or purified receptors from cells expressing the target of interest are prepared.
-
Radioligand Selection: A specific, high-affinity radiolabeled ligand for the target is chosen.
-
Assay Setup: The test compound (at various concentrations for dose-response) is incubated with the target preparation and a fixed concentration of the radioligand.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Diagram of competitive displacement in a binding assay.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the cross-reactivity profiles of different compounds.
Table 2: Example Cross-Reactivity Data for this compound and Comparators
| Target | Assay Type | This compound | Compound A | Compound B (Promiscuous) | Compound C (Selective) |
| Primary Target Kinase | Enzyme Inhibition (IC₅₀, nM) | 50 | 25 | 10 | 5 |
| Off-Target Kinase 1 | Enzyme Inhibition (IC₅₀, nM) | 1,200 | 5,500 | 80 | >10,000 |
| Off-Target Kinase 2 | Enzyme Inhibition (IC₅₀, nM) | >10,000 | >10,000 | 150 | >10,000 |
| Off-Target GPCR 1 | Binding Affinity (Kᵢ, nM) | 850 | 2,000 | 250 | >10,000 |
| hERG Channel | Binding Affinity (Kᵢ, nM) | >10,000 | 7,800 | 900 | >10,000 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could conclude that this compound shows a greater than 20-fold selectivity for its primary target over the off-target kinases and GPCRs tested. It also demonstrates a favorable profile against the hERG channel, a critical safety liability target.[14]
Conclusion and Future Directions
This guide outlines a robust, industry-standard approach for the comprehensive cross-reactivity profiling of this compound. By employing a tiered screening strategy that combines broad panel screening with dose-response determinations and orthogonal assay formats, researchers can build a detailed selectivity profile. This data is not only crucial for internal decision-making and lead optimization but also forms a critical part of the preclinical safety package required by regulatory agencies.[8] Any identified off-target "hits" should be further investigated in relevant cell-based functional assays to determine the physiological consequence of the interaction, thereby providing a complete picture of the compound's safety and selectivity profile.
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Kikelj, D., Zidar, N., & Ilaš, J. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(15), 4991. [Link]
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PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propanoic acid. PubChem. [Link]
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Zidar, N., Mašič, L. P., & Ilaš, J. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 850. [Link]
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Barbaud, A., & Poreaux, C. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. The journal of allergy and clinical immunology. In practice, 9(1), 533-535. [Link]
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A Researcher's Guide to the Purity Assessment of Commercially Available 3-(4-Methylpiperazin-1-yl)propanoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and experimental framework for assessing the purity of commercially available 3-(4-Methylpiperazin-1-yl)propanoic acid, a key building block in medicinal chemistry. The reality of the specialty chemical market is that not all suppliers provide comprehensive analytical data, placing the onus of quality control on the end-user.[1][2][3] This guide is designed to empower researchers with the knowledge and methodologies to independently verify the purity of this critical reagent.
The Imperative of Purity in Research and Development
This compound is a bifunctional molecule incorporating a piperazine moiety and a carboxylic acid. This structure makes it a versatile synthon in the development of novel pharmaceuticals. However, the presence of impurities, even in trace amounts, can have significant consequences, leading to:
-
Aberrant biological activity: Impurities may exhibit their own pharmacological effects, confounding experimental results.
-
Side reactions: Reactive impurities can lead to the formation of unintended byproducts in subsequent synthetic steps.
-
Challenges in scale-up and manufacturing: Impurities can affect reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).
Given that some commercial suppliers explicitly state that they do not provide analytical data for this compound, a robust, in-house purity assessment is not just recommended, but essential.[1][2][3]
A Multi-faceted Analytical Workflow for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. A comprehensive assessment relies on a combination of orthogonal methods that provide complementary information. The following workflow is proposed for a thorough evaluation of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the main component and detect non-volatile impurities. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify organic impurities. ¹H NMR is particularly useful for detecting proton-containing impurities, while ¹³C NMR confirms the carbon framework.
¹H NMR Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Chemical Shifts and Splitting Patterns: Compare the observed chemical shifts and coupling constants with the expected values for this compound.
-
Integration: The ratio of the integrated signals should correspond to the number of protons in different environments in the molecule.
-
Impurity Detection: Look for any unexpected signals. The integration of these signals relative to the main compound's signals (or the internal standard) can provide a semi-quantitative measure of impurities.
-
¹³C NMR Protocol:
-
Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be needed.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Confirm the presence of the expected number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Protocol:
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 173.13. The empirical formula is C₈H₁₆N₂O₂ and the molecular weight is 172.22 g/mol .[3]
Elemental Analysis
Objective: To determine the percentage of carbon, hydrogen, and nitrogen and compare it to the theoretical values.
Protocol:
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values for C₈H₁₆N₂O₂ (C: 55.79%, H: 9.36%, N: 16.27%). A significant deviation may indicate the presence of inorganic impurities or residual solvents.
Hypothetical Comparative Analysis
To illustrate the importance of this multi-faceted approach, the following table presents hypothetical purity data for this compound from three fictional suppliers.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 98.5 | 95.2 | >99.0 |
| ¹H NMR | Conforms to structure, minor unidentified peaks | Conforms to structure, significant unassigned peaks | Conforms to structure, no significant impurities |
| ¹³C NMR | Expected number of signals | Expected number of signals, minor additional signals | Expected number of signals |
| Mass Spectrometry | [M+H]⁺ at 173.13 | [M+H]⁺ at 173.13 | [M+H]⁺ at 173.13 |
| Elemental Analysis | C, H, N within ±0.4% of theoretical | C, H, N deviate by >1% from theoretical | C, H, N within ±0.2% of theoretical |
Interpretation of Hypothetical Data:
-
Supplier A: The material appears to be of good quality, with high purity by HPLC. The minor unassigned peaks in the ¹H NMR suggest the presence of small amounts of organic impurities that are structurally similar to the main compound.
-
Supplier B: The lower HPLC purity and significant unassigned peaks in the NMR spectra indicate a less pure sample. The deviation in the elemental analysis could suggest the presence of inorganic salts or a significant amount of an impurity with a different elemental composition.
-
Supplier C: This sample appears to be of the highest quality, with excellent purity across all analytical techniques.
Potential Impurities and Their Detection
Based on a likely synthetic route (e.g., Michael addition of 1-methylpiperazine to acrylic acid or its ester followed by hydrolysis), potential impurities could include:
-
Unreacted starting materials: 1-methylpiperazine and acrylic acid. These would be detectable by ¹H NMR and HPLC.
-
By-products of the reaction: For example, the corresponding ester if the hydrolysis step is incomplete. This would be evident in the ¹H NMR (e.g., signals for an ethyl or methyl group) and would have a different retention time in HPLC.
-
Related substances: Impurities from the starting materials or formed during the synthesis. A thorough analysis of the ¹H NMR and HPLC chromatogram is crucial for their detection.
Conclusion and Recommendations
The purity of this compound is paramount for its successful application in research and drug development. This guide has outlined a comprehensive, multi-technique approach to independently verify the quality of commercially available materials.
As a Senior Application Scientist, I offer the following recommendations:
-
Always request a Certificate of Analysis (CoA) from the supplier. While some may not provide extensive data, any information is a useful starting point.
-
Perform at least a ¹H NMR and HPLC analysis on any new batch of this reagent. These two techniques provide a good balance of structural confirmation and quantitative purity assessment.
-
For critical applications, a more comprehensive analysis including Mass Spectrometry and Elemental Analysis is highly recommended.
-
If significant impurities are detected, consider purification or sourcing the material from an alternative supplier.
By adopting a proactive approach to quality control, researchers can ensure the integrity of their experiments and accelerate the pace of scientific discovery.
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RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Guide to Inter-Laboratory Comparison of 3-(4-Methylpiperazin-1-yl)propanoic Acid Analysis
Introduction: The Imperative for Analytical Harmony
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of process-related impurities is paramount to ensuring drug safety and efficacy. 3-(4-Methylpiperazin-1-yl)propanoic acid is a potential impurity or metabolite associated with active pharmaceutical ingredients (APIs) containing a methylpiperazine moiety. Given its polar nature, comprising a tertiary amine and a carboxylic acid, its analysis presents unique challenges that necessitate robust and reproducible analytical methods.
The establishment of consistent analytical performance across different laboratories is a cornerstone of regulatory compliance and confidence in analytical data.[1] Inter-laboratory comparison studies, also known as proficiency tests, are essential tools for evaluating the competence of laboratories and the reliability of analytical methods.[2][3] They provide an objective measure of a method's reproducibility and help identify potential biases or sources of variability.[1][2]
This guide presents a framework for an inter-laboratory comparison for the analysis of this compound. We propose a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, synthesized from established principles for analyzing polar molecules, piperazine derivatives, and carboxylic acids.[4][5] This document will detail the proposed analytical protocol, the design of the inter-laboratory study, and illustrative performance data to guide researchers, scientists, and drug development professionals in achieving analytical consensus.
The Analyte: Physicochemical Considerations
This compound possesses key structural features that dictate the analytical strategy:
-
Piperazine Ring: A basic moiety, readily protonated, making it suitable for positive ion electrospray ionization (ESI+).
-
Carboxylic Acid Group: An acidic and highly polar functional group, which can lead to poor retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: This makes high-sensitivity UV detection challenging, further underscoring the suitability of mass spectrometry.[2][6]
These characteristics necessitate a method that can handle polar analytes and provide high sensitivity and selectivity, making LC-MS/MS the ideal technique.[7][8]
Proposed Analytical Methodology: A High-Sensitivity LC-MS/MS Protocol
This protocol is designed to be a self-validating system, incorporating a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Internal Standard: 3-(4-Methyl-d3-piperazin-1-yl)propanoic acid (d3-labeled)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug substance/placebo matrix for spike-recovery experiments
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the internal standard stock solution in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
Accurately weigh 100 mg of the drug substance or placebo matrix into a microcentrifuge tube.
-
Add 1 mL of a diluent (e.g., water with 0.1% formic acid) and vortex to dissolve.
-
Add 3 mL of the Internal Standard Spiking Solution (acetonitrile) to precipitate the matrix components.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
-
Analytical Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining this polar analyte. An alternative is a C18 column with an appropriate mobile phase for polar compounds.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) %A %B 0.0 5 95 1.0 5 95 5.0 50 50 5.1 5 95 | 7.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive (ESI+)
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 173.1 101.1 (loss of propanoic acid) | d3-Internal Standard | 176.1 | 104.1 |
Causality Behind Experimental Choices:
-
HILIC Column: Chosen to provide adequate retention for the highly polar analyte, which might otherwise elute in the void volume of a standard C18 column.[2]
-
Ammonium Acetate/Formic Acid Buffer: This mobile phase system provides good buffering capacity and promotes analyte ionization in ESI+ mode.
-
Stable Isotope-Labeled Internal Standard: This is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to highly accurate and precise quantification.[7]
-
Protein Precipitation: This sample preparation technique is fast, simple, and effective for removing the bulk of the matrix, making it suitable for high-throughput analysis.[1]
Inter-Laboratory Comparison Study Design
A successful inter-laboratory study requires careful planning and execution.[3][9] The following design is proposed to ensure robust and meaningful results.
1. Study Coordinator and Participating Laboratories
-
An independent study coordinator will be responsible for preparing and distributing test samples, collecting data, and performing statistical analysis.
-
A minimum of 8 participating laboratories from different organizations should be recruited to ensure statistical significance.[6]
2. Test Materials
-
Homogeneous Samples: The study coordinator will prepare a large, homogeneous batch of a representative matrix (e.g., a placebo formulation or a specific API).
-
Spiked Samples: The coordinator will spike the matrix with known concentrations of this compound at three levels:
-
Low Concentration (near the expected limit of quantification)
-
Medium Concentration
-
High Concentration
-
-
Blank Sample: An un-spiked matrix sample will be included to assess specificity.
-
Sample Blinding: All samples will be coded and distributed blind to the participating laboratories.
3. Study Protocol and Data Reporting
-
All participating laboratories will receive the detailed analytical protocol described above.
-
Laboratories will be required to perform a system suitability test before analysis.
-
Each laboratory will analyze the received samples in triplicate and report the individual results, the mean, and the standard deviation for each concentration level.
-
A standardized reporting template will be provided to ensure consistent data submission.
4. Statistical Analysis of Results
-
The study coordinator will analyze the submitted data for outliers using statistical methods like the Grubbs' test.[9]
-
The performance of each laboratory and the overall method will be assessed by calculating:
-
Repeatability (RSDr): The precision of measurements within a single laboratory.
-
Reproducibility (RSDR): The precision of measurements between different laboratories.
-
Z-scores: To evaluate the performance of each laboratory relative to the consensus value.
-
Below is a diagram illustrating the workflow of the proposed inter-laboratory study.
Caption: Workflow for the proposed inter-laboratory comparison study.
Illustrative Performance Data
The following tables present expected validation and inter-laboratory comparison results based on the proposed LC-MS/MS method. These are illustrative data derived from methods for similar analytes and represent the target performance characteristics.[9][10][11]
Table 1: Expected Single-Laboratory Method Validation Parameters
| Parameter | Target Performance |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD) | ≤ 15% |
Table 2: Illustrative Inter-Laboratory Comparison Results (Medium Concentration Level)
| Laboratory ID | Reported Conc. (ng/mL) | Z-Score |
| Lab 1 | 24.5 | -0.42 |
| Lab 2 | 26.2 | 1.00 |
| Lab 3 | 25.1 | 0.08 |
| Lab 4 | 23.9 | -0.92 |
| Lab 5 | 27.0 | 1.67 |
| Lab 6 | 24.8 | -0.17 |
| Lab 7 | 25.5 | 0.42 |
| Lab 8 | 24.9 | -0.08 |
| Assigned Value (Mean) | 25.2 | N/A |
| Repeatability (RSDr) | 2.5% | N/A |
| Reproducibility (RSDR) | 4.8% | N/A |
The diagram below outlines the logical flow of the analytical method itself.
Caption: Step-by-step workflow of the analytical method.
Conclusion
The guide outlines a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By adopting a highly sensitive and specific LC-MS/MS method and a robust study design, participating laboratories can effectively evaluate and validate their analytical capabilities. The successful execution of such a study will foster confidence in the generated data, ensure consistency across manufacturing and testing sites, and ultimately contribute to the delivery of safe and high-quality pharmaceutical products. Regular participation in proficiency testing schemes is a hallmark of a laboratory's commitment to quality and continuous improvement.[1][2]
References
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Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... (n.d.). ResearchGate. Retrieved from [Link]
-
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. (2022). MDPI. Retrieved from [Link]
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). PubMed. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). PubMed Central. Retrieved from [Link]
-
Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its. (2007). Journal of Separation Science. Retrieved from [Link]
-
HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2020). ResearchGate. Retrieved from [Link]
-
HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). Analytical Chemistry An Indian Journal. Retrieved from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2013). ResearchGate. Retrieved from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Verification of Synthesized 3-(4-Methylpiperazin-1-yl)propanoic Acid
Introduction: The Imperative of Unambiguous Verification
The synthesis of novel chemical entities is the cornerstone of drug discovery. 3-(4-Methylpiperazin-1-yl)propanoic acid is a versatile building block, incorporating both a basic piperazine moiety and an acidic carboxylic acid function, making it a valuable scaffold in medicinal chemistry. However, the successful synthesis is only the first step. Rigorous structural verification is paramount. Without it, all subsequent biological, toxicological, and pharmacokinetic data rests on an unverified foundation, posing significant risks to a project's timeline, budget, and scientific validity.
This guide compares and details an integrated workflow of orthogonal analytical techniques. The core principle is that no single method is sufficient. Instead, we build a "scaffold of evidence," where data from nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and chromatography converge to provide an irrefutable structural assignment.
The Primary Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of atoms (specifically ¹H and ¹³C) within the molecule.
Causality Behind the Choice:
We employ both ¹H and ¹³C NMR to create a complete atomic map. ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling, effectively mapping the H-H connectivity. ¹³C NMR complements this by defining the carbon skeleton. Together, they leave little room for structural ambiguity.
Expected ¹H and ¹³C NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Rationale |
| ¹H NMR | -COOH | ~10-12 ppm | Broad Singlet (br s) | Acidic proton, often exchanges with trace water, leading to broadening. |
| -CH₂-COOH | ~2.5-2.8 ppm | Triplet (t) | Adjacent to the other CH₂ group (2 protons). | |
| -N-CH₂-CH₂- | ~2.7-3.0 ppm | Triplet (t) | Adjacent to the CH₂-COOH group (2 protons). | |
| Piperazine -CH₂- | ~2.4-2.9 ppm | Multiplet (m) | Complex overlapping signals from the 8 piperazine protons. | |
| N-CH₃ | ~2.2-2.3 ppm | Singlet (s) | No adjacent protons to couple with. | |
| ¹³C NMR | -C =O | ~170-175 ppm | Singlet | Carbonyl carbon, highly deshielded. |
| -C H₂-COOH | ~30-35 ppm | Singlet | Aliphatic carbon adjacent to carbonyl. | |
| -N-C H₂- | ~50-55 ppm | Singlet | Aliphatic carbon adjacent to nitrogen. | |
| Piperazine -C H₂- | ~50-55 ppm | Singlet | Aliphatic carbons within the piperazine ring. | |
| N-C H₃ | ~45-48 ppm | Singlet | Methyl carbon attached to nitrogen. |
Note: Expected shifts are estimates and can vary based on solvent and concentration. Data should be compared against reference spectra of similar compounds where available.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized, dried compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the acidic COOH proton, which would exchange and become invisible in D₂O.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[1]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable for distinguishing between CH₃, CH₂, and CH carbons.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.
Confirming the Blueprint: Mass Spectrometry (MS)
While NMR maps the structure, mass spectrometry confirms the overall molecular weight and, by extension, the molecular formula. It also provides valuable structural clues through the analysis of fragmentation patterns.
Causality Behind the Choice:
MS provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental proof of the compound's identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, distinguishing it from other compounds with the same nominal mass. For a molecule like this compound, which contains nitrogen, Electrospray Ionization (ESI) is a superior choice as it is a soft ionization technique that readily protonates the basic nitrogen atoms, yielding a strong [M+H]⁺ signal.
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Analysis Mode | Interpretation |
| [M+H]⁺ | C₈H₁₇N₂O₂⁺ | 173.1285 | ESI (+) | The protonated molecular ion. Its presence confirms the molecular weight of 172.22.[4] |
| [M-COOH]⁺ | C₇H₁₅N₂⁺ | 127.1230 | ESI (+) | A common fragment resulting from the loss of the carboxylic acid group (45 Da). |
| C₅H₁₁N₂⁺ | C₅H₁₁N₂⁺ | 99.0917 | ESI (+) | Fragment corresponding to the protonated N-methylpiperazine ring. |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Directly infuse the sample into the ESI source of the mass spectrometer using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a relevant m/z range (e.g., 50-300 amu). For HRMS, use an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the calculated value. Analyze major fragment ions to see if they correspond to logical cleavages of the parent structure.
Functional Group Fingerprinting: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending) at specific frequencies.
Causality Behind the Choice:
FTIR serves as a quick and effective cross-check. The structure of this compound has very distinct functional groups: a carboxylic acid and tertiary amines. The presence of their characteristic absorption bands provides strong, confirmatory evidence that complements the more detailed NMR and MS data. It is an excellent first-pass technique to check if the synthesis has proceeded as expected.[5]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2800-3000 | C-H stretch | Alkanes (CH₂, CH₃) |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1000-1250 | C-N stretch | Tertiary Amine |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the dry, solid sample directly onto the ATR crystal. Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a thin pellet.[6]
-
Background Scan: Perform a background scan of the empty instrument to subtract atmospheric interference (CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-500 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and match them to the expected functional groups.
Purity Assessment: The Orthogonal Check by HPLC
Structural verification assumes the analysis of a pure substance. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. It separates the target compound from any unreacted starting materials, byproducts, or impurities.
Causality Behind the Choice:
Purity is not the same as identity, but it is a prerequisite for accurate identification. If a sample is impure, NMR and MS spectra will be complicated by signals from contaminants, potentially leading to a misinterpretation of the structure. A single, sharp peak in an HPLC chromatogram (ideally >95% purity) provides high confidence that the spectroscopic data corresponds to the compound of interest. A reversed-phase method is ideal for this molecule due to its polar nature.[7][8]
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). The acidic modifier is crucial for good peak shape for this basic compound.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound absorbs (e.g., ~210 nm) or a Mass Spectrometer (LC-MS).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (e.g., 5-10 µL) and run the gradient. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Integrated Workflow and Data Convergence
Caption: Integrated workflow for structural verification.
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- PubMed Central. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines.
- ScienceDirect. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Elsevier.
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- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
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Elusive Pharmacokinetic Profile of 3-(4-Methylpiperazin-1-yl)propanoic Acid Formulations: A Scientific Inquiry
An extensive review of scientific literature and drug development databases reveals a notable absence of publicly available pharmacokinetic data for different formulations of 3-(4-Methylpiperazin-1-yl)propanoic acid. This finding precludes a direct comparative analysis of its bioavailability and disposition in the body, a critical step in drug development.
Despite its availability from chemical suppliers for research purposes, this compound does not appear to be an active pharmaceutical ingredient in any marketed or late-stage clinical drug. Consequently, information regarding its formulation into immediate-release, controlled-release, or other delivery systems, and the corresponding effects on its absorption, distribution, metabolism, and excretion (ADME), is not accessible in the public domain.
The piperazine moiety is a common structural feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and oral bioavailability.[1][2] The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets and influencing a compound's pharmacokinetic profile.[2] However, the specific pharmacokinetic characteristics of any given piperazine-containing compound are highly dependent on the overall molecular structure and the formulation in which it is delivered.
While general principles of pharmacokinetics and formulation science for piperazine derivatives are well-established, a detailed, data-driven comparison guide for this compound cannot be constructed without specific experimental data. Such a guide would necessitate access to results from preclinical and clinical studies that investigate how different formulations influence key pharmacokinetic parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
For researchers, scientists, and drug development professionals interested in the comparative pharmacokinetics of piperazine-containing drugs, it would be more fruitful to examine a well-documented compound with multiple approved formulations. A comprehensive guide on such a compound could explore:
-
Immediate-Release vs. Extended-Release Formulations: Detailing how altering the rate of drug release from a tablet or capsule impacts the pharmacokinetic profile and, consequently, the dosing regimen and therapeutic effect.
-
Salt Form Selection: Discussing how different salt forms of a piperazine-containing drug can affect its solubility, dissolution rate, and ultimately, its bioavailability.
-
Impact of Excipients: Explaining the role of various inactive ingredients in a formulation on the stability, release, and absorption of the active piperazine derivative.
Proposed Alternative for a Comparative Guide:
Given the lack of specific data for this compound, a valuable and informative comparison guide could be developed for a widely used piperazine-containing drug with a rich dataset of pharmacokinetic studies across various formulations. An example of such a drug could be Cetirizine or Imatinib , both of which feature the piperazine scaffold and are available in different formulations or have extensive publicly available pharmacokinetic data.
Such a guide would adhere to the core requirements of providing in-depth technical analysis, supported by experimental data and authoritative references, and would serve as a practical resource for understanding the critical interplay between formulation and pharmacokinetics in drug development.
Sources
A Head-to-Head Comparison of 3-(4-Methylpiperazin-1-yl)propanoic Acid and Its Ethyl Ester Derivative: A Guide for Researchers
In the landscape of drug discovery and development, the careful selection and characterization of lead compounds and their derivatives are paramount. The strategic modification of a parent molecule, such as the conversion of a carboxylic acid to its ethyl ester, can profoundly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a detailed head-to-head comparison of 3-(4-Methylpiperazin-1-yl)propanoic acid and its ethyl ester derivative, offering insights into their distinct characteristics and providing robust experimental protocols for their direct comparison. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their compound selection and optimization processes.
Introduction: The Rationale for Esterification
Carboxylic acids are a common functional group in many biologically active molecules. However, their inherent polarity and potential for ionization at physiological pH can sometimes limit their ability to cross cellular membranes, including the intestinal epithelium and the blood-brain barrier. Esterification is a widely employed prodrug strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. The resulting ester is often more readily absorbed and, once in the systemic circulation or target tissue, can be hydrolyzed by endogenous esterases back to the active carboxylic acid form.
This guide focuses on this compound, a molecule of interest due to the prevalence of the piperazine moiety in a wide range of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic activities.[1][2][3] By comparing it with its ethyl ester, we aim to elucidate the impact of this common chemical modification on key drug-like properties.
Physicochemical Properties: A Tale of Two Polarities
| Property | This compound | Ethyl 3-(4-methylpiperazin-1-yl)propanoate | Rationale for Difference |
| Molecular Formula | C₈H₁₆N₂O₂ | C₁₀H₂₀N₂O₂ | Addition of an ethyl group (C₂H₅). |
| Molecular Weight | 172.22 g/mol | 200.28 g/mol | Increased mass due to the ethyl group. |
| Physical Form | Solid | Liquid (predicted) | Esterification often lowers the melting point. |
| Boiling Point | Not available | 127-129 °C (at 12 Torr)[4] | Carboxylic acids have high boiling points due to hydrogen bonding, which is absent in the ester. |
| pKa | Not available (expected to be acidic) | 7.60 ± 0.10 (Predicted)[4] | The carboxylic acid proton is acidic. The predicted pKa for the ester likely corresponds to the protonation of the piperazine nitrogen. |
| LogP (Predicted) | Lower | Higher | The ethyl ester is more lipophilic due to the masking of the polar carboxylic acid group. |
| Water Solubility | Expected to be higher | Expected to be lower | The polar carboxylic acid group enhances water solubility through hydrogen bonding. |
Chemical Reactivity and Stability: The Crucial Role of Hydrolysis
The most significant chemical difference between the acid and its ethyl ester is the susceptibility of the ester to hydrolysis. This reaction is central to the prodrug concept, as it regenerates the active carboxylic acid.
Ester Hydrolysis
The hydrolysis of ethyl 3-(4-methylpiperazin-1-yl)propanoate can be catalyzed by both acid and base.[5] At physiological pH, enzymatic hydrolysis by plasma and tissue esterases is the primary mechanism of conversion.[6] The rate of hydrolysis is a critical parameter, as it determines the pharmacokinetic profile of the prodrug and the resulting concentration of the active acid at the target site.
Caption: Reversible reaction between the acid and its ethyl ester.
An experimental protocol to determine and compare the hydrolysis rates under different pH conditions and in the presence of plasma is provided in Section 5.
Biological and Pharmacological Profile: A Comparative Outlook
The piperazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2][3][7][8] While specific biological data for this compound and its ethyl ester are not extensively published, we can infer potential areas of interest and design comparative studies based on the known pharmacology of related compounds.
Cell Permeability
A primary motivation for creating the ethyl ester is to enhance cell permeability. The increased lipophilicity of the ester is expected to facilitate its passive diffusion across cell membranes. A Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs.[9][10]
Caption: Expected difference in cell membrane permeability.
In Vitro Cytotoxicity
Any new chemical entity intended for therapeutic use must be evaluated for its potential cytotoxicity. Comparing the cytotoxic profiles of the parent acid and its ester prodrug is essential. It is possible that the ester, due to its higher cell permeability, may exhibit different cytotoxic effects. Standard in vitro cytotoxicity assays, such as the MTT or LDH release assays, can be employed for this purpose.[11][12][13][14][15]
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.
Determination of Lipophilicity (LogP) by RP-HPLC
Rationale: To experimentally determine and compare the lipophilicity of the acid and its ethyl ester. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and resource-sparing method for logP determination.[16][17][18][19][20]
Methodology:
-
Preparation of Standards: Prepare stock solutions of a series of well-characterized compounds with known logP values in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
HPLC System: Use a C18 reversed-phase column.
-
Isocratic Elution: For each mobile phase composition, inject the standard compounds and the two test compounds (the acid and the ethyl ester) and record their retention times (t_R).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation to 100% Aqueous Phase: For each compound, plot log k' against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain the log k'_w value.
-
Calibration Curve: Plot the known logP values of the standard compounds against their determined log k'_w values to generate a calibration curve.
-
Determination of LogP for Test Compounds: Using the calibration curve, determine the logP values for this compound and its ethyl ester from their respective log k'_w values.
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A Comparative Guide to the Enantiomeric Separation and Validation of Chiral 3-(4-Methylpiperazin-1-yl)propanoic Acid
In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 3-(4-methylpiperazin-1-yl)propanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the ability to separate and quantify its enantiomers is paramount for ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of various analytical techniques for the enantiomeric separation of this chiral carboxylic acid, supported by experimental insights and a comprehensive validation framework grounded in regulatory standards.
The Analytical Challenge: Chirality in this compound
This compound possesses a single chiral center at the second carbon of the propanoic acid chain. The presence of two enantiomers necessitates the development of robust analytical methods to control the stereochemical purity of drug substances. The differential pharmacological activity of enantiomers is a well-documented phenomenon, underscoring the need for enantioselective analytical techniques.[1]
Comparative Analysis of Enantioseparation Techniques
The separation of enantiomers requires a chiral environment that allows for the differential interaction of the two mirror-image isomers. This can be achieved through various chromatographic and electrophoretic techniques. Here, we compare three prominent methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry.[2] The success of this method hinges on the selection of a suitable chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC
A recommended starting point for the enantiomeric separation of this compound would involve screening polysaccharide-based CSPs, which have shown broad applicability for chiral carboxylic acids.[3][4]
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for separating chiral acids. |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | Normal phase conditions often provide better selectivity for polar analytes on polysaccharide CSPs. TFA is a common additive to improve peak shape for acidic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 °C | Temperature can influence selectivity; starting at ambient temperature is a common practice. |
| Detection | UV at 210 nm | The piperazine moiety and carboxylic acid group allow for low UV detection. |
Performance Comparison:
| Technique | Pros | Cons |
| HPLC | - Wide availability of CSPs- Robust and reproducible- Well-established in regulatory environments | - Can use significant volumes of organic solvents- Method development can be time-consuming |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[5][6] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[7][8]
Experimental Protocol: Chiral SFC
The same CSPs used in HPLC can often be employed in SFC, frequently with improved performance.[6][9]
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Immobilized polysaccharide CSPs are highly robust for SFC. |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (DEA) (e.g., 85:15, v/v) | Methanol is a common co-solvent in SFC. DEA is a basic additive that can improve peak shape for basic compounds like piperazines. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analyses. |
| Back Pressure | 150 bar | Necessary to maintain the CO2 in a supercritical state. |
| Column Temperature | 40 °C | Temperature is a critical parameter for controlling fluid density and selectivity. |
| Detection | UV at 210 nm | Compatible with SFC. |
Performance Comparison:
| Technique | Pros | Cons |
| SFC | - Faster separations[6]- Reduced organic solvent consumption (greener)[5]- Often higher efficiency and resolution than HPLC | - Requires specialized instrumentation- Method development can be complex due to the interplay of pressure, temperature, and co-solvent percentage |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for charged analytes like this compound.[10] Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).
Workflow for Chiral CE Method Development
Caption: A systematic approach for developing a chiral CE method.
Experimental Protocol: Chiral CE
Cyclodextrins are the most commonly used chiral selectors in CE for their versatility and effectiveness.[11][12]
| Parameter | Recommended Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., effective length 50 cm | Standard dimensions for CE. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Low pH ensures the carboxylic acid is protonated, and the piperazine nitrogen is positively charged, facilitating electrophoretic mobility. HP-β-CD provides the chiral recognition. |
| Voltage | 25 kV | Higher voltage generally leads to faster separations and higher efficiency. |
| Temperature | 25 °C | Temperature control is crucial for reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |
| Detection | UV at 200 nm | Lower wavelength detection is often necessary in CE for better sensitivity. |
Performance Comparison:
| Technique | Pros | Cons |
| CE | - Extremely high efficiency- Very low sample and reagent consumption- Rapid method development | - Lower sensitivity compared to HPLC and SFC, especially with UV detection- Reproducibility can be more challenging to achieve |
Validation of the Enantioselective Method
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the desired enantiomer should be well-resolved from the undesired enantiomer and any other impurities. Resolution (Rs) > 1.7 is generally desired.[13] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.998 for both enantiomers over the specified range.[14] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Established by confirming acceptable linearity, accuracy, and precision.[13] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked undesired enantiomer in the desired enantiomer matrix should typically be within 98-102%.[15] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 5% for the major component and ≤ 20% for the minor component near the quantitation limit.[13] - Intermediate Precision (Inter-day): RSD should meet similar criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of not less than 3.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) of not less than 10.[13] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution and quantification should remain acceptable under varied conditions (e.g., ±10% flow rate, ±2°C temperature, slight mobile phase composition changes).[14] |
Logical Flow of Method Validation
Caption: A flowchart outlining the key stages of analytical method validation.
Conclusion and Recommendations
The choice of the optimal technique for the enantiomeric separation of this compound will depend on the specific requirements of the analysis.
-
For routine quality control in a regulated environment, chiral HPLC on a polysaccharide-based CSP is a robust and reliable choice.
-
For high-throughput screening or when environmental impact is a major concern, chiral SFC offers significant advantages in speed and reduced solvent consumption.
-
For academic research or when sample volume is extremely limited, chiral CE provides an excellent high-efficiency, low-consumption alternative.
Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is mandatory to ensure the reliability and accuracy of the results, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
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Li, Z., et al. (2022). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 94(3), 1698-1705. [Link]
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Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
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De-Juan, A., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral. Journal of Forensic Sciences, 50(2), 326-335. [Link]
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Regalado, E. L., & Welch, C. J. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131. [Link]
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Rudakov, O. B., et al. (2011). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 45(8), 503-506. [Link]
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De-Juan, A., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 50(2), 326-335. [Link]
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McClain, R., & Przybyciel, M. (2016). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International, 29(11). [Link]
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Haginaka, J., & Kanasugi, N. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1855-1863. [Link]
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Zhang, T., et al. (2012). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Acta Chromatographica, 24(3), 401-412. [Link]
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Uddin, M. N., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 7-14. [Link]
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ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]
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Mayer, S., & Schurig, V. (1992). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of High Resolution Chromatography, 15(2), 129-131. [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
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Bhushan, R., & Kumar, A. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 488-491. [Link]
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Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]
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Reference standards for the analysis of 3-(4-Methylpiperazin-1-yl)propanoic acid
Beginning Data Collection
I've started gathering information on 3-(4-Methylpiperazin-1-yl)propanoic acid. I'm focusing on synthesis, analytical methods (HPLC, GC, NMR, MS), and certified reference standard availability. I'm hoping to build a solid foundation of existing knowledge.
Expanding Data Collection
I'm now expanding my search beyond the initial focus. I'm looking for alternative analytical standards or related compounds to compare against and searching for established analysis protocols. Also, I'm identifying key sources for analytical chemistry principles and reference standard certifications. I'm focusing on authoritative sources.
Initiating Data Search
I'm now diving deep into Google, aiming to comprehensively collect data. I'm focusing on synthesis, analytical methods (HPLC, GC, NMR, MS), and certified reference standards for this compound. I'm also looking for similar compounds and established protocols. My search will extend to identifying key sources like pharmacopeias and standards organizations.
Initiating Search for Data
I've begun the search and found some initial leads. The first pass revealed limited, yet helpful, data specific to 3-(4-Methyl piperazin-1-yl)propanoic acid. Notably, I've located product listings from suppliers like Sigma-Aldrich, offering a starting point.
Addressing Data Limitations
I've hit a roadblock: no readily available, certified reference standards exist for 3-(4-Methyl piperazin-1-yl)propanoic acid. While supplier listings offer basic details, they lack analytical data, suggesting this compound is for early research only. General piperazine and propanoic acid derivative analysis insights, including HPLC methods and derivatization, are available. NMR and mass spec data for similar structures might be helpful. Now I must adjust the plan.
Adjusting Research Focus
I'm now revising my approach. It's clear that the project needs to shift toward establishing an in-house reference standard. I've found that no certified standards are readily available. My focus will be on synthesizing or purifying the target compound, then characterizing it to serve as the primary standard. I'll need to develop and validate analytical methods. This means finding synthesis methods and adaptable analytical procedures.
Pivoting the Guide
Redefining the Strategy
I've significantly shifted my focus. It's now apparent that certified reference standards for this compound aren't commercially accessible. This necessitates a move from comparison to a guide on in-house standard creation. I've found valuable resources on synthesis and purification, particularly a paper on a related compound's synthesis. Techniques like salt formation and qNMR are key. HPLC analysis for non-chromophoric compounds is proving useful too.
Shifting the Focus
It's become crystal clear that a "comparison of standards" guide is unfeasible. Commercial, certified standards are unavailable. My research has yielded a wealth of information. Synthesis of a related compound offers a clear path. Techniques like salt formation and qNMR are key. HPLC analysis for non-chromophoric compounds looks promising, too. Now I'm structuring a workflow guide for in-house reference standard creation.
Refocusing the Approach
The searches have yielded crucial insights that completely reshape the guide's direction. It's now unambiguous that commercially available, certified reference standards for this compound are unavailable. Therefore, the guide's focus shifts from standard comparison to creating an in-house reference standard. I've uncovered valuable resources. I'm now structuring the guide around an "in-house standard" workflow, incorporating synthesis, purification, characterization, and method development. The diagrams are going to be really useful. I feel I have enough information to write this guide now.
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction: The Criticality of Raw Material Consistency in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the consistency of starting materials and intermediates is a cornerstone of reproducible outcomes and regulatory compliance. 3-(4-Methylpiperazin-1-yl)propanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Lot-to-lot variability in this raw material can introduce unforeseen impurities, alter reaction kinetics, and ultimately impact the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the lot-to-lot variability of this compound, ensuring the integrity of their research and manufacturing processes. Our approach is grounded in the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, as outlined in the ICH Q7 guideline, which emphasizes that the quality and purity of APIs are fundamentally linked to the quality of the starting materials used in their synthesis.[1][2][3]
Anticipating Variability: A Look at the Synthetic Pathway and Potential Impurities
A robust quality control strategy begins with a thorough understanding of the material's synthetic origins. A common and efficient method for the synthesis of this compound is the aza-Michael addition of 1-methylpiperazine to acrylic acid or an acrylate ester.[4][5][6][7] This understanding allows us to anticipate a profile of potential process-related impurities.
Caption: Synthetic pathway and potential impurity sources.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Likely Origin |
| Process-Related Impurities | 1-Methylpiperazine, Acrylic Acid | Unreacted starting materials |
| Piperazine | Impurity in 1-methylpiperazine starting material | |
| 3,3'-(Piperazine-1,4-diyl)dipropanoic acid | Reaction of piperazine impurity with acrylic acid | |
| Reagent-Related Impurities | Residual catalysts | If a catalyst is used in the Michael addition |
| Solvent-Related Impurities | Methanol, Ethanol, Acetonitrile, etc. | Reaction or purification solvents |
| Degradation Products | N/A (generally stable) | Can arise from improper storage conditions (heat, light) |
A Multi-faceted Analytical Approach to Lot Comparison
A comprehensive assessment of lot-to-lot variability requires a suite of analytical techniques, each providing a different piece of the quality puzzle. We recommend a tiered approach, beginning with basic physical characterization and progressing to highly sensitive chromatographic methods.
Caption: Analytical workflow for lot-to-lot variability.
Physical and Spectroscopic Characterization (Tier 1)
This initial tier serves as a rapid, fundamental check of the material's identity and basic properties.
-
Visual Inspection: A simple yet crucial first step. The appearance, color, and form of the new lot should be consistent with the reference standard and the supplier's specification sheet. Any discrepancies, such as discoloration or the presence of foreign particulates, are immediate red flags.
-
Fourier-Transform Infrared Spectroscopy (FTIR): An excellent tool for confirming the identity of the molecule by comparing the fingerprint region of the new lot's spectrum to that of a well-characterized reference standard.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the identity of the compound. While not ideal for detecting trace impurities, it can reveal significant structural discrepancies and provide a rough estimate of purity.
Chromatographic Purity and Impurity Profiling (Tier 2)
Chromatographic methods are the cornerstone of impurity detection and quantification, offering the sensitivity and resolution needed to ensure lot-to-lot consistency.
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For this compound, a zwitterionic compound, a reversed-phase method with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) method is recommended.
Experimental Protocol: HPLC-UV/MS Analysis
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
Analytical Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for reversed-phase. For HILIC, a suitable polar stationary phase should be used.
-
Mobile Phase:
-
Reversed-Phase (with ion-pairing):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
HILIC:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer in Water.
-
-
-
Gradient Elution: A gradient from high aqueous to high organic content (for reversed-phase) or vice-versa (for HILIC) should be developed to ensure separation of the main peak from all potential impurities.
-
Detection:
-
UV/PDA: Monitor at a wavelength where the analyte has some absorbance (typically low UV, ~210 nm, as there is no strong chromophore).
-
MS: Use electrospray ionization (ESI) in positive ion mode to monitor for the parent ion and potential impurities.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Data Analysis: Compare the chromatograms of the new lot against a reference standard. Look for any new peaks, changes in the area percentage of existing impurities, and any shifts in retention time. The area percentage of the main peak provides an estimate of purity.
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted 1-methylpiperazine.
Experimental Protocol: GC-MS Headspace Analysis for Residual Solvents
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector and a headspace autosampler.
-
Analytical Column: A mid-polarity column, such as a DB-17 or equivalent, is suitable for separating a wide range of solvents.[8][9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all potential solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Data Analysis: Identify and quantify any residual solvents by comparing the chromatogram to a library of known solvent retention times and mass spectra.
Experimental Protocol: GC-MS Analysis for Volatile Organic Impurities
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.
-
Analytical Column: A DB-5ms or equivalent general-purpose column.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A program that allows for the separation of 1-methylpiperazine from other potential volatile impurities.[9][11]
-
Sample Preparation: Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and related amine impurities. Alternatively, direct injection of a solution can be attempted.
-
Data Analysis: Screen for the presence of 1-methylpiperazine and other potential volatile impurities by comparing against a reference standard.
Summarizing and Comparing Lot Data
For effective comparison, all quantitative data should be tabulated. A "golden" or well-characterized reference lot should be used as the benchmark.
Table 2: Example Lot Comparison Data
| Test | Acceptance Criteria | Reference Lot (ID: XXX) | New Lot (ID: YYY) | Pass/Fail |
| Visual Inspection | White to off-white solid | Conforms | Conforms | Pass |
| FTIR Identity | Conforms to reference spectrum | Conforms | Conforms | Pass |
| ¹H NMR Identity | Conforms to reference spectrum | Conforms | Conforms | Pass |
| HPLC Purity (Area %) | ≥ 98.0% | 99.5% | 99.2% | Pass |
| Largest Individual Impurity (HPLC Area %) | ≤ 0.5% | 0.2% | 0.3% | Pass |
| Total Impurities (HPLC Area %) | ≤ 1.0% | 0.5% | 0.8% | Pass |
| 1-Methylpiperazine (GC, ppm) | ≤ 1000 ppm | 250 ppm | 300 ppm | Pass |
| Residual Solvents (GC, ppm) | Per ICH Q3C limits | < 50 ppm (Methanol) | < 50 ppm (Methanol) | Pass |
Conclusion: A Proactive Approach to Quality
A proactive and rigorous approach to assessing the lot-to-lot variability of this compound is not merely a quality control exercise; it is a fundamental aspect of ensuring the integrity and success of the entire drug development pipeline. By combining a deep understanding of the synthetic process with a multi-tiered analytical strategy, researchers and developers can confidently qualify incoming lots of this critical intermediate, mitigating risks and paving the way for consistent, high-quality pharmaceutical products. This self-validating system of checks and balances provides the trustworthiness required in a regulated environment.
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ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
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ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
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Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy. [Link]
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ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
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Emergency Monitoring of N-methyl Piperazine in the Water by GC. Research of Environmental Sciences. [Link]
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Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. [Link]
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A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances like vardinafil and sildenafil. Analytical Chemistry. [Link]
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Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy. [Link]
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Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
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Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl... ResearchGate. [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Organic and Bimolecular Chemistry Unit. [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). [Link]
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The addition of secondary aliphatic amines to acrylic acid derivatives... ResearchGate. [Link]
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Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. National Institutes of Health. [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]
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A Critical Evaluation of 3-(4-Methylpiperazin-1-yl)propanoic Acid: Synthesis, Properties, and Potential as a Research Building Block
Introduction
3-(4-Methylpiperazin-1-yl)propanoic acid is a piperazine-containing carboxylic acid that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its structure combines a flexible propanoic acid linker with the pharmacologically relevant 1-methylpiperazine moiety. This guide provides a critical evaluation of the published data on this compound, focusing on its synthesis, physicochemical properties, and a comparative analysis with structurally similar alternatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and strategic decisions.
The 1-methylpiperazine group is a common feature in many approved drugs, valued for its ability to improve aqueous solubility and introduce a basic nitrogen center that can be protonated at physiological pH. This often leads to favorable interactions with biological targets and improved pharmacokinetic profiles. The propanoic acid portion of the molecule provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.
This guide will delve into the available synthetic routes, critically assessing their efficiency and scalability. It will also consolidate the reported physicochemical data and highlight the current gaps in our understanding of this compound's biological activity, thereby identifying opportunities for future research.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound and its analogs can be broadly categorized into two main strategies: classical resolution of racemic mixtures and modern asymmetric synthesis. A critical examination of these approaches reveals a trade-off between expediency for early-stage research and the efficiency required for large-scale production.
A notable example can be found in the synthesis of a structurally related compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, where an enantioselective route was developed to overcome the limitations of classical resolution.[1] The earlier method relied on the use of L-tartaric acid to resolve a racemic mixture, which, while effective on a small scale, is inherently inefficient as it discards half of the material.[1] The newer, asymmetric approach utilizes a chiral triflate derived from D-serine, which undergoes an SN2 displacement with N-methylpiperazine with high stereocontrol.[1] This method, while involving more synthetic steps, provides a significantly higher overall yield and enantiomeric purity, making it suitable for large-scale manufacturing.[1]
The choice of synthetic route is therefore highly dependent on the desired scale and stereochemical purity of the final product. For initial screening and discovery efforts, a simpler, less stereoselective synthesis may be sufficient. However, for preclinical and clinical development, a validated, scalable, and stereocontrolled synthesis is paramount.
Workflow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Physicochemical and Spectroscopic Data
A survey of commercial supplier data and publicly available databases provides the fundamental physicochemical properties of this compound. However, it is critical to note that many suppliers provide this compound as a research chemical with the disclaimer that they do not perform extensive analytical characterization.[2][3] Researchers should therefore independently verify the identity and purity of the material upon receipt.
| Property | Value | Source |
| CAS Number | 55480-45-0 | [4][5] |
| Molecular Formula | C8H16N2O2 | [6] |
| Molecular Weight | 172.22 g/mol | [6] |
| Form | Solid | [4] |
| Boiling Point (Predicted) | 305.5 ± 27.0 °C | [4] |
| Density (Predicted) | 1.095 ± 0.06 g/cm3 | [4] |
| pKa (Predicted) | 4.55 ± 0.10 | [4] |
| Storage Temperature | -20°C, sealed in dry conditions | [4][5] |
The dihydrochloride salt of the compound (CAS 59695-29-3) is also commercially available and may offer advantages in terms of handling and solubility in aqueous media.[7]
Biological Activity and Potential Applications: An Area for Future Research
A comprehensive search of the scientific literature reveals a notable absence of published studies on the specific biological activities of this compound. While the broader class of arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), and N-arylpiperazine scaffolds are present in many antimicrobial and CNS-active agents, this specific aliphatic propanoic acid derivative remains uncharacterized.[8][9]
This lack of data presents both a challenge and an opportunity. The compound's structural motifs suggest several plausible avenues for investigation:
-
Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets. The carboxylic acid can be readily coupled with amines to generate amide libraries, while the piperazine nitrogen can be further functionalized.
-
Linker in Proteolysis-Targeting Chimeras (PROTACs): The flexible three-carbon chain and the piperazine group make it a candidate for use as a linker in PROTACs, which are heterobifunctional molecules that induce protein degradation.
-
Chelating Agent: The presence of multiple nitrogen and oxygen atoms suggests potential for metal chelation, which could be explored in the context of imaging agents or metal-sequestering therapies.
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on the Michael addition of 1-methylpiperazine to an acrylate, a common method for synthesizing 3-aminopropanoic acids.
-
Reaction Setup: To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 1-methylpiperazine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude ethyl 3-(4-methylpiperazin-1-yl)propanoate can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of water and a co-solvent like methanol or THF. Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Isolation: Acidify the reaction mixture to a pH of approximately 6-7 with an aqueous acid (e.g., 1 M HCl). The zwitterionic product may precipitate and can be collected by filtration. Alternatively, the product can be purified by ion-exchange chromatography.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Conclusion and Future Perspectives
This compound is a commercially available building block with significant potential in chemical and pharmaceutical research. While its synthesis is achievable through established methods, the choice between racemic and asymmetric routes should be guided by the specific application and scale. A critical gap in the published literature is the lack of data on its biological activity. This presents a clear opportunity for researchers to explore its potential in areas such as drug discovery, PROTAC development, and materials science. It is imperative for researchers using this compound to perform their own rigorous analytical characterization to ensure the quality and reliability of their starting materials. Future studies focusing on the biological evaluation of this compound and its derivatives would be of significant value to the scientific community.
References
- Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
- 3-(4-methyl-piperazin-1-yl)-propionic acid ethyl ester >98%. ChemicalBook.
- 55480-45-0(this compound) Product Description. ChemicalBook.
- This compound AldrichCPR. Sigma-Aldrich.
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- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
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- Propionic acid. Wikipedia.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylpiperazin-1-yl)propanoic acid
This document provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methylpiperazin-1-yl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build a foundation of trust by providing clear, actionable information grounded in established safety science and regulatory standards.
I. Hazard Identification and Essential Safety Profile
Understanding the inherent risks of a compound is the first step in managing its waste. While comprehensive toxicological data for this compound is limited, its structural motifs—a piperazine ring and a propanoic acid chain—and data from close chemical analogs provide a strong basis for a thorough risk assessment.
The primary hazards associated with this compound and its derivatives include:
-
Serious Eye Damage: The compound is classified with GHS pictogram GHS05 for corrosion and the hazard statement H318, indicating it can cause serious eye damage. Analogs are also known to cause serious eye irritation[1][2].
-
Skin Irritation: Similar piperazine compounds are known to cause skin irritation[1][2].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][2].
-
Combustibility: It is categorized as a combustible solid, which requires precautions against ignition sources during storage and handling.
Given these hazards, it is imperative that this compound waste is never disposed of via standard laboratory drains or in municipal trash. Such actions risk environmental contamination and potential exposure to sanitation workers. All waste must be treated as hazardous chemical waste.
II. Personal Protective Equipment (PPE) for Waste Handling
A robust defense against chemical exposure is non-negotiable. Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The causality is clear: the potential for serious eye damage and skin irritation dictates a high level of barrier protection.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Essential to protect against splashes or airborne dust particles that can cause serious, irreversible eye damage[2]. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. This prevents direct skin contact and subsequent irritation[1]. |
| Body Protection | Dedicated Laboratory Coat | A lab coat, preferably with long sleeves and elastic cuffs, must be worn to prevent contamination of personal clothing. |
| Respiratory | Fume Hood or NIOSH-Approved Respirator | All handling of the solid compound that could generate dust should occur within a certified chemical fume hood to prevent respiratory irritation[1][2]. A respirator may be required for spill cleanup. |
III. Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is critical to a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions. This protocol ensures that waste is collected safely and is ready for final disposal.
Step 1: Designate a Hazardous Waste Container
-
Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.
-
The container must be clearly labeled before any waste is added.
Step 2: Label the Container Correctly
-
The label must, at a minimum, include the words "Hazardous Waste" [3][4].
-
List the full chemical name: "this compound" .
-
Identify the primary hazards: "Corrosive (Eye Damage), Irritant" [3].
-
Record the date when the first piece of waste is added (the "accumulation start date").
Step 3: Collect Waste Streams
-
Solid Waste: Carefully transfer residual solid this compound into the designated waste container. Use tools like a spatula or scoop. Crucially, perform this transfer in a manner that avoids generating dust[1][5].
-
Contaminated Consumables: All disposable items that have come into contact with the chemical, such as weighing papers, pipette tips, gloves, and absorbent pads, must be placed directly into the hazardous waste container[5][6].
-
Empty Stock Bottles: The original container of the chemical must also be disposed of as hazardous waste, as it will contain residual amounts. Do not rinse the container into the sink[5].
Step 4: Store the Waste Container Properly
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][4].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents[2][7].
IV. Spill Management Procedures
In the event of a spill, a swift and correct response is necessary to contain the material and prevent exposure.
-
Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[6][7].
-
Clean Up: Carefully sweep or scoop up the contained material and place it into the designated hazardous waste container. Avoid dry sweeping, which can create dust[1].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste[6].
V. Final Disposal Pathway: A Mandate for Professional Service
The final disposition of this compound waste must be handled by a licensed and approved hazardous waste disposal facility.
-
Prohibited Actions: Do not dispose of this waste down the drain or in regular trash[5][8].
-
Recommended Method: The universally accepted and environmentally responsible method for this type of chemical waste is high-temperature incineration by a professional waste disposal service[3][5][8]. This process ensures the complete destruction of the compound.
-
Compliance: Adherence to this disposal pathway is not merely a best practice; it is mandated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][9][10]. Your institution's Environmental Health & Safety (EH&S) office will manage the collection from your lab and coordinate with the licensed vendor.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
VII. References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards . (2021). All Points Medical Waste. [Link]
-
EPA tweaks hazardous waste rules for academic labs . (2008). Chemistry World. [Link]
-
Managing Hazardous Chemical Waste in the Lab . (2022). American Society for Clinical Laboratory Science. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) . Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Management: The New Regulations . (2019). Medical Laboratory Observer. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024). CDMS. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Clean Management Environmental Group. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. MedicalLab Management Magazine [medlabmag.com]
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- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Generic structure)
(Generic structure of an arylpiperazine derivative)
(Generic synthetic scheme)